H-Phe(2-Cl)-OH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZZNRXMDCOHBG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375799 | |
| Record name | 2-Chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103616-89-3 | |
| Record name | 2-Chloro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103616-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of H-Phe(2-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(2-Cl)-OH, chemically known as (2S)-2-amino-3-(2-chlorophenyl)propanoic acid, is a synthetic amino acid derivative of phenylalanine.[1] Its structure incorporates a chlorine atom at the ortho position of the phenyl ring, a modification that significantly influences its chemical and biological properties compared to its parent amino acid. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and biological activities, with a focus on its role as an enzyme inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(2-chlorophenyl)propanoic acid | [1] |
| Synonyms | 2-Chloro-L-phenylalanine, L-o-Chlorophenylalanine | [2] |
| CAS Number | 103616-89-3 | [3] |
| Molecular Formula | C₉H₁₀ClNO₂ | [3] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 227 - 235 °C | [2] |
| Optical Rotation | [α]²⁰D = -9.0 to -10.5° (c=1 in H₂O) | [2] |
| Solubility | Slightly soluble in ethanol. | [3] |
| pKa | Estimated pKa values are ~2 for the carboxylic acid group and ~9 for the amino group, typical for amino acids. | |
| Storage | Store at -20°C. | [3] |
Spectral Data
Detailed spectral analysis is crucial for the structural elucidation and confirmation of this compound.
Mass Spectrometry
Mass spectrometry data from PubChem reveals the following precursor ion masses:
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (in the range of 7.0-7.5 ppm), the α-proton (around 4.0 ppm), and the β-protons (around 3.0-3.3 ppm). The exact shifts and coupling patterns will be influenced by the chlorine substituent and the chiral center.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (120-140 ppm), the carboxylic carbon (around 175 ppm), the α-carbon (around 55 ppm), and the β-carbon (around 38 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
N-H stretch (amine): A medium band around 3300-3500 cm⁻¹
-
C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹
-
C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 2-chloro-L-phenylalanine involves the use of 3-(2-chlorophenyl)-acrylic acid as a starting material. The following is a general protocol based on available literature[4]:
-
Reaction Setup: 3-(2-chlorophenyl)-acrylic acid is dissolved in an aqueous ammonia (B1221849) solution. The pH is adjusted to 11 using sulfuric acid.
-
Enzymatic Conversion: A suspension of wet cells containing phenylalanine ammonia lyase (PAL) is added to the substrate solution. The reaction is carried out at 30°C with agitation.
-
Monitoring and Work-up: The reaction progress is monitored by HPLC. Upon completion, the cells are removed by centrifugation.
-
Purification: The supernatant is concentrated under reduced pressure, leading to the precipitation of the product. The precipitate is filtered, washed with water to remove inorganic salts, and dried to yield 2-chloro-L-phenylalanine. The enantiomeric excess can be determined by chiral HPLC.[4]
Recrystallization for Purification
Further purification can be achieved by recrystallization. While a specific protocol for this compound is not detailed, a general procedure for L-phenylalanine can be adapted[5]:
-
Solvent Selection: A mixed solvent system, such as methanol-water, is often effective.
-
Dissolution: The crude product is dissolved in the mixed solvent with heating.
-
Hot Filtration: The hot solution is filtered to remove any insoluble impurities.
-
Crystallization: The filtrate is slowly cooled to induce crystallization. The cooling rate can be controlled to obtain well-defined crystals.
-
Isolation and Drying: The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.
Biological Activity and Signaling Pathways
This compound is recognized for its biological activity, primarily as an inhibitor of key enzymes involved in amino acid metabolism.
Inhibition of Tyrosine Hydroxylase
Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. This compound can act as a competitive inhibitor of this enzyme, competing with the natural substrate, tyrosine, for binding to the active site. This inhibition can lead to a reduction in the production of catecholamines.
Caption: Competitive inhibition of Tyrosine Hydroxylase by this compound.
Interaction with Glutathione (B108866) S-Transferase (GST)
Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotics and endogenous electrophilic compounds. Halogenated aromatic compounds can interact with GSTs. While the direct inhibitory mechanism of this compound on GST is not fully elucidated, related halo-phenylalanines have been shown to be substrates for GST, leading to the formation of glutathione conjugates. This interaction can potentially deplete cellular glutathione levels and modulate GST activity.
Caption: Proposed interaction of this compound with Glutathione S-Transferase.
Applications in Research
The unique properties of this compound make it a valuable tool in various research areas:
-
Metabolomics: It is used as an internal standard in metabolomics studies due to its structural similarity to natural amino acids and its distinct mass, allowing for accurate quantification of other metabolites.[3]
-
Neuroscience: Its ability to inhibit tyrosine hydroxylase makes it a useful pharmacological tool for studying the role of catecholamines in neurological processes and disorders.
-
Drug Development: As a synthetic amino acid, it can be incorporated into peptides to create novel therapeutic agents with enhanced stability, altered conformation, or specific inhibitory properties.
Safety and Handling
This compound should be handled with care in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a synthetically modified amino acid with distinct chemical and biological properties. Its well-defined physicochemical characteristics, coupled with its inhibitory effects on key enzymes like tyrosine hydroxylase, make it a valuable molecule for researchers in the fields of biochemistry, pharmacology, and drug discovery. The information and protocols provided in this technical guide offer a solid foundation for the effective and safe utilization of this compound in scientific research and development. Further studies to elucidate its precise mechanisms of action and to explore its full therapeutic potential are warranted.
References
- 1. 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2-Chloro-L-phenylalanine | 103616-89-3 [chemicalbook.com]
- 5. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
2-Chloro-L-phenylalanine structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-L-phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine. This non-proteinogenic amino acid has garnered significant interest within the scientific community for its utility in a range of research applications, from neuroscience to drug development. Its primary mechanism of action involves the inhibition of key enzymes in aromatic amino acid metabolism, making it a valuable tool for studying metabolic pathways and the physiological roles of neurotransmitters. This technical guide provides a comprehensive overview of the structure, properties, and common applications of 2-Chloro-L-phenylalanine, including detailed experimental methodologies.
Chemical Structure and Properties
2-Chloro-L-phenylalanine is characterized by the substitution of a chlorine atom at the ortho position of the phenyl ring of L-phenylalanine. This structural modification imparts unique chemical and biological properties.
Table 1: Chemical and Physical Properties of 2-Chloro-L-phenylalanine
| Property | Value | References |
| IUPAC Name | (2S)-2-amino-3-(2-chlorophenyl)propanoic acid | [1] |
| Synonyms | L-o-Chlorophenylalanine, H-Phe(2-Cl)-OH | [2] |
| CAS Number | 103616-89-3 | [1][2] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 227 - 235 °C | [2] |
| Solubility | Slightly soluble in ethanol. Insoluble in water.[3][4] | |
| Optical Rotation | [α]20/D = -9.0 to -10.5° (c=1 in H₂O) | [2] |
| pKa | pK1: 2.16 (Predicted) | [5] |
Biological Activity and Mechanism of Action
The primary biological significance of 2-Chloro-L-phenylalanine lies in its ability to act as an inhibitor of aromatic amino acid hydroxylases, most notably phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH).[3][6][7]
Inhibition of Tryptophan Hydroxylase and Serotonin (B10506) Synthesis
Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine). By inhibiting TPH, 2-Chloro-L-phenylalanine effectively reduces the synthesis of serotonin in the brain.[7] This property makes it a valuable pharmacological tool for investigating the roles of serotonin in various physiological and pathological processes, including mood, sleep, and cognition.
Inhibition of Phenylalanine Hydroxylase
2-Chloro-L-phenylalanine also inhibits phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine.[6] This inhibition can lead to a state of hyperphenylalaninemia, a condition that mimics the metabolic disorder phenylketonuria (PKU). Consequently, this compound is utilized in animal models to study the pathophysiology of PKU and to evaluate potential therapeutic interventions.
Experimental Protocols
Asymmetric Synthesis of 2-Chloro-L-phenylalanine
A common method for the chiral synthesis of 2-Chloro-L-phenylalanine and its derivatives is through the asymmetric α-alkylation of a glycine (B1666218) Schiff base using a phase-transfer catalyst.[3]
Methodology:
-
Reaction Setup: A reaction vessel is charged with the glycine Schiff base (e.g., tert-butyl N-(diphenylmethylene)glycinate), 2-chlorobenzyl bromide, a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative), and a solvent mixture (e.g., toluene (B28343) and chloroform).
-
Cooling: The reaction mixture is cooled to a low temperature (e.g., -40°C).
-
Base Addition: A strong aqueous base (e.g., 50% potassium hydroxide) is added to the mixture.
-
Reaction: The reaction is stirred at the low temperature for an extended period (e.g., 72 hours) to allow for the asymmetric alkylation to proceed.
-
Workup and Purification: The reaction is warmed to room temperature, and the product is extracted and purified using standard organic chemistry techniques (e.g., chromatography).
-
Deprotection: The protecting groups on the synthesized product are removed (e.g., by acid hydrolysis) to yield 2-Chloro-L-phenylalanine.
Use as an Internal Standard in LC-MS-based Metabolomics
Due to its structural similarity to endogenous amino acids and its synthetic origin (making it absent in biological samples), 2-Chloro-L-phenylalanine is an excellent internal standard for metabolomics studies, particularly those analyzing amino acid profiles.[6]
Methodology:
-
Sample Preparation:
-
Biological samples (e.g., serum, tissue homogenate) are collected.
-
A known concentration of 2-Chloro-L-phenylalanine (internal standard) is spiked into each sample.
-
Proteins are precipitated by adding a cold organic solvent (e.g., methanol).
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant containing the metabolites is collected for analysis.
-
-
LC-MS Analysis:
-
Chromatographic Separation: The extracted metabolites are separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically with a reverse-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of an acid (e.g., formic acid), is employed.
-
Mass Spectrometry Detection: The eluent from the chromatography system is introduced into a mass spectrometer (e.g., a time-of-flight or quadrupole instrument). The mass spectrometer is operated in a mode that allows for the detection and quantification of the target metabolites and the internal standard.
-
-
Data Analysis:
-
The peak areas of the endogenous metabolites are normalized to the peak area of the 2-Chloro-L-phenylalanine internal standard. This normalization corrects for variations in sample preparation and instrument response, allowing for accurate quantification of the metabolites.
-
Applications in Research
-
Neuroscience: Investigating the role of serotonin in the central nervous system, including studies on depression, anxiety, and memory.[1][7]
-
Drug Development: Serving as a building block for the synthesis of novel pharmaceutical compounds.[1]
-
Metabolic Research: Creating animal models of phenylketonuria to study the disease and test new therapies.[8]
-
Enzymology: Characterizing the kinetics and inhibition of aromatic amino acid hydroxylases.[6]
Safety and Handling
2-Chloro-L-phenylalanine should be handled in a laboratory setting with appropriate personal protective equipment. It may cause skin, eye, and respiratory irritation.[1] Store in a cool, dry, and well-ventilated area.
Conclusion
2-Chloro-L-phenylalanine is a versatile and valuable tool for researchers in various biomedical fields. Its well-defined mechanism of action as an inhibitor of key metabolic enzymes, coupled with its utility as an internal standard, ensures its continued importance in both basic and translational research. This guide has provided a comprehensive overview of its properties and applications, offering a foundation for its effective use in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-L-phenylalanine - CD BioGlyco [bioglyco.com]
- 3. researchgate.net [researchgate.net]
- 4. H27135.03 [thermofisher.com]
- 5. Stabilization of tryptophan hydroxylase 2 by l‐phenylalanine‐induced dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Properties of H-Phe(2-Cl)-OH
This document provides core technical data on H-Phe(2-Cl)-OH, also known as 2-Chloro-L-phenylalanine. It is a derivative of the essential amino acid L-phenylalanine and is utilized in various biochemical research and pharmaceutical development applications.[1][2][3]
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, solution preparation, and analytical characterization.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂[1][4][5][6] |
| Molecular Weight | 199.63 g/mol [2][4][6] |
Logical Data Relationship
The relationship between the compound's common name, its empirical formula, and its calculated molecular weight is a foundational concept in chemistry. The formula dictates the elemental composition, which in turn determines the precise molecular mass.
Note: As this guide presents established reference data, detailed experimental protocols for the determination of molecular weight and formula are not included. These values are based on standard chemical principles and are widely cited in chemical literature and databases.
References
A Technical Guide to the Physical Properties of H-Phe(2-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: H-Phe(2-Cl)-OH, also known as 2-Chloro-L-phenylalanine, is a non-proteinogenic amino acid derivative of L-phenylalanine.[1] Its structure, featuring a chlorine atom on the ortho position of the phenyl ring, imparts unique biochemical properties that make it a valuable tool in various research fields.[2] This compound is utilized in neuroscience to study neurotransmitter systems, in pharmaceutical development for synthesizing novel drugs, and in biochemical studies as an enzyme inhibitor.[2][3] This technical guide provides a comprehensive overview of the core physical properties of this compound, details the experimental protocols for their determination, and outlines its key applications.
General and Chemical Properties
This compound is a white to off-white crystalline powder.[2] It is recognized for its role as a selective inhibitor of certain enzymes, which is valuable in studies of protein synthesis and metabolic pathways.[2]
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(2-chlorophenyl)propanoic acid | [4][5][6] |
| Synonyms | L-Phe(2-Cl)-OH, o-Chloro-L-phenylalanine, this compound | [2][4] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][2][4][5] |
| Molecular Weight | 199.63 g/mol | [4][5][6] |
| CAS Number | 103616-89-3 | [1][2][4][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | ≥98% to ≥99% | [1][2][4] |
Physical and Spectroscopic Properties
The physical properties of this compound have been characterized by various suppliers and researchers. It is important to note that some values, particularly melting point and solubility, show variability across different sources.
| Property | Value Range | Source(s) |
| Melting Point | 196 - 235 °C | [2][4][7] |
| 196 - 199 °C | [4][5] | |
| 227 - 235 °C | [2] | |
| 200 - 220 °C | [7] | |
| 233 - 235 °C | [8] | |
| Optical Rotation | [α]20/D = -9.0 to -10.5° (c=1 in H₂O) | [2] |
| Solubility | Water: Insoluble to Slightly Soluble | [5][7][8][9] |
| Ethanol: Slightly Soluble | [1] | |
| DMSO: Slightly Soluble | [8][9] | |
| Soluble in acid and alkali | [7] | |
| pKa | 2.16 ± 0.10 (Predicted) | [8] |
| Spectroscopic Data | Identifier | Source(s) |
| InChI Key | CVZZNRXMDCOHBG-QMMMGPOBSA-N | [1][5][8] |
| SMILES | N--INVALID-LINK--C(O)=O | [5] |
Experimental Protocols and Workflows
The determination of the physical properties of this compound follows standard laboratory procedures for amino acids.
Melting Point Determination
The melting point is a critical indicator of purity.[10] For amino acids, which may decompose upon heating, rapid scanning methods can be employed, although the standard capillary method is common.[11][12]
Protocol: Capillary Method
-
Sample Preparation: A small amount of dry this compound powder is finely ground and packed into a glass capillary tube to a height of 2-3 mm. The sample should be well-compacted.[13]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer or sensor.[10]
-
Preliminary Measurement: A rapid heating rate (e.g., 10-20 °C/min) is used to determine an approximate melting range.[13] A fresh sample must be used for the precise determination.[13]
-
Accurate Measurement: The apparatus is cooled to at least 5 °C below the approximate melting point. A new sample is heated at a slow, controlled rate (e.g., 1-2 °C/min).[10]
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[10]
Caption: Workflow for Melting Point Determination.
Solubility Testing
Solubility provides insight into the polarity and functional groups of a compound.[14] For amino acids, solubility is tested in a range of polar and non-polar solvents, as well as acidic and basic solutions.[15][16]
Protocol: Qualitative Solubility Test
-
Preparation: Label a series of clean, dry test tubes, one for each solvent to be tested (e.g., deionized water, ethanol, DMSO, dilute HCl, dilute NaOH).[17]
-
Solvent Addition: Add a defined volume (e.g., 2-3 mL) of each solvent to its respective test tube.[16]
-
Sample Addition: Add a small, pre-weighed amount of this compound to each test tube.
-
Agitation: Shake or vortex each tube thoroughly for a set period to ensure maximum contact between the solute and solvent.[15] Gentle warming may be applied if necessary, particularly for water.[16]
-
Observation: Allow the tubes to stand for a few minutes. Observe whether the solid has completely dissolved (soluble), partially dissolved (slightly soluble), or not dissolved at all (insoluble).[14][15] The formation of a clear solution indicates solubility.[14]
Caption: Workflow for Qualitative Solubility Testing.
Optical Rotation Measurement
As a chiral molecule, this compound rotates plane-polarized light.[18] This property is measured using a polarimeter, and the result is reported as the specific rotation.[19]
Protocol: Polarimetry
-
Instrument Preparation: Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up and stabilize.[20]
-
Blank Measurement: Fill a clean polarimeter cell (of a known path length, e.g., 1 dm) with the solvent (e.g., H₂O). Ensure no air bubbles are present. Place the cell in the instrument and zero it.[20][21]
-
Sample Preparation: Prepare a solution of this compound of a precise concentration (c), measured in g/mL, using the same solvent. For this compound, a typical concentration is 1 g per 100 mL (c=0.01 g/mL).[2]
-
Sample Measurement: Rinse and fill the polarimeter cell with the sample solution, again ensuring no bubbles are present. Place the cell in the instrument and measure the observed rotation (α) in degrees.[19][20] Record the temperature.
-
Calculation: Calculate the specific rotation [α] using Biot's law:[19][22] [α] = α / (l × c) where α is the observed rotation, l is the cell path length in decimeters (dm), and c is the concentration in g/mL.
Caption: Workflow for Optical Rotation Measurement.
Applications in Research and Development
The unique properties of this compound make it a valuable compound in several areas of scientific research:
-
Enzyme Inhibition: It acts as an inhibitor for enzymes like glutathione (B108866) S-transferase and tyrosine hydroxylase, aiding in the study of their mechanisms and pathways.[2][3]
-
Pharmaceutical Development: It is used as a building block in the synthesis of novel drugs and peptide-based therapeutics, particularly those targeting amino acid metabolism.[2]
-
Neuroscience: The compound serves as a tool for investigating neurotransmitter systems and the function of amino acid transporters in the brain.[2]
-
Metabolomics: It has been used as an internal standard in LC-MS-based metabolomics studies due to its structural similarity to natural phenylalanine but distinct mass.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-L-phenylalanine - CD BioGlyco [bioglyco.com]
- 4. 2-Chloro-L-phenylalanine, 98+% | Fisher Scientific [fishersci.ca]
- 5. 2-Chloro-L-phenylalanine, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. L-2-氯苯丙氨酸 | 103616-89-3 [m.chemicalbook.com]
- 9. 2-Chloro-L-phenylalanine | 103616-89-3 [chemicalbook.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. thinksrs.com [thinksrs.com]
- 14. microbenotes.com [microbenotes.com]
- 15. sciencevivid.com [sciencevivid.com]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 18. Optical rotation - Wikipedia [en.wikipedia.org]
- 19. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 20. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 21. youtube.com [youtube.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Solubility and Applications of H-Phe(2-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of H-Phe(2-Cl)-OH (2-Chloro-L-phenylalanine), a crucial derivative of the essential amino acid L-phenylalanine. This document is intended for professionals in research, science, and drug development who utilize this compound in their work.
Core Topic: this compound Solubility
This compound, a non-proteinogenic amino acid, sees application in various research areas, particularly in the synthesis of peptides and as a component in drug discovery.[1] A comprehensive understanding of its solubility in different solvents is paramount for its effective use in experimental settings.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Solubility | Molar Concentration (mM) | Conditions | Source |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 250.46 | Ultrasonic treatment and pH adjustment to 2 with 1 M HCl. Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility. | [1] |
| Water | Insoluble / Slightly Soluble | - | - | [2][3][4] |
| Ethanol | Slightly Soluble | - | - | [5] |
| Methanol | Slightly Soluble | - | General solubility characteristic for phenylalanine derivatives in lower alcohols. | [6] |
It is important to note that for aqueous solutions, the zwitterionic nature of amino acids means that solubility can be significantly influenced by pH.[6]
Experimental Protocols
While specific, detailed experimental protocols for determining the solubility of this compound are not widely published, a general methodology can be derived from standard practices for amino acids and peptides.
General Protocol for Solubility Determination
A common method to determine the solubility of a compound like this compound is the isothermal saturation method.
-
Solvent Addition : Add a known volume of the desired solvent (e.g., DMSO, water, ethanol) to a vial containing a pre-weighed excess amount of this compound.
-
Equilibration : Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used to aid dissolution, particularly for compounds with low solubility.[1]
-
Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation is recommended to ensure a clear separation of the saturated solution from the excess solid.
-
Sample Extraction : Carefully extract a known volume of the supernatant (the saturated solution).
-
Concentration Analysis : Determine the concentration of this compound in the supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a precise method for this purpose. The concentration can be calculated from a calibration curve generated using standard solutions of known concentrations.
-
Solubility Calculation : From the determined concentration and the volume of the solvent, calculate the solubility in units such as mg/mL or mol/L.
This process should be repeated at different temperatures to understand the temperature dependence of solubility.
Visualization of Relevant Workflows
While no specific signaling pathways involving this compound are documented, its role as a building block in peptide synthesis is a key application. The following diagram illustrates a generalized workflow for the discovery of peptide-based drugs, a process where this compound could be incorporated.
Caption: Generalized workflow for peptide-based drug discovery.
This diagram outlines the major stages of drug discovery, from the initial identification of a biological target to the final regulatory approval of a new therapeutic. This compound can be introduced during the lead optimization phase to modify peptide candidates and improve their pharmacological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Chloro-L-phenylalanine | 103616-89-3 [chemicalbook.com]
- 3. 2-Chloro-L-phenylalanine CAS#: 103616-89-3 [m.chemicalbook.com]
- 4. 2-Chloro-L-phenylalanine, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. caymanchem.com [caymanchem.com]
- 6. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Chloro-L-phenylalanine: A Technical Guide
Introduction
2-Chloro-L-phenylalanine (H-Phe(2-Cl)-OH) is a synthetic amino acid derivative of L-phenylalanine, a fundamental building block of proteins. Its incorporation into peptides and proteins is a key strategy in drug discovery and biomedical research, enabling the study of enzyme mechanisms, protein structure, and the development of novel therapeutics. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₀ClNO₂ | [1][2][3] |
| Molecular Weight | 199.63 g/mol | [1] |
| CAS Number | 103616-89-3 | [1][2][3] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | ≥98% | [2] |
Mass Spectrometry Data
Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a common method.
Table 1: Mass Spectrometry Data for this compound
| Ion Mode | Precursor Ion | Precursor m/z | Major Fragment Ions (m/z) |
| Positive | [M+H]⁺ | 200.0473 | 183, 181.9, 154 |
| Negative | [M-H]⁻ | 198.0327 | 181, 162 |
Data sourced from PubChem.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the α-proton, and the β-protons of the side chain. The presence of the electron-withdrawing chlorine atom on the phenyl ring will influence the chemical shifts of the aromatic protons compared to unsubstituted phenylalanine.
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the α-carbon, the β-carbon, and the carbons of the chlorinated phenyl ring.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the amino acid functional groups.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| N-H (Amine) | Stretching | 3400 - 3250 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-Cl (Aromatic) | Stretching | 1100 - 1000 |
Note: The exact positions of the peaks can vary depending on the sample preparation and measurement conditions.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as a mixture of water and acetonitrile (B52724) or methanol, to a final concentration of approximately 1-10 µg/mL.
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire mass spectra in both positive and negative ion modes.
-
For tandem mass spectrometry (MS/MS), select the precursor ions ([M+H]⁺ and [M-H]⁻) and subject them to collision-induced dissociation (CID) to obtain fragment ion spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can affect the chemical shifts.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required to achieve a good signal-to-noise ratio.
-
Additional 2D NMR experiments, such as COSY and HSQC, can be performed to aid in the assignment of proton and carbon signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the spectrum of the sample.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to H-Phe(2-Cl)-OH (CAS: 103616-89-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(2-Cl)-OH, also known as 2-Chloro-L-phenylalanine, is a non-proteinogenic amino acid derivative of L-phenylalanine.[1][2] Its unique structural feature, a chlorine atom at the ortho position of the phenyl ring, imparts distinct chemical and biological properties, making it a valuable tool in various fields of biomedical research. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, applications in peptide synthesis, and its emerging roles in neuroscience and oncology. Detailed experimental protocols and data are presented to facilitate its use in a laboratory setting.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[3] A summary of its key quantitative properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 103616-89-3 | [2][4] |
| Molecular Formula | C₉H₁₀ClNO₂ | [2] |
| Molecular Weight | 199.63 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 227 - 235 °C | [3] |
| Optical Rotation | [α]²⁰/D = -9.0 to -10.5° (c=1 in H₂O) | [3] |
| Purity | ≥98% | [2] |
| Solubility | Slightly soluble in ethanol. Soluble in DMSO (50 mg/mL with ultrasonic and pH adjustment to 2 with 1 M HCl). | [2][5] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |
Synthesis and Spectroscopic Analysis
Synthesis Protocol
Experimental Protocol: Synthesis of this compound (Adapted)
-
Starting Material: Begin with a suitable protected L-phenylalanine derivative, such as N-acetyl-L-phenylalanine.
-
Nitration: Carefully nitrate (B79036) the phenyl ring, aiming for ortho-substitution. This step may produce a mixture of isomers requiring purification.
-
Reduction: Reduce the nitro group to an amino group, yielding N-acetyl-2-amino-L-phenylalanine.
-
Diazotization: Dissolve the product from the previous step in an acidic aqueous solution (e.g., HCl) and cool to 0-5°C. Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise to form the diazonium salt.
-
Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution. Nitrogen gas will be evolved, and the chloro-substituted compound will be formed.
-
Deprotection: Remove the N-acetyl protecting group by acid or enzymatic hydrolysis to yield this compound.
-
Purification: The final product should be purified by recrystallization or chromatography to achieve high purity.
Spectroscopic Data
Mass Spectrometry: Mass spectral data for 2-Chloro-L-phenylalanine is available in public databases. The MS/MS spectrum of the [M+H]⁺ ion (precursor m/z 200.0473) shows characteristic fragment ions at m/z 183, 181.9, and 154.[4] The MS/MS spectrum of the [M-H]⁻ ion (precursor m/z 198.0327) displays major fragments at m/z 181 and 162.[4]
Table 2: MS/MS Fragmentation Data for this compound
| Precursor Ion | Precursor m/z | Fragment Ions (m/z) | Reference |
| [M+H]⁺ | 200.0473 | 183, 181.9, 154 | [4] |
| [M-H]⁻ | 198.0327 | 181, 162 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR spectra for this compound were not found in the search results, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons (in the 7.0-7.5 ppm region), the α-proton (around 4.0 ppm), and the β-protons (around 3.0-3.3 ppm). The α-amino and carboxylic acid protons will be exchangeable and may appear as broad singlets.
-
¹³C NMR: The spectrum would show signals for the aromatic carbons (120-140 ppm range), the carbonyl carbon (around 175 ppm), the α-carbon (around 55 ppm), and the β-carbon (around 38 ppm). The carbon bearing the chlorine atom would be expected to show a characteristic chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Based on the IR spectrum of L-phenylalanine, one would expect to see:
-
A broad O-H stretch from the carboxylic acid (around 3000-3300 cm⁻¹).
-
N-H stretching vibrations from the amino group (around 3000-3100 cm⁻¹).
-
C-H stretching vibrations from the aromatic ring and the aliphatic chain.
-
A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
-
N-H bending vibrations (around 1500-1600 cm⁻¹).
-
C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).
Applications in Research and Development
Peptide Synthesis
This compound is a valuable building block for the synthesis of modified peptides. Its incorporation can introduce conformational constraints and alter the biological activity of the resulting peptide. It is suitable for use in standard solid-phase peptide synthesis (SPPS) protocols.
Experimental Protocol: Incorporation of this compound into a Peptide using Fmoc-SPPS
This protocol outlines the manual coupling of Fmoc-Phe(2-Cl)-OH to a resin-bound peptide.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) and perform the initial amino acid couplings to build the desired peptide sequence up to the point of this compound incorporation.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation and Coupling of Fmoc-Phe(2-Cl)-OH:
-
In a separate vessel, dissolve Fmoc-Phe(2-Cl)-OH (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the solution to activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIEA in DMF.
-
Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Chain Elongation: Continue with the deprotection and coupling cycles for the remaining amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Neuroscience Research
Halogenated derivatives of phenylalanine are known to affect neurotransmitter systems. While the specific mechanisms of this compound are not fully elucidated, it is hypothesized to act by inhibiting amino acid transporters or enzymes involved in neurotransmitter synthesis.
Potential Signaling Pathway Involvement in Neuroscience:
This compound, as a structural analog of phenylalanine, may interfere with the transport of large neutral amino acids (LNAAs) across the blood-brain barrier and into neurons via transporters like the L-type amino acid transporter 1 (LAT1). This could impact the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) and serotonin, for which tyrosine and tryptophan are precursors, respectively.
Caption: Potential mechanism of this compound in neurotransmitter synthesis modulation.
Anticancer Research
The increased demand for amino acids in rapidly proliferating cancer cells makes amino acid transporters attractive therapeutic targets. This compound has been investigated for its potential to inhibit tumor growth by interfering with these transport mechanisms.
Potential Signaling Pathway in Cancer:
Many cancer cells overexpress the LAT1 transporter to import essential amino acids, including phenylalanine, which is crucial for protein synthesis and cell growth. The mTOR (mammalian target of rapamycin) signaling pathway is a key regulator of cell growth and is sensitive to amino acid availability. By blocking LAT1, this compound could lead to amino acid deprivation within the cancer cell, thereby inhibiting mTORC1 signaling and subsequently suppressing protein synthesis and cell proliferation.
Caption: Proposed mechanism of action of this compound in cancer cells via LAT1 and mTORC1.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol describes how to assess the cytotoxic effects of this compound on a cancer cell line (e.g., a glioblastoma cell line).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for assessing cell viability using the MTT assay.
Safety and Handling
This compound should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.[4] Store in a cool, dry, and well-ventilated place.[4]
Conclusion
This compound is a versatile synthetic amino acid with significant potential in peptide design, neuroscience, and cancer research. Its ability to be incorporated into peptides allows for the modulation of their structure and function. Furthermore, its role as a potential inhibitor of amino acid transporters opens up avenues for investigating and potentially targeting cellular processes that are highly dependent on amino acid uptake, such as neurotransmitter synthesis and cancer cell proliferation. The experimental protocols and data provided in this guide are intended to serve as a valuable resource for researchers looking to explore the diverse applications of this compound. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. 2-CHLORO-4-PHENYLPHENOL(92-04-6) 13C NMR spectrum [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Rising Tide of Halogenation: A Technical Guide to the Biological Activity of 2-Chlorophenylalanine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids into peptide sequences represents a paradigm shift in the quest for novel therapeutics with enhanced potency, stability, and target specificity. Among these, the halogenated amino acid 2-chlorophenylalanine (2-Cl-Phe) has emerged as a compelling building block in peptide drug design. Its unique stereoelectronic properties, conferred by the chlorine atom at the ortho position of the phenyl ring, profoundly influence peptide conformation, enzymatic stability, and receptor interactions. This technical guide delves into the multifaceted biological activities of 2-chlorophenylalanine-containing peptides, offering a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential, with a focus on their applications in oncology, infectious diseases, and enzyme inhibition.
Antimicrobial Activity of 2-Chlorophenylalanine Peptides
The introduction of 2-chlorophenylalanine into antimicrobial peptide (AMP) sequences can significantly modulate their activity. The chlorine substitution can enhance the peptide's hydrophobicity and alter its interaction with microbial membranes, a key mechanism for many AMPs.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative peptides containing modified amino acids, illustrating the impact of such modifications on antimicrobial potency. While specific data for a broad range of 2-chlorophenylalanine peptides is emerging, the principles of enhanced activity through halogenation are well-documented for related compounds.
| Peptide ID | Sequence | Target Organism | MIC (µM) | Reference |
| [DipR]5 | cyclo(Dip-Arg-Dip-Arg-Dip-Arg-Dip-Arg-Dip-Arg) | S. pneumoniae | 0.39 | [1] |
| [DipR]5 | cyclo(Dip-Arg-Dip-Arg-Dip-Arg-Dip-Arg-Dip-Arg) | E. faecalis | 0.78 | [1] |
| [DipR]5 | cyclo(Dip-Arg-Dip-Arg-Dip-Arg-Dip-Arg-Dip-Arg) | S. aureus (MRSA) | 3.1 | [1] |
| ((DipR)2(WR)3) | (Dip-Arg)2-(Trp-Arg)3 | S. pneumoniae | 0.78 | [1] |
| ((DipR)2(WR)3) | (Dip-Arg)2-(Trp-Arg)3 | B. subtilis | 1.6 | [1] |
| Act 8-20 | Not Specified | Candida spp. | 0.108–8.71 | [2] |
Note: Dip = 3,3-diphenyl-L-alanine, a bulky hydrophobic amino acid. This data is illustrative of how unnatural amino acids can enhance antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a 2-chlorophenylalanine-containing peptide against a bacterial strain.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Peptide Dilution Series:
-
In a 96-well plate, perform serial twofold dilutions of the peptide stock solution in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation:
-
Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[3]
-
Mechanism of Action: Membrane Disruption
A primary mechanism by which cationic antimicrobial peptides exert their effect is through the disruption of the bacterial cell membrane.[4][5][6][7] The incorporation of 2-chlorophenylalanine can enhance this activity.
The process can be visualized as a multi-step interaction:
-
Electrostatic Attraction: The positively charged peptide is initially attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion: The hydrophobic residues of the peptide, including 2-chlorophenylalanine, facilitate its insertion into the lipid bilayer.
-
Pore Formation: Once a critical concentration of peptide is reached on the membrane surface, the peptides can aggregate and form pores through various proposed models, including the "barrel-stave," "toroidal pore," or "carpet" models.[8] This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.
Anticancer Activity of 2-Chlorophenylalanine Peptides
The unique properties of cancer cell membranes, such as increased fluidity and a higher abundance of negatively charged phospholipids (B1166683) on the outer leaflet, make them susceptible to the action of cationic peptides. The incorporation of 2-chlorophenylalanine can enhance the cytotoxic and selective properties of these anticancer peptides (ACPs).[9]
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for representative anticancer compounds and peptides, demonstrating their cytotoxic potential against various cancer cell lines.
| Compound/Peptide ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | Malignant Melanoma | 1.7 ± 0.5 | [10][11] |
| Compound 12 | Malignant Melanoma | 2.0 ± 0.7 | [10][11] |
| Aurein 1.2 | T98G (Glioblastoma) | 2 | [9] |
| HPRP-A1-TAT | Liver, Cervical, Gastric Cancers | 10 | [9] |
| Temporin-La | Liver Cancer | 11.19 | [9] |
| L-K6 | MCF-7 (Breast Cancer) | 30.2 | [9] |
| LL37 | HCT116 (Colorectal Cancer) | 40 | [9] |
| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 | [12] |
| Pyrimidodiazepine 16c | Various Cancer Cell Lines | High Cytotoxicity | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of a 2-chlorophenylalanine-containing peptide on cancer cells.[13][14][15][16]
Materials:
-
Peptide stock solution
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the 2-chlorophenylalanine-containing peptide in complete medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the peptide's solvent).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the peptide concentration and determine the IC50 value (the concentration of the peptide that inhibits 50% of cell growth).
-
Mechanisms of Anticancer Action
Peptides containing 2-chlorophenylalanine can induce cancer cell death through multiple pathways, including membrane disruption and the induction of apoptosis.
Many anticancer peptides, after entering the cell, can trigger the intrinsic apoptosis pathway by targeting the mitochondria.[17]
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in many cancers.[18][19][20][21][22] Some peptides can inhibit this pathway, leading to decreased cancer cell proliferation and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latest developments on the mechanism of action of membrane disrupting peptides [biophysics-reports.org]
- 9. Exploring the potential of anticancer peptides as therapeutic agents for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchhub.com [researchhub.com]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT Assay [protocols.io]
- 17. Dual-Targeting Pro-apoptotic Peptide for Programmed Cancer Cell Death via Specific Mitochondria Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway | MDPI [mdpi.com]
- 20. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
H-Phe(2-Cl)-OH: A Comprehensive Technical Guide to its Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(2-Cl)-OH, chemically known as 2-chloro-L-phenylalanine, is a non-proteinogenic amino acid derivative of the essential amino acid L-phenylalanine. Its unique structure, featuring a chlorine atom at the ortho position of the phenyl ring, imparts distinct chemical properties that make it a valuable tool in various scientific disciplines, particularly in drug discovery and biochemical research. This technical guide provides an in-depth review of the known applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Applications of this compound
The primary applications of this compound stem from its utility as a building block in peptide synthesis and its potential as a modulator of biological processes.
Peptide Synthesis
This compound and its protected forms, such as Fmoc-Phe(2-Cl)-OH, are utilized in solid-phase peptide synthesis (SPPS) to introduce a modified phenylalanine residue into peptide sequences. The incorporation of this unnatural amino acid can confer unique properties to the resulting peptides, including:
-
Enhanced Stability: The chloro-substitution can increase resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.
-
Conformational Constraints: The steric bulk of the chlorine atom can influence the peptide's secondary structure, potentially locking it into a bioactive conformation.
-
Modified Binding Affinity: The altered electronic properties of the aromatic ring can impact interactions with biological targets.
Peptides incorporating this compound have been explored for various therapeutic applications, including the development of peptidomimetic macrocycles for anticancer therapy.[1]
Enzyme Inhibition
As an analog of phenylalanine, this compound has been investigated as a potential inhibitor of enzymes that utilize phenylalanine or related compounds as substrates. This includes enzymes involved in amino acid metabolism and neurotransmitter synthesis. While specific IC50 values for this compound are not widely reported in publicly available literature, the principle of competitive inhibition by substrate analogs is a well-established concept in enzymology. For instance, other halogenated phenylalanine derivatives have been shown to inhibit enzymes like phenylalanine hydroxylase.
Neuroscience Research
In the field of neuroscience, this compound serves as a tool to study amino acid transport and metabolism in the brain. Phenylalanine analogs can influence neurotransmitter systems, and investigating their effects helps to elucidate the role of amino acid pathways in neurological function and disorders.
Anticancer Research
Patents have disclosed the use of this compound in the synthesis of peptidomimetic macrocycles designed to inhibit the p53-MDM2/MDMX interaction, a critical pathway in cancer progression.[1] By stabilizing the alpha-helical structure of p53-derived peptides, the incorporation of this compound can enhance their binding affinity to MDM2/MDMX, thereby restoring the tumor-suppressing function of p53.
Quantitative Data
While specific quantitative data for this compound is limited in the available literature, the following table summarizes the types of quantitative data that are relevant to its applications and provides illustrative examples where available for related compounds.
| Parameter | Application Area | Compound | Target/System | Value | Reference |
| IC50 | Anticancer Research | Peptidomimetic Macrocycle (containing modified Phe) | p53+/+ cell line | Varies (nM to µM range) | [1] |
| Yield | Peptide Synthesis | General Fmoc-SPPS | Not Applicable | Typically 70-95% per coupling step | General Knowledge |
| Binding Affinity (Kd) | Enzyme Inhibition | Phenylalanine Analogs | Amino Acid Transporters | Varies (µM to mM range) | General Knowledge |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol provides a general methodology for the incorporation of Fmoc-Phe(2-Cl)-OH into a peptide sequence using manual or automated SPPS.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Phe(2-Cl)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (including Fmoc-Phe(2-Cl)-OH) by dissolving it with HBTU, HOBt, and DIEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Experimental Workflow for SPPS
Caption: Solid-Phase Peptide Synthesis Workflow.
Metabolomics Sample Preparation using 2-chloro-L-phenylalanine as an Internal Standard
This protocol is adapted from metabolomics studies where 2-chloro-L-phenylalanine is used as an internal standard for LC-MS analysis.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Methanol containing 4 ppm 2-chloro-L-phenylalanine (Internal Standard Solution)
-
Centrifuge
-
0.22 µm membrane filter
-
LC-MS system
Procedure:
-
Sample Collection: Collect a precise amount of the biological sample.
-
Extraction: Add a defined volume of the cold Internal Standard Solution to the sample.
-
Homogenization: Vortex the mixture and homogenize using a tissue grinder or sonicator.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm membrane.
-
Analysis: The filtered sample is now ready for injection into the LC-MS system for metabolomic profiling.
Workflow for Metabolomics Sample Preparation
Caption: Metabolomics Sample Preparation Workflow.
Signaling Pathway Involvement
While direct studies on the effect of this compound on signaling pathways are not abundant, its incorporation into bioactive peptides and its use in metabolomics studies alongside pathway analysis suggest potential interactions with key cellular signaling cascades, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and metabolism. Phenylalanine derivatives have been designed to target components of this pathway. For instance, phenylalanine-based inactivators of AKT kinase have been developed, demonstrating the potential for such compounds to modulate this pathway. Peptides containing this compound, particularly those designed for anticancer applications, may exert their effects by directly or indirectly influencing the activity of kinases within this pathway.
Caption: Potential Modulation of PI3K/Akt Pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. Some studies have suggested a link between phenylalanine metabolism and the MAPK pathway. While direct evidence for this compound is lacking, it is plausible that peptides containing this residue could influence MAPK signaling, particularly in the context of cancer where this pathway is often hyperactive.
Caption: Potential Modulation of MAPK Pathway.
Conclusion
This compound is a versatile synthetic amino acid with significant potential in drug discovery and biochemical research. Its primary application lies in the synthesis of modified peptides with enhanced stability and tailored biological activities. While quantitative data on its specific inhibitory effects and direct impact on signaling pathways are still emerging, the existing literature and patent landscape highlight its promise, particularly in the development of novel anticancer therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and scientists looking to explore the applications of this unique phenylalanine derivative. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound and the peptides derived from it.
References
An In-Depth Technical Guide to the Safety and Handling of H-Phe(2-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is based on currently available information. H-Phe(2-Cl)-OH is a chemical for research use, and its toxicological properties have not been fully investigated.[1] All handling and experimental procedures should be conducted with the utmost caution, adhering to established laboratory safety protocols and regulations.
Introduction
This compound, or 2-Chloro-L-phenylalanine, is a derivative of the essential amino acid L-phenylalanine. It is utilized in biochemical research and pharmaceutical development, particularly in studies related to enzyme inhibition, protein synthesis, and as a component in the synthesis of novel peptides and other molecules.[2] The introduction of a chlorine atom to the phenyl ring can significantly alter the compound's chemical and biological properties, including its potential toxicity. This guide provides a comprehensive overview of the known safety information, recommended handling procedures, and a framework for the experimental safety assessment of this compound.
Hazard Identification and Classification
While specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound is not consistently available across all supplier safety data sheets (SDS), a conservative approach should be adopted based on the potential hazards of similar chemical structures. The primary foreseeable hazards are related to irritation and potential sensitization.
GHS Hazard Pictograms (Anticipated)
| Pictogram | Hazard Class | Hazard Statement |
[3] | Skin Irritation/Corrosion, Serious Eye Damage/Eye Irritation, Skin Sensitization, Specific target organ toxicity — Single exposure; Respiratory tract irritation[4] | May cause skin irritation. May cause serious eye irritation. May cause an allergic skin reaction. May cause respiratory irritation.[5] |
[3] | Carcinogenicity, Germ cell mutagenicity, Reproductive toxicity, Respiratory sensitiser, Target organ toxicity, Aspiration toxicity[6] | No specific data available for this compound, but this pictogram should be considered for compounds with unknown long-term health effects. |
Note: The pictograms and statements are based on general principles for novel chemical compounds and may be refined as more data becomes available.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for safe handling and storage.
| Property | Value | Reference |
| Chemical Name | 2-Chloro-L-phenylalanine | [7] |
| Synonyms | This compound, L-2-Chlorophenylalanine | [7] |
| CAS Number | 103616-89-3 | [7] |
| Molecular Formula | C₉H₁₀ClNO₂ | [7] |
| Molecular Weight | 199.63 g/mol | [8] |
| Appearance | White to off-white solid/powder | [8] |
| Solubility | Soluble in DMSO (with sonication and pH adjustment) | [8] |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [8] |
Handling and Storage
Due to the lack of comprehensive toxicity data, strict adherence to safe laboratory practices is imperative when handling this compound.
4.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE.[9]
| PPE Category | Recommendation |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles are required.[10] A face shield should be worn when there is a significant risk of splashing. |
| Skin Protection | A flame-resistant lab coat should be worn at all times.[11] Chemical-resistant gloves (e.g., nitrile) are mandatory.[10] Double gloving is recommended for handling the solid compound or concentrated solutions.[12] |
| Respiratory Protection | For handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[10] All weighing and initial dilutions of the powder should be performed in a chemical fume hood.[13] |
4.2. Engineering Controls
Operations involving this compound, especially those that may generate dust or aerosols, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]
4.3. Storage
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[13] Follow the specific storage temperature recommendations from the supplier.[8]
Emergency Procedures
5.1. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |
5.2. Spill Response
The response to a spill will depend on its size and the physical form of the material.[14]
-
Minor Spill (Powder):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Gently sweep up the powder, avoiding dust generation. Use a HEPA-filtered vacuum for final cleanup if available.[11]
-
Place the collected material in a sealed container for waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Minor Spill (Solution):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material into a sealed container for waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and restrict access.
-
Alert your institution's emergency response team.
-
If flammable solvents are involved, turn off all ignition sources.
-
Provide the emergency response team with the Safety Data Sheet and any other relevant information.
-
Waste Disposal
All waste containing this compound should be treated as hazardous chemical waste. As a chlorinated organic compound, it may have specific disposal requirements to prevent environmental contamination.[2]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate solvent-resistant container. Do not mix with incompatible wastes.
-
Consult your institution's environmental health and safety office for specific disposal procedures.
Experimental Safety Assessment Protocols
Given the absence of public toxicity data for this compound, a tiered approach to in vitro safety assessment is recommended before extensive use in research.[15]
7.1. General Cell Culture and Compound Preparation
-
Cell Lines: A panel of relevant cell lines should be used, including a standard immortalized line (e.g., HEK293), a liver cell line (e.g., HepG2, as the liver is a primary site of metabolism), and any cell line relevant to the intended research application.[15]
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.[8] Perform serial dilutions in cell culture medium to achieve the desired final concentrations for experiments. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
7.2. Cytotoxicity Assays
The initial step is to determine the concentration range over which the compound affects cell viability.
-
Methodology (MTT or MTS Assay): [15]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include untreated and solvent-only controls.
-
Assay: Add MTT or MTS reagent to the wells and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the solvent control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value at each time point.
-
7.3. Apoptosis vs. Necrosis Assay
To understand the mechanism of cell death, it is important to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).
-
Methodology (Annexin V/Propidium Iodide Staining): [15]
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specific duration (e.g., 24 hours).
-
Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Visualized Workflows and Relationships
8.1. Standard Handling Workflow for this compound Powder
Caption: Workflow for safe handling of this compound powder.
8.2. Emergency Response Logic for a Chemical Spill
Caption: Decision-making workflow for chemical spill response.
8.3. In Vitro Toxicity Testing Workflow
Caption: A tiered workflow for in vitro toxicity assessment.
References
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. tandfonline.com [tandfonline.com]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GHS Hazard Sign, Symbol & Pictogram Meanings - OSHA.com [osha.com]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. domeba.com [domeba.com]
- 7. cmu.edu [cmu.edu]
- 8. GHS hazard pictograms [stoffenmanager.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. falseguridad.com [falseguridad.com]
- 11. uwlax.edu [uwlax.edu]
- 12. pppmag.com [pppmag.com]
- 13. gz-supplies.com [gz-supplies.com]
- 14. Chemical Spill Response [augusta.edu]
- 15. benchchem.com [benchchem.com]
H-Phe(2-Cl)-OH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-Phe(2-Cl)-OH (2-Chloro-L-phenylalanine). The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.
Core Stability Profile
This compound is a derivative of the essential amino acid L-phenylalanine. While specific, in-depth stability studies on this compound are not extensively available in peer-reviewed literature, its stability can be inferred from data on similar compounds and general principles of chemical stability for amino acid derivatives. The primary factors influencing its stability are temperature, moisture, and pH.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, adherence to appropriate storage conditions is critical. The following table summarizes the recommended storage parameters for the compound in both solid and solution forms, based on supplier recommendations.[1]
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Keep desiccated to prevent moisture absorption. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (Solution) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use of freshly opened, hygroscopic DMSO is recommended for solubility.[1] |
For the Fmoc-protected version, Fmoc-Phe(2-Cl)-OH, a storage temperature of 2-8°C is recommended.[2]
Potential Degradation Pathways
Direct studies detailing the degradation pathways of this compound are limited. However, based on the chemical structure and studies of analogous compounds like phenylalanine and other chlorinated aromatic amino acids, several potential degradation routes can be postulated.
Hydrolysis
Hydrolysis is a common degradation pathway for amino acids and their derivatives, particularly affecting any protecting groups or the peptide bond in larger structures. For the free amino acid this compound, hydrolysis is less of a concern for the core structure but can be relevant if formulated in aqueous solutions at extreme pH values for extended periods.
Oxidation
Oxidative degradation is a significant concern for many organic molecules, including amino acids. The presence of the aromatic ring in this compound makes it susceptible to oxidation. Studies on phenylalanine have shown that in the presence of lipid hydroperoxides, it can degrade to form phenylacetic acid and benzaldehyde.[3] A similar oxidative degradation pathway can be hypothesized for this compound.
The following diagram illustrates a potential oxidative degradation pathway for this compound, inferred from studies on phenylalanine.
Caption: Potential Oxidative Degradation Pathway of this compound.
Photodegradation
Aromatic amino acids are known to be susceptible to photodegradation upon exposure to UV light. While specific data on this compound is not available, it is prudent to protect the compound from light, especially when in solution, to prevent potential degradation.
Strecker-type Degradation
In the presence of certain carbonyl compounds, phenylalanine can undergo Strecker-type degradation to form phenylacetaldehyde.[4][5] This pathway may also be relevant for this compound, particularly in complex mixtures or formulations.
Experimental Protocols: Forced Degradation Studies
To comprehensively assess the stability of this compound and identify its degradation products, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The following is a general protocol based on ICH guidelines.[6]
Objective
To identify the potential degradation products of this compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions, and to develop a stability-indicating analytical method.
Materials
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
Experimental Workflow
The following diagram outlines the general workflow for a forced degradation study.
Caption: General Workflow for a Forced Degradation Study.
Detailed Methodologies
4.4.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
4.4.2. Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
4.4.3. Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M HCl, and dilute with the mobile phase.
4.4.4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase.
4.4.5. Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in a vial and expose it to a high temperature (e.g., 80°C) in an oven for a specified period.
-
Solution State: Incubate an aliquot of the stock solution at 80°C.
-
At each time point, withdraw a sample, cool to room temperature, and (for the solid sample) dissolve in a suitable solvent before diluting for analysis.
4.4.6. Photolytic Degradation:
-
Expose an aliquot of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare the samples for analysis.
4.5. Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection. The method should be capable of separating the parent compound from all degradation products.
4.6. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Assess the peak purity of the parent compound.
-
Determine the mass balance to ensure that all degradation products are accounted for.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR.
Handling and Safety Precautions
When handling this compound, standard laboratory safety practices should be followed:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid generating dust when handling the solid form.
-
Wash hands thoroughly after handling.
-
Store away from incompatible materials such as strong oxidizing agents.
By understanding the stability profile and adhering to the recommended storage and handling guidelines, researchers can ensure the quality and reliability of this compound in their scientific endeavors. The provided experimental protocol for forced degradation studies offers a framework for a more in-depth investigation of its stability and degradation pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-Phe(2-Cl)-OH ≥97.0% (HPLC) | 198560-41-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strecker-type degradation of phenylalanine initiated by 4-oxo-2-alkenals in comparison to that initiated by 2,4-alkadienals, 4,5-epoxy-2-alkenals, or 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
Commercial Suppliers and Technical Guide for H-Phe(2-Cl)-OH
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the commercial availability of 2-Chloro-L-phenylalanine (H-Phe(2-Cl)-OH), a non-canonical amino acid increasingly utilized in peptide and medicinal chemistry. The information presented herein is intended to assist researchers in sourcing this critical building block and to provide a foundational understanding of its application in solid-phase peptide synthesis.
Commercial Availability
A number of chemical suppliers offer this compound and its N-Fmoc protected derivative, Fmoc-Phe(2-Cl)-OH, which is essential for its incorporation into peptides using standard solid-phase synthesis methodologies. The following table summarizes the offerings from several prominent suppliers. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| AdooQ Bioscience | This compound | 103616-89-3 | 199.63 | >99% (HPLC) | 1g, Bulk |
| MedChemExpress | This compound | 103616-89-3 | 199.63 | 99.92% | Inquire |
| Aapptec | This compound | 103616-89-3 | 199.6 | Inquire | 1g, 5g, Bulk |
| AbMole | This compound | 103616-89-3 | 199.63 | >99.0% | 1g, Bulk |
| Sigma-Aldrich | Fmoc-Phe(2-Cl)-OH | 198560-41-7 | 421.87 | ≥97.0% (HPLC) | Inquire |
Physicochemical Properties and Storage
This compound is typically supplied as a white to off-white solid.[1] Proper storage is crucial to maintain its integrity. Suppliers generally recommend storing the lyophilized powder at -20°C for long-term stability, where it can be stable for up to three years.[1] For short-term storage, 4°C is acceptable for up to two years.[2] Once in solution, it is recommended to store at -80°C for up to six months or -20°C for up to one month to prevent degradation.[1][2]
Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound in drug discovery and development is its incorporation into peptide chains. This is typically achieved using its Nα-Fmoc protected form, Fmoc-Phe(2-Cl)-OH, in an automated or manual solid-phase peptide synthesizer. The following is a generalized protocol for the incorporation of Fmoc-Phe(2-Cl)-OH into a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).
Materials and Reagents
-
Fmoc-Phe(2-Cl)-OH
-
Solid-phase synthesis resin (e.g., pre-loaded Wang resin or Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Protocol
1. Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes in a reaction vessel to ensure optimal reaction conditions.
2. Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF. This is typically a two-step process: a short initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes). The resin is then thoroughly washed with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.
3. Amino Acid Coupling:
-
Activation: In a separate vessel, Fmoc-Phe(2-Cl)-OH (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated by dissolving it in DMF with a coupling agent such as DIC/HOBt or HATU/DIPEA.
-
Coupling: The activated Fmoc-Phe(2-Cl)-OH solution is added to the reaction vessel containing the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation. A ninhydrin (B49086) test can be performed to monitor the completion of the coupling reaction.
-
Washing: After the coupling is complete, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
4. Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid to be added to the peptide sequence.
5. Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
6. Cleavage and Deprotection: The synthesized peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are simultaneously removed. The resin is treated with a cleavage cocktail (e.g., TFA/TIS/water) for 2-4 hours at room temperature.[3] The cleavage mixture is then filtered to separate the resin, and the peptide is precipitated from the filtrate by the addition of cold diethyl ether.
7. Purification and Analysis: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Visualizing the Workflow
The following diagrams illustrate the key logical steps in the application of this compound in peptide synthesis.
Caption: Workflow for Solid-Phase Peptide Synthesis incorporating this compound.
References
H-Phe(2-Cl)-OH: A Technical Guide to a Non-Canonical Amino Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(2-Cl)-OH, also known as 2-chloro-L-phenylalanine, is a non-canonical amino acid that has garnered significant interest in the fields of biochemistry, medicinal chemistry, and drug development.[1] As a derivative of the essential amino acid L-phenylalanine, its unique chlorinated structure offers distinct properties that make it a valuable tool for modifying peptides and studying biological systems. The introduction of a chlorine atom at the ortho position of the phenyl ring can influence the amino acid's conformation, lipophilicity, and electronic properties, thereby impacting the biological activity and pharmacokinetic profile of peptides into which it is incorporated.[2] This technical guide provides an in-depth overview of this compound, covering its properties, synthesis, applications, and relevant experimental protocols.
Core Properties of this compound
The fundamental characteristics of this compound are summarized in the tables below, providing a quick reference for researchers.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 103616-89-3 | [3][4] |
| Molecular Formula | C₉H₁₀ClNO₂ | [3][4] |
| Molecular Weight | 199.63 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | Insoluble in water, slightly soluble in ethanol. Soluble in DMSO (50 mg/mL with sonication and pH adjustment to 2 with 1 M HCl). | [4][5] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
Table 2: Protected Forms of this compound for Peptide Synthesis
For its application in solid-phase peptide synthesis (SPPS), the amine group of this compound is typically protected with either a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.
| Protected Form | CAS Number | Molecular Formula | Molecular Weight | Application |
| Boc-Phe(2-Cl)-OH | 114873-02-8 | C₁₄H₁₈ClNO₄ | 299.75 g/mol | Boc-based Solid-Phase Peptide Synthesis |
| Fmoc-Phe(2-Cl)-OH | 198560-41-7 | C₂₄H₂₀ClNO₄ | 421.87 g/mol | Fmoc-based Solid-Phase Peptide Synthesis |
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in various research and development areas.
-
Peptide and Protein Engineering: Incorporation of this compound into peptides can alter their conformation and stability, potentially leading to enhanced resistance against enzymatic degradation.[2] This is a crucial aspect in the development of peptide-based therapeutics with improved pharmacokinetic profiles.
-
Neuroscience Research: Given the role of phenylalanine in neurotransmitter synthesis, derivatives like 2-chlorophenylalanine are employed to study neurotransmitter systems and their involvement in neurological disorders.[1]
-
Drug Discovery and Development: The modification of lead peptide compounds with this compound can lead to analogs with improved binding affinity, selectivity, and metabolic stability, making it a valuable building block in the design of novel therapeutics. The largest gain in affinity for certain targets has been observed with the incorporation of 2-chloro-L-phenylalanine compared to other unnatural amino acids.[5]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Phe(2-Cl)-OH
This section provides a detailed, generalized protocol for the manual incorporation of Fmoc-Phe(2-Cl)-OH into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Phe(2-Cl)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and shake for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for Fmoc-Phe(2-Cl)-OH):
-
In a separate vial, dissolve Fmoc-Phe(2-Cl)-OH (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in a minimal amount of DMF.
-
Add DIPEA (6-8 eq.) to the activation solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
To monitor the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), DCM (3 times), and DMF (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter to separate the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS) and analytical HPLC.
Potential Impact on Cellular Signaling
The incorporation of non-canonical amino acids like this compound can significantly alter how a peptide interacts with its biological target, such as a G-protein coupled receptor (GPCR). This can lead to changes in downstream signaling pathways. For example, the modified peptide might exhibit biased agonism, preferentially activating one signaling pathway over another, or it could have altered binding affinity or efficacy compared to the native peptide.
The following diagram illustrates a hypothetical scenario where a peptide containing this compound modulates a GPCR signaling pathway. In this example, the binding of the modified peptide leads to a biased response, favoring the β-Arrestin pathway over the G-protein pathway.
Conclusion
This compound is a valuable non-canonical amino acid with significant potential in peptide-based drug discovery and chemical biology. Its unique structural features allow for the fine-tuning of peptide properties, leading to compounds with enhanced stability, altered binding characteristics, and potentially improved therapeutic profiles. While specific quantitative data on its biological activities remain to be fully elucidated in publicly accessible literature, the established methodologies for its synthesis and incorporation into peptides provide a solid foundation for further research and development. The continued exploration of peptides containing this compound is likely to yield novel and effective therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Chlorinated Phenylalanine in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design, enabling the fine-tuning of therapeutic candidates with enhanced potency, stability, and selectivity. Among these, chlorinated phenylalanine (Cl-Phe) has emerged as a valuable tool for medicinal chemists. This halogenated analog of phenylalanine, most commonly substituted at the para-position (4-Cl-Phe), offers a subtle yet impactful modification that can significantly alter the physicochemical properties of a peptide.
The introduction of a chlorine atom to the phenyl ring imparts a unique combination of steric and electronic effects. The increased size of the chlorine atom compared to hydrogen can introduce conformational constraints, influencing the peptide's secondary structure and its interaction with biological targets. Electronically, the electron-withdrawing nature of chlorine can modulate the aromaticity of the phenyl ring, affecting cation-π and other non-covalent interactions that are often critical for receptor binding. Furthermore, the C-Cl bond can enhance the hydrophobicity of the side chain, which can improve metabolic stability by hindering enzymatic degradation.
This technical guide provides a comprehensive overview of the use of chlorinated phenylalanine in peptide design, with a focus on its synthesis, incorporation into peptides, and its effects on peptide structure, stability, and biological activity. Detailed experimental protocols and illustrative diagrams are provided to facilitate the practical application of this powerful tool in peptide-based drug discovery.
Synthesis and Incorporation of Chlorinated Phenylalanine-Containing Peptides
The incorporation of chlorinated phenylalanine into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, employing either Fmoc or Boc protection strategies. Fmoc- and Boc-protected derivatives of various chlorinated phenylalanines, such as Fmoc-4-chloro-L-phenylalanine and Boc-p-chloro-L-phenylalanine, are commercially available.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide containing a chlorinated phenylalanine residue using the Fmoc/tBu strategy.
1. Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).
-
Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's free amine.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (including Fmoc-p-chloro-L-phenylalanine) (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
4. Capping (Optional):
-
To block any unreacted free amines, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
5. Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIPS).
-
Incubate for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
7. Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.
Fmoc-based solid-phase peptide synthesis workflow.
Impact of Chlorinated Phenylalanine on Peptide Properties
The incorporation of chlorinated phenylalanine can have a profound impact on the biological and biophysical properties of a peptide. These effects are often context-dependent, varying with the position of the substitution and the overall peptide sequence.
Binding Affinity
The introduction of a chlorine atom can either enhance or decrease the binding affinity of a peptide for its target receptor. This is often attributed to a combination of steric and electronic effects that influence the peptide's conformation and its direct interactions with the binding pocket. For instance, in the design of antagonists for the Substance P (NK-1) receptor, the substitution of phenylalanine with p-chloro-D-phenylalanine has been explored to modulate binding affinity.
| Peptide/Analog | Target | Assay | IC50 (µM) | Fold Change vs. Parent | Reference |
| [D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-D-Trp-Phe-NH2] | NK-1 Receptor | ³H-SP Binding | ~7x more potent than parent | N/A | [1] |
| Boc-Gln-D-Trp(CHO)-Phe-OBzl | NK-1 Receptor | SP-induced contraction | 4.7 | N/A | [1] |
| [D-Arg¹, D-Phe⁵, D-Trp⁷,⁹, Leu¹¹] Substance P | Tumor Cell Lines | DNA Synthesis | 20-50 | N/A | [2] |
Note: The available data often does not provide a direct comparison between a parent peptide and its chlorinated analog in the same assay, making a precise quantitative assessment of the chlorine substitution's effect challenging.
Proteolytic Stability
A significant advantage of incorporating chlorinated phenylalanine is the potential to enhance a peptide's resistance to enzymatic degradation. The bulky chlorine atom can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.
| Peptide | Enzyme | Half-life (t½) | Fold Increase vs. Phenylalanine Analog |
| Model Peptide A | Chymotrypsin | Hypothetical Data | Hypothetical Data |
| Model Peptide A (with 4-Cl-Phe) | Chymotrypsin | Hypothetical Data | Hypothetical Data |
| Model Peptide B | Trypsin | Hypothetical Data | Hypothetical Data |
| Model Peptide B (with 4-Cl-Phe) | Trypsin | Hypothetical Data | Hypothetical Data |
Note: Specific quantitative data directly comparing the proteolytic stability of phenylalanine-containing peptides with their chlorinated analogs is limited in the readily available literature. The table is presented as a template for such data.
Conformational Effects
The substitution of hydrogen with chlorine can introduce conformational constraints that favor specific secondary structures, such as β-turns or helical folds. These conformational changes can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding and activity.
Experimental Protocols for Characterization
Proteolytic Stability Assay
This protocol describes a general method for assessing the stability of a peptide in the presence of a protease.
1. Materials:
-
Purified peptide (with and without chlorinated phenylalanine)
-
Protease of interest (e.g., chymotrypsin, trypsin, or serum)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
2. Procedure:
-
Dissolve the peptide in the assay buffer to a final concentration of 1 mg/mL.
-
Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC, monitoring the decrease in the peak area of the intact peptide over time.
3. Data Analysis:
-
Plot the percentage of the remaining intact peptide against time.
-
Calculate the half-life (t½) of the peptide under the assay conditions.
Workflow for a proteolytic stability assay.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
CD spectroscopy is a powerful technique for examining the secondary structure of peptides in solution.
1. Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., water, buffer, or organic solvent like trifluoroethanol) to a concentration of 0.1-0.2 mg/mL.
-
Use a quartz cuvette with a path length of 1 mm.
2. Data Acquisition:
-
Record the CD spectrum of the peptide solution from approximately 190 to 260 nm at a controlled temperature.
-
Record a baseline spectrum of the solvent alone.
-
Subtract the baseline spectrum from the peptide spectrum.
3. Data Analysis:
-
The resulting spectrum can be qualitatively analyzed for characteristic features of different secondary structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 200 nm.
-
-
Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
Case Study: Substance P Antagonists and the NK-1 Receptor Signaling Pathway
Substance P is a neuropeptide that plays a role in pain transmission, inflammation, and mood regulation.[3] Its biological effects are mediated through the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR).[4] The development of NK-1 receptor antagonists is a key area of research for the treatment of pain, depression, and chemotherapy-induced nausea and vomiting.[5][6] The incorporation of p-chloro-D-phenylalanine into Substance P analogs has been a strategy to develop potent antagonists.
Upon binding of Substance P, the NK-1 receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] These signaling events ultimately lead to various cellular responses, including neuronal excitation and inflammation.[8] NK-1 receptor antagonists containing chlorinated phenylalanine competitively block the binding of Substance P to the receptor, thereby inhibiting these downstream signaling pathways.[5]
NK-1 receptor signaling pathway and antagonist action.
Conclusion
Chlorinated phenylalanine is a versatile and valuable tool in peptide design, offering a means to enhance the therapeutic potential of peptide-based drugs. Its incorporation can lead to improved binding affinity, increased proteolytic stability, and favorable conformational pre-organization. The straightforward integration of chlorinated phenylalanine into standard solid-phase peptide synthesis protocols makes it an accessible modification for peptide chemists. As our understanding of the subtle yet significant effects of halogenation on peptide structure and function continues to grow, chlorinated phenylalanine is poised to play an increasingly important role in the development of next-generation peptide therapeutics. Further systematic studies are warranted to provide more quantitative data on the impact of this modification across a wider range of peptide scaffolds and biological targets.
References
- 1. Studies on neurokinin antagonists. 1. The design of novel tripeptides possessing the glutaminyl-D-tryptophylphenylalanine sequence as substance P antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis controls endogenous substance P levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of neurokinin-1 (substance P) antagonists in the prevention of postoperative nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
Methodological & Application
Application Notes and Protocols: Fmoc-Phe(2-Cl)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(2-Cl)-OH, or N-α-Fmoc-2-chloro-L-phenylalanine, is a halogenated derivative of the amino acid phenylalanine utilized as a building block in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid into peptide sequences can introduce unique structural and functional properties. The chloro- substitution on the phenyl ring can alter the electronic and steric characteristics of the side chain, potentially influencing peptide conformation, receptor binding affinity, and metabolic stability. These modifications are of significant interest in drug discovery and development for creating peptides with enhanced therapeutic profiles.
This document provides detailed application notes and protocols for the effective use of Fmoc-Phe(2-Cl)-OH in Fmoc-based SPPS. It covers the chemical properties of the reagent, step-by-step experimental procedures, and considerations for the synthesis and purification of peptides containing 2-chlorophenylalanine.
Chemical Properties of Fmoc-Phe(2-Cl)-OH
A summary of the key chemical properties of Fmoc-Phe(2-Cl)-OH is presented in the table below.
| Property | Value |
| CAS Number | 198560-41-7 |
| Molecular Formula | C₂₄H₂₀ClNO₄ |
| Molecular Weight | 421.87 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥97.0% |
| Storage Temperature | 2-8°C |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Phe(2-Cl)-OH is fully compatible with standard Fmoc-based SPPS protocols. The Fmoc protecting group on the α-amine allows for its sequential addition to a growing peptide chain on a solid support. The synthesis cycle involves the deprotection of the Fmoc group with a mild base, followed by the coupling of the next Fmoc-protected amino acid.
The presence of the chloro group on the phenyl ring can introduce some steric hindrance, which might necessitate slightly longer coupling times or the use of more potent coupling reagents to ensure high coupling efficiency, particularly in "difficult" sequences known for aggregation.
Experimental Protocols
The following are detailed protocols for the key steps in SPPS using Fmoc-Phe(2-Cl)-OH. These protocols are based on standard Fmoc chemistry and may require optimization depending on the specific peptide sequence and scale of the synthesis.
Protocol 1: Resin Loading (for C-terminal Carboxylic Acid Peptides using 2-Chlorotrityl Chloride Resin)
This protocol describes the loading of the first amino acid, which in this case could be Fmoc-Phe(2-Cl)-OH or another amino acid, onto a 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-amino acid (e.g., Fmoc-Phe(2-Cl)-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Shaking vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30-60 minutes in a shaking vessel.
-
Drain the DCM.
-
Dissolve the Fmoc-amino acid (1.5-2.0 equivalents relative to the resin loading capacity) in a minimal amount of DCM.
-
Add DIPEA (2.0-3.0 equivalents) to the dissolved amino acid and mix.
-
Add the amino acid/DIPEA solution to the swollen resin.
-
Shake the mixture at room temperature for 1-4 hours.
-
To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and shake for 30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
Protocol 2: Fmoc Deprotection
This protocol details the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Shaking vessel
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 3-5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and shake for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Amino Acid Coupling
This protocol describes the coupling of Fmoc-Phe(2-Cl)-OH or another Fmoc-amino acid to the deprotected N-terminus of the peptide-resin.
Materials:
-
Deprotected peptide-resin
-
Fmoc-Phe(2-Cl)-OH (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., DIPEA, 2,4,6-Collidine) (6-10 equivalents)
-
DMF, peptide synthesis grade
-
Shaking vessel
Procedure:
-
In a separate vial, dissolve Fmoc-Phe(2-Cl)-OH and the coupling reagent in DMF.
-
Add the base to the solution to activate the amino acid. Pre-activation for 1-5 minutes may be beneficial.
-
Add the activated amino acid solution to the swollen, deprotected peptide-resin.
-
Shake the mixture at room temperature for 1-2 hours. For potentially difficult couplings involving Fmoc-Phe(2-Cl)-OH, extending the coupling time or performing a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 4: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing any side-chain protecting groups.
Materials:
-
Fully synthesized peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or under vacuum.
-
Prepare the cleavage cocktail fresh in a fume hood.
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Data Presentation
Table 1: Expected Coupling Efficiency
| Peptide Sequence Context | Coupling Reagent | Expected Coupling Efficiency (%) |
| Non-hindered adjacent residues | HBTU/DIPEA | >99% |
| Hindered adjacent residues (e.g., Aib, Val) | HATU/Collidine | 98-99% |
| "Difficult" aggregating sequence | HATU/Collidine (double coupling) | >98% |
Table 2: Representative Crude Peptide Purity and Yield
| Peptide Length | Synthesis Scale | Expected Crude Purity (HPLC) | Expected Overall Yield |
| 10-mer | 0.1 mmol | 70-85% | 50-70% |
| 20-mer | 0.1 mmol | 50-70% | 30-50% |
| >30-mer | 0.05 mmol | 30-60% | 10-30% |
Note: Purity and yield are highly dependent on the specific peptide sequence, synthesis conditions, and purification efficiency.
Visualization of Workflows and Pathways
Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for solid-phase peptide synthesis (SPPS) using Fmoc-Phe(2-Cl)-OH.
Diagram 2: Hypothetical Signaling Pathway Modulation
Caption: Hypothetical signaling pathway modulated by a peptide containing 2-chlorophenylalanine.
Impact on Peptide Structure and Function
The incorporation of 2-chlorophenylalanine in place of phenylalanine can have several effects on the resulting peptide:
-
Conformation: The chloro group at the ortho position of the phenyl ring can introduce a steric clash that restricts the rotational freedom of the side chain's chi (χ) angles. This can lead to a more constrained local conformation, potentially favoring a specific secondary structure or receptor-bound conformation.
-
Hydrophobicity: The addition of a chlorine atom increases the hydrophobicity of the phenylalanine side chain. This can enhance the peptide's interaction with hydrophobic pockets in target receptors or influence its solubility and aggregation properties.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can alter the electronic properties of the aromatic ring, potentially affecting cation-π or other non-covalent interactions that are crucial for receptor binding.
-
Metabolic Stability: Halogenation of aromatic rings in drug molecules is a common strategy to block sites of oxidative metabolism by cytochrome P450 enzymes. The presence of the 2-chloro substituent may therefore increase the peptide's resistance to enzymatic degradation, leading to a longer in vivo half-life.
While there is limited specific research on the biological activities of peptides containing 2-chlorophenylalanine, studies on the related compound, p-chlorophenylalanine, have shown it to be an inhibitor of phenylalanine hydroxylase and to affect amino acid uptake.[1][2] These findings suggest that peptides incorporating chlorinated phenylalanine residues could exhibit unique pharmacological profiles. Further investigation is required to elucidate the specific signaling pathways and biological activities of peptides containing 2-chlorophenylalanine.
References
Application Notes and Protocols for Boc-Phe(2-Cl)-OH Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective use of N-α-Boc-2-chloro-L-phenylalanine (Boc-Phe(2-Cl)-OH) in peptide synthesis. Due to the steric hindrance imposed by the chlorine atom at the ortho position of the phenyl ring, the coupling of Boc-Phe(2-Cl)-OH can be challenging and requires optimized protocols and potent coupling reagents to achieve high yields and minimize racemization. This document outlines recommended coupling reagents, detailed protocols for both solid-phase and solution-phase synthesis, and a summary of expected performance based on available data for sterically hindered amino acids.
Introduction to Boc-Phe(2-Cl)-OH in Peptide Synthesis
Boc-Phe(2-Cl)-OH is a valuable non-canonical amino acid analog used in the design of peptidomimetics and bioactive peptides. The incorporation of a 2-chlorophenylalanine residue can introduce unique conformational constraints, enhance metabolic stability, and modulate the biological activity of a peptide. However, the bulky chlorine atom near the carboxyl group presents a significant steric barrier during the amide bond formation, making standard coupling conditions often inefficient.
To overcome this challenge, the use of highly reactive coupling reagents is recommended. This guide focuses on protocols employing uronium/aminium and phosphonium (B103445) salt-based reagents that have demonstrated superior performance for coupling sterically hindered amino acids.
Recommended Coupling Reagents
For the efficient coupling of Boc-Phe(2-Cl)-OH, the following classes of reagents are recommended over standard carbodiimides like DCC or DIC alone:
-
Uronium/Aminium Salts:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids, offering rapid reaction times and low racemization.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used and effective coupling reagent, though it may be slightly less reactive than HATU for highly hindered systems.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high reactivity and an improved safety profile as it does not generate potentially explosive benzotriazole (B28993) byproducts.
-
-
Phosphonium Salts:
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient coupling reagent that avoids the formation of the carcinogenic byproduct HMPA, which can be associated with the older BOP reagent.
-
Quantitative Data on Coupling Efficiency (Illustrative)
While specific comparative data for Boc-Phe(2-Cl)-OH is limited in the literature, the following table provides an illustrative comparison of the expected performance of recommended coupling reagents based on their general effectiveness with sterically hindered amino acids. Yields and reaction times are dependent on the specific amino acid being coupled to, the solvent, and the scale of the reaction.
| Coupling Reagent | Typical Reaction Time | Expected Yield Range | Racemization Risk | Notes |
| HATU | 15 - 60 minutes | 90 - 99% | Very Low | Highly recommended for difficult couplings. |
| HBTU | 30 - 90 minutes | 85 - 95% | Low | A reliable and cost-effective alternative to HATU. |
| PyBOP | 20 - 75 minutes | 88 - 97% | Low | Good for both solution and solid-phase synthesis. |
| COMU | 15 - 60 minutes | 90 - 99% | Very Low | Excellent reactivity and enhanced safety profile. |
Note: The data presented is an estimation based on the performance of these reagents with other sterically hindered amino acids and should be used as a guideline for optimization.
Experimental Protocols
The following are detailed protocols for the coupling of Boc-Phe(2-Cl)-OH in both solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol using HATU
This protocol is suitable for manual or automated peptide synthesis on a resin support (e.g., Merrifield or PAM resin for Boc-SPPS).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-Phe(2-Cl)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (for Fmoc deprotection if applicable, though this is a Boc protocol)
-
Kaiser test kit
Workflow Diagram:
Application Notes and Protocols for the Efficient Coupling of H-Phe(2-Cl)-OH Using HATU and HBTU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of two common and highly effective uronium-based coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), for the amide bond formation involving the sterically hindered amino acid H-Phe(2-Cl)-OH (2-Chloro-L-phenylalanine). The selection of an appropriate coupling reagent is critical to minimize racemization, improve reaction kinetics, and achieve high yields, particularly when dealing with challenging residues like this compound.
Introduction to Coupling Reagents
HATU and HBTU are widely utilized in solid-phase and solution-phase peptide synthesis to facilitate the formation of amide bonds.[1] They act by activating the carboxylic acid group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of another amino acid or peptide chain.[1] The choice between HATU and HBTU often depends on the specific requirements of the synthesis, including the steric hindrance of the amino acids involved and the desired reaction conditions.
HATU is known for its superior performance in terms of reaction speed and the purity of the final peptide product, especially in the synthesis of "difficult" sequences prone to aggregation and side reactions.[2] This enhanced reactivity is attributed to the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-active ester intermediate.[2][3] The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the active ester more susceptible to nucleophilic attack.[2]
HBTU , on the other hand, contains a standard benzotriazole (B28993) (HOBt) moiety.[2] While still a highly effective coupling reagent, the resulting OBt-ester is generally less reactive than the OAt-ester formed by HATU.[2] This can lead to slower reaction times and a slightly higher propensity for side reactions, including racemization, in challenging couplings.[2]
Comparative Data: HATU vs. HBTU
| Parameter | HATU | HBTU | Rationale |
| Coupling Efficiency | Very High | High | HATU forms a more reactive OAt-active ester, leading to more efficient coupling, especially for sterically hindered residues.[2][5] |
| Reaction Speed | Faster | Slower | The higher reactivity of the OAt-ester intermediate results in faster reaction kinetics for HATU.[2][6] |
| Racemization Suppression | Excellent | Good | The HOAt moiety in HATU is more effective at suppressing racemization than the HOBt moiety in HBTU.[2] |
| Side Reactions | Lower Risk | Higher Risk | The faster coupling rates with HATU can minimize side reactions such as guanidinylation of the N-terminal amine.[7][8] |
| Application | Ideal for sterically hindered amino acids, rapid protocols, and sequences prone to racemization.[9][10] | Suitable for routine peptide synthesis and less challenging couplings.[11] |
Reaction Mechanisms
The fundamental mechanism for both HATU and HBTU involves the formation of a highly reactive active ester intermediate. This process is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in a polar aprotic solvent like dimethylformamide (DMF).[7]
HATU Mechanism:
The reaction begins with the deprotonation of the carboxylic acid by the base, forming a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate. Subsequently, the displaced 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) anion attacks the isouronium salt to yield the key OAt-active ester. This active ester is significantly more reactive towards nucleophilic attack by an amine than the original carboxylic acid. The final step involves the amine attacking the active ester to form the desired amide bond.[3][7]
HBTU Mechanism:
The mechanism for HBTU is analogous to that of HATU. The carboxylic acid, deprotonated by a base, attacks the HBTU reagent to form an active ester.[12] In this case, the intermediate is an HOBt-active ester. This active ester is then attacked by the amine to form the peptide bond, releasing tetramethylurea and HOBt as byproducts.[13]
Experimental Protocols
The following are generalized protocols for the use of HATU and HBTU in the coupling of N-Fmoc-Phe(2-Cl)-OH in solid-phase peptide synthesis (SPPS). These protocols may require optimization based on the specific resin, the subsequent amino acid, and the overall peptide sequence.
Protocol 1: Coupling of N-Fmoc-Phe(2-Cl)-OH using HATU
This protocol is recommended for achieving high coupling efficiency and minimizing racemization, especially given the steric hindrance of the 2-chlorophenylalanine residue.
Materials:
-
Fmoc-protected resin-bound peptide with a free N-terminal amine
-
N-Fmoc-Phe(2-Cl)-OH (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)[14]
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)[7]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.[11]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.[15]
-
Pre-activation of Amino Acid: In a separate vessel, dissolve N-Fmoc-Phe(2-Cl)-OH (3-5 eq.) and HATU (3-5 eq.) in DMF. Add DIPEA or collidine (6-10 eq.) to the mixture and allow it to stand for a few minutes for pre-activation.[7]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin-bound peptide. Agitate the mixture at room temperature for 1-2 hours. For this sterically hindered amino acid, a longer coupling time may be necessary.[4]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[15]
-
Chain Elongation: Proceed to the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: Coupling of N-Fmoc-Phe(2-Cl)-OH using HBTU
This protocol provides a reliable method for the coupling of N-Fmoc-Phe(2-Cl)-OH, though it may require longer reaction times or double coupling to achieve the same efficiency as with HATU for this sterically hindered residue.
Materials:
-
Fmoc-protected resin-bound peptide with a free N-terminal amine
-
N-Fmoc-Phe(2-Cl)-OH (2.0 equivalents relative to resin substitution)
-
HBTU (2.0 equivalents)[16]
-
N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)[16]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.[11]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Coupling Reaction:
-
Reaction Time: Agitate the mixture for 30-60 minutes. For sterically hindered couplings, the reaction time may need to be extended.[16]
-
Monitoring: Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling step may be required.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Chain Elongation: Proceed with the synthesis of the peptide.
Visualizations
Caption: Mechanism of HATU-mediated amide bond formation.
Caption: General workflow for a single coupling cycle in SPPS.
Conclusion and Recommendations
For the efficient coupling of the sterically hindered amino acid this compound, HATU is the recommended reagent due to its superior reactivity, faster reaction kinetics, and enhanced ability to suppress racemization.[2][6] While HBTU is a capable coupling reagent for many applications, the use of HATU will likely result in higher purity and yield for this challenging coupling, potentially avoiding the need for double coupling. As with any peptide synthesis, optimization of coupling times and reagent equivalencies may be necessary to achieve the best results for a specific peptide sequence.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. HBTU - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
Application Notes and Protocols for the Incorporation of H-Phe(2-Cl)-OH into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery, enabling the development of peptides with enhanced potency, stability, and unique pharmacological profiles. H-Phe(2-Cl)-OH, or 2-chloro-L-phenylalanine, is a valuable unnatural amino acid analog of phenylalanine. The presence of a chlorine atom at the ortho position of the phenyl ring introduces steric hindrance and alters the electronic properties of the side chain, which can influence peptide conformation, receptor binding, and resistance to enzymatic degradation.
These application notes provide a detailed protocol for the successful incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined below are designed to address the potential challenges associated with the steric hindrance of the 2-chloro-phenyl group, ensuring high coupling efficiency and purity of the final peptide.
Chemical Properties and Considerations
The key challenge in incorporating this compound lies in the steric hindrance imposed by the ortho-chlorine atom on the phenyl ring. This can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, potentially leading to lower coupling efficiencies and the formation of deletion sequences. To overcome this, the use of potent coupling reagents and optimized reaction conditions is crucial.
Key Considerations:
-
Steric Hindrance: The 2-chloro substituent significantly increases the bulk of the amino acid side chain, which can slow down the coupling reaction.
-
Coupling Reagents: Standard coupling reagents may not be sufficient to achieve high coupling yields. More potent activating reagents are recommended.[1]
-
Reaction Conditions: Optimization of reaction time, temperature, and reagent equivalents is often necessary to drive the coupling reaction to completion.[1]
-
Monitoring the Coupling Reaction: Careful monitoring of the coupling reaction is essential to ensure complete incorporation of the amino acid.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for SPPS.[2]
Materials and Reagents
-
Fmoc-Phe(2-Cl)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Coupling Reagents (Choose one of the recommended combinations):
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
-
Base: Diisopropylethylamine (DIPEA)
-
Additives (Optional but recommended):
-
HOBt (Hydroxybenzotriazole)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)
-
Cold diethyl ether
Step-by-Step Protocol for Incorporating Fmoc-Phe(2-Cl)-OH
This protocol assumes a standard 0.1 mmol synthesis scale.
1. Resin Swelling:
- Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
- Drain the solution.
- Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-Phe(2-Cl)-OH (Standard Coupling):
- In a separate vial, dissolve Fmoc-Phe(2-Cl)-OH (4 equivalents), the chosen coupling reagent (e.g., HATU, 3.9 equivalents), and if desired, an additive (e.g., HOAt, 4 equivalents) in DMF.
- Add DIPEA (8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 2-4 hours at room temperature.
- Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[3]
4. Double Coupling Strategy (Recommended for Difficult Couplings):
- If the Kaiser test after the initial coupling is positive (blue/purple beads), a second coupling is recommended.[1]
- Drain the reaction vessel and wash the resin with DMF (3 times).
- Repeat the coupling step (Step 3) with a fresh solution of activated Fmoc-Phe(2-Cl)-OH.
- Agitate for another 2-4 hours.
- Perform a final Kaiser test to confirm complete coupling.
5. Capping (Optional):
- If the coupling remains incomplete after double coupling, any unreacted amino groups should be capped to prevent the formation of deletion sequences.
- Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
6. Washing:
- After a successful coupling, wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection step.
7. Continuation of Peptide Synthesis:
- Repeat the deprotection (Step 2) and coupling (Step 3 or 4) cycles for the subsequent amino acids in the peptide sequence.
8. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
9. Cleavage and Deprotection:
- Wash the resin with DMF (3 times), DCM (3 times), and methanol (B129727) (3 times), and then dry the resin thoroughly under vacuum.
- Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]
- Filter the resin and collect the TFA solution.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether twice more.
- Dry the crude peptide under vacuum.
10. Purification and Analysis:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Quantitative Data Summary
The following table summarizes the recommended starting conditions for the incorporation of Fmoc-Phe(2-Cl)-OH. These are based on established best practices for sterically hindered amino acids and may require optimization for specific peptide sequences.
| Parameter | Standard Coupling | Double Coupling (Recommended) |
| Fmoc-Phe(2-Cl)-OH (equiv.) | 4 | 4 (for each coupling) |
| Coupling Reagent (equiv.) | 3.9 | 3.9 (for each coupling) |
| Base (DIPEA) (equiv.) | 8 | 8 (for each coupling) |
| Additive (HOAt/HOBt) (equiv.) | 4 | 4 (for each coupling) |
| Coupling Time (hours) | 2 - 4 | 2 - 4 (for each coupling) |
| Expected Efficiency | >95% (sequence dependent) | >99% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for incorporating Fmoc-Phe(2-Cl)-OH.
Decision Logic for Coupling Strategy
Caption: Decision logic for ensuring complete coupling of Fmoc-Phe(2-Cl)-OH.
References
Application Note: Efficient Cleavage of Peptides Containing H-Phe(2-Cl)-OH from 2-Chlorotrityl Chloride Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorotrityl chloride (2-CTC) resin is a highly acid-labile support widely used in solid-phase peptide synthesis (SPPS) for the preparation of C-terminal acid peptides and protected peptide fragments. Its principal advantages include the prevention of diketopiperazine formation during the coupling of the second amino acid and the suppression of racemization at the C-terminal residue.[1] Peptides containing unnatural amino acids, such as H-Phe(2-Cl)-OH, are of significant interest in drug discovery for their potential to enhance peptide stability, potency, and selectivity. This document provides detailed protocols for the efficient cleavage of peptides incorporating this compound from 2-CTC resin, catering to the need for both fully protected and deprotected peptides. While the protocols provided are general for 2-CTC resin, the chemical nature of the 2-chlorophenylalanine residue is not expected to interfere with standard cleavage procedures.
Key Applications
The mild cleavage conditions compatible with 2-CTC resin make it ideal for the synthesis of:
-
Protected Peptide Fragments: These fragments are crucial building blocks for the convergent synthesis of large proteins and for the preparation of cyclic peptides.[1]
-
Peptides with Acid-Sensitive Residues: The ability to cleave the peptide from the resin under very mild acidic conditions preserves the integrity of acid-labile protecting groups on amino acid side chains.[2][3]
-
C-Terminal Modified Peptides: The resin allows for the synthesis of peptides with a free C-terminal carboxylic acid.
Experimental Protocols
Prior to cleavage, it is imperative to ensure the peptidyl-resin is thoroughly washed to remove residual reagents and solvents from the synthesis, particularly DMF, which can neutralize the acidic cleavage cocktail.[4][5] The resin should be washed with dichloromethane (B109758) (DCM) and dried under vacuum before proceeding with cleavage.[5]
Protocol 1: Cleavage of Fully Protected Peptides
This protocol is designed to cleave the peptide from the 2-CTC resin while leaving acid-labile side-chain protecting groups intact.
Reagents and Materials:
-
Peptidyl-resin (dried)
-
Acetic acid (AcOH)
-
2,2,2-Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Sintered glass funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Prepare the cleavage cocktail: a mixture of acetic acid/TFE/DCM in a 1:1:8 (v/v/v) ratio. Use approximately 20 mL of the cocktail per gram of resin.[4][6]
-
Suspend the dried peptidyl-resin in half of the prepared cleavage cocktail in a suitable reaction vessel.
-
Allow the suspension to stand at room temperature for 30-60 minutes with occasional agitation.[2][3][7][8]
-
Filter the resin through a sintered glass funnel into a clean round-bottom flask.
-
Wash the resin with the remaining cleavage cocktail and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the DCM.
-
Precipitate the protected peptide by adding cold diethyl ether to the concentrated solution.
-
If precipitation is slow, store the mixture at 4°C overnight.
-
Collect the precipitated peptide by filtration through a fine sintered glass funnel and wash with cold diethyl ether.
-
Dry the protected peptide under vacuum.
Protocol 2: Cleavage and Deprotection of Peptides
This protocol utilizes a stronger acidic solution to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
Reagents and Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))
-
Cold diethyl ether
-
Sintered glass funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptidyl-resin.[1]
-
Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). The choice and necessity of scavengers depend on the peptide sequence.
-
Suspend the dried peptidyl-resin in the cleavage cocktail. Use approximately 10-20 mL of the cocktail per gram of resin.
-
Allow the reaction to proceed at room temperature for 1-3 hours with occasional agitation.
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA, and combine the filtrates.[1]
-
Precipitate the deprotected peptide by adding 8-10 volumes of cold diethyl ether to the filtrate.
-
If necessary, store the mixture at 4°C to facilitate complete precipitation.
-
Collect the peptide by filtration or centrifugation and wash thoroughly with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Data Presentation
The choice of cleavage method significantly impacts the final product. The following table summarizes the different cleavage cocktails and their typical applications for peptides synthesized on 2-CTC resin.
| Cleavage Cocktail Composition (v/v) | Reaction Time | Product | Application | References |
| 1:1:8 AcOH/TFE/DCM | 30-60 min | Fully Protected Peptide | Fragment condensation, cyclization | [2][3][4][6][7][8] |
| 1-2% TFA in DCM | 5-30 min (repeated) | Fully Protected Peptide | Fragment condensation, peptides with very acid-sensitive groups | [9][10] |
| 20% Hexafluoroisopropanol (HFIP) in DCM | 30-60 min | Fully Protected Peptide | Mild cleavage for protected fragments | [9][10][11] |
| 95:2.5:2.5 TFA/Water/TIS | 1-3 hours | Fully Deprotected Peptide | Synthesis of linear, deprotected peptides | [12] |
| 2% TFA in Anisole or 1,3-Dimethoxybenzene | Varies | Fully Protected Peptide | Greener alternative to DCM | [2] |
Visualizations
Diagram 1: General Workflow for SPPS and Cleavage from 2-CTC Resin
Caption: Workflow of SPPS and subsequent cleavage from 2-CTC resin.
Diagram 2: Decision Pathway for Cleavage Cocktail Selection
Caption: Decision tree for selecting the appropriate cleavage method.
References
- 1. Cleaving protected peptides from 2-chlorotrityl chloride resin: Moving away from dichloromethane - ACS Green Chemistry [gcande.digitellinc.com]
- 2. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for TFA Cleavage of Peptides Containing 2-Chlorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as 2-chlorophenylalanine (Phe(2-Cl)), into peptides is a powerful strategy for modulating their pharmacological properties, including potency, selectivity, and metabolic stability. The successful synthesis of these modified peptides via solid-phase peptide synthesis (SPPS) is critically dependent on the final cleavage and deprotection step. This document provides detailed application notes and protocols for the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing 2-chlorophenylalanine, ensuring high yield and purity of the final product.
While the 2-chlorophenylalanine side chain is generally stable under standard SPPS conditions, the strong acidic environment of the TFA cleavage cocktail can promote side reactions if not properly controlled. The primary concern is the generation of reactive carbocations from the cleavage of side-chain protecting groups and the resin linker, which can lead to unwanted alkylation of the peptide. Therefore, the use of an optimized scavenger cocktail is essential.
Recommended TFA Cleavage Cocktail
Based on general principles for cleaving peptides with sensitive residues, a robust and widely applicable cleavage cocktail is recommended for peptides containing 2-chlorophenylalanine. This cocktail is designed to efficiently scavenge reactive carbocations and protect the peptide from degradation.
Table 1: Recommended TFA Cleavage Cocktail for Peptides with 2-Chlorophenylalanine
| Reagent | Volume/Weight Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% (v/v) | Cleavage of the peptide from the resin and removal of acid-labile protecting groups. |
| Triisopropylsilane (TIS) | 2.5% (v/v) | A highly effective scavenger of carbocations, preventing re-attachment to the peptide. |
| Water (H₂O) | 2.5% (v/v) | Acts as a proton source and helps to suppress side reactions. |
Note: For peptides that are particularly sensitive or contain other challenging residues (e.g., Cys, Met, Trp), modifications to this cocktail may be necessary. Please refer to specialized literature for guidance on cleaving peptides with multiple sensitive amino acids.
Experimental Protocols
Materials and Reagents
-
Peptide-resin containing 2-chlorophenylalanine
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Reaction vessel for cleavage
-
Shaker or rocker
-
Centrifuge
-
Fume hood
Pre-Cleavage Preparation
-
Ensure the peptide-resin is thoroughly washed with DCM to remove any residual dimethylformamide (DMF) and dried under vacuum for at least 1 hour.
-
Prepare the TFA cleavage cocktail fresh just before use in a fume hood. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
Cleavage Procedure
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared TFA cleavage cocktail to the resin.
-
Seal the vessel and gently agitate at room temperature for 2-3 hours. The optimal cleavage time may vary depending on the peptide sequence and the resin used.
-
After the cleavage is complete, filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide. Combine the filtrates.
Peptide Precipitation and Washing
-
To the TFA solution containing the peptide, add 10 volumes of cold diethyl ether. This will cause the peptide to precipitate out of the solution.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another portion of cold diethyl ether to remove residual scavengers and cleavage byproducts. Repeat the centrifugation and decantation steps. Perform a total of 2-3 ether washes.
-
After the final wash, carefully dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Post-Cleavage Analysis
The purity and identity of the cleaved peptide should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Table 2: Typical HPLC and MS Parameters for Peptide Analysis
| Parameter | HPLC | Mass Spectrometry |
| Column | C18 reverse-phase | - |
| Mobile Phase A | 0.1% TFA in Water | - |
| Mobile Phase B | 0.1% TFA in Acetonitrile | - |
| Gradient | Typically 5-95% B over 30 min | - |
| Detection | UV at 214 nm and 280 nm | - |
| Ionization Mode | Electrospray Ionization (ESI) | Positive |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole | - |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and cleavage of a peptide containing 2-chlorophenylalanine.
Caption: Workflow for the synthesis and cleavage of peptides containing 2-chlorophenylalanine.
Troubleshooting
Table 3: Common Issues and Solutions in Peptide Cleavage
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage. | Extend the cleavage time to 4 hours. Ensure the resin was properly swollen before cleavage. |
| Peptide precipitation was incomplete. | Ensure the diethyl ether is sufficiently cold. Use a larger volume of ether. | |
| Poor Purity (Multiple Peaks in HPLC) | Incomplete removal of protecting groups. | Extend the cleavage time. Ensure the TFA is of high quality. |
| Side reactions during cleavage. | Ensure the scavenger cocktail was prepared correctly and used fresh. | |
| Peptide aggregation. | Dissolve the crude peptide in a different solvent system for HPLC analysis (e.g., containing guanidinium (B1211019) chloride or urea). | |
| Unexpected Mass in MS | Adduct formation with scavengers or protecting group fragments. | Optimize the scavenger cocktail and cleavage time. |
| Oxidation of sensitive residues (if present). | Degas all solvents and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). |
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Triisopropylsilane (TIS) is flammable and can cause skin and eye irritation. Handle with care in a fume hood.
-
Diethyl ether is extremely flammable and volatile. Work in a fume hood and away from any potential ignition sources. Use a non-sparking apparatus for centrifugation.
By following these detailed protocols and paying close attention to the handling of reagents, researchers can successfully cleave peptides containing 2-chlorophenylalanine with high yield and purity, facilitating their use in a wide range of scientific and drug development applications.
Application Notes and Protocols for the Purification of H-Phe(2-Cl)-OH Containing Peptides by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as 2-chloro-L-phenylalanine (H-Phe(2-Cl)-OH), into peptide sequences is a powerful strategy for modulating their pharmacological properties, including potency, stability, and receptor selectivity. The presence of the chlorine atom on the phenyl ring increases the hydrophobicity of the amino acid residue, which in turn influences the retention behavior of the peptide during reversed-phase high-performance liquid chromatography (RP-HPLC). This document provides detailed application notes and protocols for the successful purification of peptides containing this compound using RP-HPLC.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (commonly C18, C8, or C4 alkyl chains bonded to silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN). An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by masking residual silanol (B1196071) groups on the stationary phase and providing a counter-ion for charged residues on the peptide.[1] Peptides are eluted by a gradient of increasing organic solvent, with more hydrophobic peptides being retained longer on the column. The increased hydrophobicity of the 2-chlorophenylalanine residue will generally lead to longer retention times compared to its non-halogenated counterpart.
Experimental Protocols
Materials and Reagents
-
Crude peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
HPLC system with a preparative pump, autosampler, UV detector, and fraction collector
-
Analytical and preparative RP-HPLC columns (e.g., C18, C8, or Phenyl-Hexyl)
-
Lyophilizer
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
It is crucial to maintain a consistent concentration of the ion-pairing agent in both mobile phases to ensure a stable baseline during the gradient elution.[1]
Sample Preparation
-
Dissolve the crude peptide in Mobile Phase A at a concentration suitable for injection.
-
If solubility is an issue, a small amount of acetonitrile or dimethyl sulfoxide (B87167) (DMSO) can be added. However, the injection solvent should be as weak as possible (low organic content) to ensure the peptide binds to the column head in a narrow band.
-
Centrifuge the sample to remove any particulate matter before injection.[1]
Analytical Scouting Run
Before proceeding to a large-scale preparative run, it is essential to perform an analytical scouting run to determine the retention time of the target peptide and optimize the separation conditions.
-
Column: Use an analytical RP-HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm) that has the same stationary phase as the intended preparative column.[1]
-
Gradient: A broad, linear scouting gradient is recommended to identify the elution point of the peptide. For example, a gradient of 5% to 95% Mobile Phase B over 30-40 minutes.
-
Flow Rate: A typical analytical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (if other aromatic residues like Trp or Tyr are present). The chlorophenyl group may also contribute to absorbance at higher wavelengths.
-
Analysis: Identify the retention time and the percentage of Mobile Phase B at which the target peptide elutes. This information is critical for designing an efficient preparative gradient.
Preparative HPLC Purification
-
Column: Select a preparative column with the same stationary phase as the analytical column but with a larger diameter and particle size (e.g., 21.2 x 250 mm, 10 µm).
-
Flow Rate: Scale up the flow rate from the analytical method based on the column cross-sectional area.
-
Gradient: Design a focused gradient around the elution point of the target peptide determined from the scouting run. A shallower gradient will improve the resolution between the target peptide and closely eluting impurities.[1]
-
Loading: The sample loading capacity depends on the column dimensions and the complexity of the crude mixture. A typical starting point for preparative purification is 1-2 mg of crude peptide per milliliter of column volume.[1]
-
Fraction Collection: Collect fractions throughout the elution of the target peptide peak.
-
Fraction Analysis: Analyze the purity of each collected fraction using analytical HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a white, fluffy powder.[1]
Data Presentation
The following tables provide illustrative data for the purification of a hypothetical peptide, "Peptide-Cl," containing one this compound residue.
Table 1: Analytical Scouting Run Parameters and Results
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 40 min |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Injection Volume | 20 µL (1 mg/mL) |
| Retention Time of Peptide-Cl | 25.5 min |
| Elution %B | 52% |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 42-62% B over 40 min |
| Flow Rate | 18.0 mL/min |
| Detection | 220 nm |
| Sample Load | 100 mg crude peptide |
Table 3: Purity and Yield of Purified Peptide-Cl
| Fraction(s) | Purity by Analytical HPLC (%) | Yield (mg) | Overall Yield (%) |
| Pooled Fractions 12-15 | >98.5 | 35.2 | 35.2 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Resolution | Gradient is too steep. | Decrease the gradient slope around the elution point of the target peptide.[1] |
| Column is overloaded. | Reduce the amount of crude peptide injected per run.[1] | |
| Inappropriate stationary phase. | For highly hydrophobic peptides, consider a C8 or C4 column. A phenyl-based stationary phase may also offer alternative selectivity.[1] | |
| Peak Tailing | Secondary interactions with silica. | Ensure 0.1% TFA is present in both mobile phases to suppress silanol interactions. |
| Low Recovery | Peptide is precipitating on the column. | Try a different mobile phase system or reduce the sample concentration. |
| Peptide is irreversibly adsorbed. | Ensure the gradient reaches a high percentage of organic modifier at the end of the run to elute all bound material. |
Visualizations
Caption: Experimental workflow for the purification of this compound containing peptides.
Caption: Troubleshooting flowchart for HPLC purification of modified peptides.
References
Application Notes and Protocols for the Use of H-Phe(2-Cl)-OH in the Development of Peptide-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the non-canonical amino acid H-Phe(2-Cl)-OH (2-Chloro-L-phenylalanine) in the design and synthesis of potent and selective peptide-based enzyme inhibitors. This document outlines the rationale for incorporating this halogenated amino acid, detailed protocols for peptide synthesis and purification, methodologies for enzyme inhibition assays, and insights into the potential signaling pathways that can be targeted.
Introduction: The Role of Halogenated Phenylalanine in Enzyme Inhibitor Design
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery to enhance proteolytic stability, conformational rigidity, and binding affinity of peptide-based therapeutics. Halogenation of amino acid side chains, in particular, offers a nuanced approach to modulate the electronic and steric properties of a peptide inhibitor.
The introduction of a chlorine atom at the ortho position of the phenylalanine ring in this compound can lead to several advantageous effects:
-
Enhanced Binding Affinity: The electron-withdrawing nature of the chlorine atom can alter the charge distribution of the aromatic ring, potentially leading to more favorable electrostatic or hydrophobic interactions with the target enzyme's active site.
-
Increased Proteolytic Stability: The steric hindrance provided by the chlorine atom can shield the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptide inhibitor.
-
Conformational Constraint: The presence of the bulky chlorine atom can restrict the rotational freedom of the phenylalanine side chain, pre-organizing the peptide into a bioactive conformation that is more favorable for binding to the target enzyme.
Synthesis and Purification of Peptides Containing this compound
The synthesis of peptides incorporating this compound can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The following provides a general methodology based on Fmoc/tBu chemistry.
Materials and Reagents
-
Fmoc-protected amino acids (including Fmoc-Phe(2-Cl)-OH)
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
-
Acetonitrile (ACN), HPLC grade
Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a generic tripeptide (e.g., Ac-Ala-Phe(2-Cl)-Gly-NH2) on a 0.1 mmol scale.
Resin Swelling:
-
Place Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat steps 1-3 one more time.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free amine.
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 0.3 mmol, 3 equivalents) in DMF (2 mL).
-
Add DIC (0.3 mmol, 3 equivalents) and Oxyma Pure (0.3 mmol, 3 equivalents) to the amino acid solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).
-
Repeat the deprotection and coupling steps for each amino acid in the sequence, using Fmoc-Phe(2-Cl)-OH and Fmoc-Ala-OH in the subsequent cycles.
N-terminal Acetylation (Optional):
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (B1165640) (10 equivalents) and diisopropylethylamine (DIEA) (10 equivalents) in DMF to the resin.
-
Agitate for 30 minutes.
-
Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (5 mL) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of water/ACN containing 0.1% TFA.
-
Collect fractions corresponding to the major peak.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Characterization:
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
-
Assess the purity of the peptide by analytical RP-HPLC (should be >95%).
Enzyme Inhibition Assays
The following are general protocols for assessing the inhibitory activity of peptides containing this compound against two major classes of enzymes: proteases and kinases. These protocols should be optimized for the specific enzyme and substrate being studied.
Protease Inhibition Assay (e.g., Serine Protease)
Materials:
-
Purified protease (e.g., chymotrypsin, trypsin, or a specific disease-relevant protease)
-
Fluorogenic or chromogenic protease substrate
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)
-
Peptide inhibitor stock solution (dissolved in a suitable solvent like DMSO or water)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the peptide inhibitor in the assay buffer.
-
In a 96-well plate, add the peptide inhibitor dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified protease to each well (except the negative control) and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic or chromogenic substrate to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Kinase Inhibition Assay
Materials:
-
Purified kinase
-
Peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (containing MgCl2 and other necessary cofactors)
-
Peptide inhibitor stock solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)
-
96-well microplate (white, opaque)
-
Luminometer
Protocol:
-
Prepare serial dilutions of the peptide inhibitor in the kinase assay buffer.
-
In a 96-well plate, add the peptide inhibitor dilutions, the kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data Presentation
While specific inhibitory data for peptides containing this compound is not widely available in the public domain, the following tables illustrate how to structure and present such data once obtained from the aforementioned assays. Researchers should populate these tables with their experimental results.
Table 1: Inhibitory Activity of this compound Containing Peptides against Target Proteases
| Peptide Sequence | Target Protease | Substrate | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Example: Ac-Ala-Phe(2-Cl)-Gly-NH2 | Protease X | Fluorogenic Substrate Y | Data | Data | Competitive/Non-competitive |
| ... | ... | ... | ... | ... | ... |
Table 2: Inhibitory Activity of this compound Containing Peptides against Target Kinases
| Peptide Sequence | Target Kinase | Substrate | IC50 (µM) |
| Example: Ac-Arg-Phe(2-Cl)-Ser-NH2 | Kinase A | Peptide Substrate B | Data |
| ... | ... | ... | ... |
Signaling Pathways and Experimental Workflows (Visualizations)
The inhibition of specific enzymes by peptides containing this compound can modulate various cellular signaling pathways, making them attractive candidates for therapeutic intervention. The following diagrams, rendered in DOT language, illustrate a generic experimental workflow for inhibitor development and a hypothetical signaling pathway that could be targeted.
Experimental Workflow for Peptide Inhibitor Development
Caption: Workflow for the development of peptide-based enzyme inhibitors.
Hypothetical Serine Protease Signaling Pathway
This diagram illustrates a generic signaling cascade initiated by a serine protease that could be a target for an inhibitor containing this compound. Inhibition of the protease would block the downstream events.
Caption: Inhibition of a protease-activated signaling pathway.
Conclusion
The incorporation of this compound into peptide sequences represents a promising strategy for the development of novel and effective enzyme inhibitors. The methodologies outlined in these application notes provide a solid foundation for researchers to synthesize, purify, and evaluate the inhibitory potential of such peptides. Further investigation into the specific enzyme targets and their associated signaling pathways will be crucial for the successful translation of these compounds into therapeutic candidates.
Application of H-Phe(2-Cl)-OH in Protein-Protein Interaction Studies: Information Not Currently Available
Extensive searches for the application of H-Phe(2-Cl)-OH (2-Chloro-L-phenylalanine) in the specific context of studying protein-protein interactions (PPIs) have yielded no detailed experimental protocols, quantitative data, or established mechanisms of action. The available information primarily identifies this compound as a synthetic amino acid derivative, a derivative of phenylalanine, commercially available from various chemical suppliers for research purposes.[1][2][3]
While the broader roles of phenylalanine and its analogs in mediating protein interactions are acknowledged in scientific literature, with aromatic residues like phenylalanine often being key components of "hot spots" at protein-protein interfaces, specific data and methodologies concerning this compound are not described in the provided search results.[4] The search did not uncover any publications detailing the use of this specific compound as a tool to probe or inhibit PPIs, nor did it provide any associated quantitative data such as binding affinities (Kd), IC50 values, or kinetic parameters.
Consequently, it is not possible to construct the requested detailed Application Notes and Protocols. The core requirements, including the presentation of quantitative data in structured tables, detailed experimental methodologies, and the creation of diagrams for signaling pathways or experimental workflows, cannot be fulfilled due to the absence of the necessary foundational information in the provided search results.
Further research and publication in peer-reviewed scientific journals would be required to establish the utility of this compound as a tool for studying protein-protein interactions and to generate the specific data necessary to create the comprehensive documentation requested.
References
Application Notes and Protocols for the Synthesis of Bioactive Peptides Utilizing 2-Chlorophenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of bioactive peptides incorporating 2-chlorophenylalanine derivatives. The inclusion of this non-canonical amino acid can significantly impact the peptide's conformational properties, stability, and biological activity, offering a valuable tool for peptide-based drug design. This document focuses on the synthesis of Cetrorelix, a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH), which contains a D-4-chlorophenylalanine residue.
Introduction to Bioactive Peptides Containing 2-Chlorophenylalanine
The substitution of natural amino acids with synthetic analogues like 2-chlorophenylalanine is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. The presence of the chlorine atom on the phenyl ring can introduce favorable characteristics such as increased hydrophobicity, steric hindrance that can protect against enzymatic degradation, and altered electronic properties that may influence receptor binding.
Cetrorelix is a prime example of a successful therapeutic peptide that incorporates a chlorinated phenylalanine derivative, specifically D-4-chlorophenylalanine. It acts as a potent antagonist of the gonadotropin-releasing hormone receptor (GnRHR), effectively suppressing the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This mechanism of action makes it a valuable therapeutic agent in assisted reproduction technologies to prevent premature ovulation and in the treatment of hormone-sensitive cancers.[2][3]
Experimental Protocols
The synthesis of peptides containing 2-chlorophenylalanine derivatives is readily achievable using standard solid-phase peptide synthesis (SPPS) methodologies, most commonly employing the Fmoc/tBu strategy. Below are detailed protocols for the manual synthesis of Cetrorelix.
Materials
-
Resin: Rink Amide AM resin
-
Amino Acids:
-
Fmoc-D-Ala-OH
-
Fmoc-Pro-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Leu-OH
-
Fmoc-D-Cit-OH (unprotected side chain)
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-D-3Pal-OH
-
Fmoc-D-Phe(4-Cl)-OH (Fmoc-D-4-chlorophenylalanine)
-
Ac-D-2Nal-OH (N-acetyl-D-2-naphthylalanine)
-
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Additives:
-
HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole)
-
-
Bases:
-
DIPEA (N,N-Diisopropylethylamine)
-
TMP (2,4,6-Trimethylpyridine)
-
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF
-
Solvents:
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)
-
Precipitation Solvent: Cold diethyl ether
Protocol 1: Solid-Phase Synthesis of Cetrorelix
This protocol outlines the manual solid-phase synthesis of Cetrorelix on Rink Amide AM resin using the Fmoc/tBu strategy.
-
Resin Swelling: Swell the Rink Amide AM resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling (General Cycle):
-
Dissolve 3 equivalents of the Fmoc-protected amino acid and 2.9 equivalents of HBTU (or HATU) in DMF.
-
Add 6 equivalents of DIPEA to the solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. A negative test (resin remains colorless) indicates complete coupling.
-
If the coupling is incomplete, repeat the coupling step.
-
After complete coupling, wash the resin with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-D-4-chlorophenylalanine: Follow the general amino acid coupling cycle (Step 3) using Fmoc-D-Phe(4-Cl)-OH.
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the Cetrorelix sequence in the following order: Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Cit-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-3Pal-OH, Fmoc-D-Phe(4-Cl)-OH.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection of the N-terminal D-2-naphthylalanine, wash the resin with DMF.
-
Add a solution of Ac-D-2Nal-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Agitate for 2 hours.
-
Wash the resin with DMF (5 times) and DCM (5 times), then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail (TFA/Water/TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final Cetrorelix acetate (B1210297) product.
-
Biological Activity Data
The incorporation of D-4-chlorophenylalanine in Cetrorelix contributes to its high antagonistic potency at the GnRH receptor. The biological activity of Cetrorelix has been characterized in various in vitro and in vivo assays.
Table 1: In Vitro Activity of Cetrorelix on GnRH-induced Signaling
| Cell Line | Signaling Pathway | GnRH Concentration | Cetrorelix Concentration | Inhibition (AUC) | Reference |
| HEK293/GnRHR | Intracellular Ca²⁺ increase | 3 x EC₅₀ | 10 nM | 21,482 ± 6718 | [4] |
| HEK293/GnRHR | Intracellular Ca²⁺ increase | 3 x EC₅₀ | - (Control) | 109,340 ± 13,866 | [4] |
| SH-SY5Y/GnRHR | cAMP accumulation | 100 nM | 100 nM | Significant reduction | [5] |
AUC: Area Under the Curve, representing the total signal over time.
Signaling Pathway and Experimental Workflow Diagrams
Gonadotropin-Releasing Hormone (GnRH) Antagonist Signaling Pathway
The following diagram illustrates the mechanism of action of GnRH antagonists like Cetrorelix.
Caption: Mechanism of action of Cetrorelix as a GnRH antagonist.
Experimental Workflow for Solid-Phase Peptide Synthesis
The following diagram outlines the key steps in the solid-phase synthesis of a peptide like Cetrorelix.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. Cetrorelix - Wikipedia [en.wikipedia.org]
- 3. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical HPLC Conditions for Peptides Containing H-Phe(2-Cl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic peptides, including those incorporating unnatural amino acids such as H-Phe(2-Cl)-OH (2-chloro-L-phenylalanine). The inclusion of this modified amino acid can alter the peptide's hydrophobicity and overall chromatographic behavior, necessitating specific method development for accurate purity assessment and characterization. Reversed-phase HPLC (RP-HPLC) is the most common and effective method for analyzing peptide purity, separating the target peptide from impurities based on differences in hydrophobicity.[1] This document provides a detailed protocol and application guidelines for developing an analytical RP-HPLC method for peptides containing this compound.
Core Principles of Peptide HPLC
The separation of peptides by RP-HPLC is primarily governed by their hydrophobicity.[2] The stationary phase is typically a silica-based support functionalized with hydrophobic alkyl chains (e.g., C8 or C18), while the mobile phase consists of a polar solvent (water) and a less polar organic solvent (acetonitrile). Peptides are eluted by a gradient of increasing organic solvent concentration, with more hydrophobic peptides eluting later. Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing agent to improve peak shape and resolution.[3][4]
Experimental Protocol: Method Development for Peptides with this compound
This protocol outlines a systematic approach to developing a robust analytical HPLC method.
1. Sample Preparation:
-
Dissolve the lyophilized peptide containing this compound in a suitable solvent. A common starting point is 0.1% TFA in water or a mixture of water and acetonitrile.[1]
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[1]
2. HPLC System and Columns:
-
HPLC System: A standard analytical HPLC or UHPLC system equipped with a UV detector is required.
-
Column Selection: A C18 reversed-phase column is the most common choice for peptide analysis.[1][5] For peptides, wide-pore columns (300Å) are often preferred to accommodate the larger size of the molecules.[3] A C8 column can be considered for more hydrophobic peptides. Initial screening with different column chemistries is recommended for optimal selectivity.[6]
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[1][3]
-
Degas both mobile phases thoroughly before use to prevent bubble formation in the system.
4. Chromatographic Conditions:
A generic starting gradient is used to determine the approximate elution time of the peptide. This can then be optimized for better resolution.
| Parameter | Initial Scouting Conditions | Optimized Conditions (Example) |
| Column | C18, 4.6 x 150 mm, 5 µm, 300Å | C18, 4.6 x 150 mm, 3.5 µm, 300Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 40 °C (can be optimized)[7] |
| Detection | UV at 214 nm or 220 nm[1][3] | UV at 214 nm and 280 nm |
| Injection Vol. | 10 µL | 5-20 µL |
| Gradient | 5% to 95% B over 30 minutes | Optimized based on scouting run (e.g., 20-50% B over 20 min) |
5. Method Optimization:
-
Gradient Slope: After an initial broad gradient run, a shallower, more focused gradient around the elution point of the target peptide can significantly improve the resolution of closely eluting impurities.[6][7]
-
Temperature: Varying the column temperature can alter selectivity and improve peak shape.[7]
-
Flow Rate: Adjusting the flow rate can impact resolution and analysis time.
-
Alternative Ion-Pairing Reagents: If peak shape is poor with TFA, other ion-pairing reagents like formic acid (for MS compatibility) can be explored.
Data Presentation
The purity of the peptide is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram, expressed as a percentage.[1]
Table 1: Example HPLC Data for a Peptide containing this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 8.5 | 15000 | 1.5 | Impurity |
| 2 | 10.2 | 970000 | 97.0 | Main Product |
| 3 | 11.1 | 15000 | 1.5 | Impurity |
Workflow and Pathway Diagrams
General Workflow for Analytical HPLC of Peptides
Caption: General workflow for peptide analysis by HPLC.
Logical Relationship for HPLC Method Development
Caption: Logical workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Mixture Separated by HPLC - AppNote [mtc-usa.com]
- 4. agilent.com [agilent.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. waters.com [waters.com]
Application Notes and Protocols for Mass Spectrometry Analysis of H-Phe(2-Cl)-OH Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides incorporating non-canonical amino acids, such as 2-chloro-L-phenylalanine (H-Phe(2-Cl)-OH), are of significant interest in drug discovery and development. The introduction of a halogen atom onto the phenylalanine side chain can modulate the peptide's physicochemical properties, including its conformation, stability, and receptor-binding affinity.[1][2] Mass spectrometry is a cornerstone technique for the characterization and quantification of these modified peptides, providing crucial information on their identity, purity, and concentration in various matrices.[3]
These application notes provide a comprehensive guide to the mass spectrometry-based analysis of peptides containing this compound. The protocols outlined below cover sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation, tailored for researchers in academia and the pharmaceutical industry.
Physicochemical Properties of this compound
The presence of a chlorine atom on the phenyl ring of phenylalanine introduces specific characteristics that are important to consider during mass spectrometry analysis.
-
Increased Mass: The chlorine atom increases the monoisotopic mass of the phenylalanine residue by approximately 33.96 Da.
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern in the mass spectrum for any peptide containing this compound, with a prominent M+2 peak that is about one-third the intensity of the monoisotopic peak. This isotopic signature is a powerful tool for confirming the presence of the chlorinated peptide.
Experimental Protocols
Sample Preparation
A clean sample is critical for successful LC-MS/MS analysis to minimize ion suppression and ensure accurate quantification.[4]
2.1.1. Materials and Reagents
-
Acetonitrile (B52724) (ACN), HPLC or MS grade
-
Water, HPLC or MS grade
-
Formic acid (FA), MS grade
-
Trifluoroacetic acid (TFA), MS grade (use with caution due to ion suppression)[5]
-
Solid-phase extraction (SPE) cartridges (e.g., C18, mixed-mode cation exchange)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
2.1.2. Protocol for Peptides in Simple Matrices (e.g., reaction mixtures, pure formulations)
-
Solubilization: Dissolve the peptide sample in a solution of 5% acetonitrile in water with 0.1% formic acid.
-
Dilution: Dilute the sample to a concentration suitable for LC-MS/MS analysis (typically in the low ng/mL to µg/mL range).
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates.
2.1.3. Protocol for Peptides in Complex Matrices (e.g., plasma, tissue extracts)
-
Protein Precipitation (for plasma/serum): To 1 part of plasma, add 3 parts of cold acetonitrile containing 0.1% formic acid. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of acetonitrile followed by 1 mL of 0.1% formic acid in water.
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% acetonitrile in water with 0.1% formic acid to remove salts and other hydrophilic impurities.
-
Elution: Elute the peptide with 1 mL of 50-80% acetonitrile in water with 0.1% formic acid.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or in a vacuum centrifuge. Reconstitute the dried peptide in an appropriate volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
Liquid Chromatography (LC) Method
A robust chromatographic method is essential to separate the target peptide from other components in the sample.
Table 1: Typical LC Parameters for this compound Peptide Analysis
| Parameter | Value |
| Column | C18 reversed-phase, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5-60% B over 5-10 minutes (optimize for specific peptide) |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
Note: The gradient should be optimized based on the hydrophobicity of the specific this compound peptide.
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer is recommended for quantitative analysis due to its high sensitivity and selectivity.
Table 2: General MS Parameters for this compound Peptide Analysis
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 450-550 °C |
| Desolvation Gas Flow | 800-1000 L/h |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
2.3.1. MRM Transition Optimization
For quantitative analysis, specific precursor-to-product ion transitions (MRM transitions) must be optimized for the target peptide.
-
Precursor Ion Selection: Infuse a solution of the this compound peptide into the mass spectrometer to identify the most abundant charge state of the precursor ion.
-
Fragment Ion Selection: Perform a product ion scan of the selected precursor ion to identify the most intense and stable fragment ions. The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-ions.[6] The presence of the chlorine atom can influence fragmentation patterns.
-
Collision Energy Optimization: For each MRM transition, optimize the collision energy to maximize the intensity of the product ion.
Data Presentation and Interpretation
Fragmentation of this compound Peptides
The fragmentation of peptides containing phenylalanine is well-characterized.[7][8] For peptides with this compound, similar fragmentation patterns are expected, with the key difference being the mass shift due to the chlorine atom. The characteristic isotopic pattern of chlorine should be observable in the precursor ion and any fragment ions containing the this compound residue.
Table 3: Theoretical Masses of a Model Tripeptide (Gly-Phe(2-Cl)-Ala) and its Potential Fragment Ions
| Ion Type | Sequence | Monoisotopic Mass (Da) |
| [M+H]⁺ | Gly-Phe(2-Cl)-Ala | 328.09 |
| b₂ | Gly-Phe(2-Cl) | 239.05 |
| y₁ | Ala | 90.05 |
| y₂ | Phe(2-Cl)-Ala | 271.08 |
Note: These are theoretical values and may vary slightly in practice.
Quantitative Data Summary
For quantitative studies, it is crucial to validate the analytical method. The following table provides a template for summarizing the quantitative performance of the assay.
Table 4: Example Quantitative Method Validation Summary
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | < 15% |
Note: These are example values and must be determined experimentally for each specific peptide and matrix. Lower limits of quantitation in the pg/mL range can often be achieved with optimized methods.[5]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound peptides from a biological matrix.
Caption: Workflow for this compound peptide analysis.
Conceptual Fragmentation Pathway
This diagram illustrates the general principle of peptide fragmentation in a mass spectrometer, leading to the generation of b and y ions.
References
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCP quantitation using LC-MS/MS - ensuring reproducibility [alphalyse.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uab.edu [uab.edu]
- 7. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Note: Confirmation of H-Phe(2-Cl)-OH Incorporation Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool for modulating their structure and function. H-Phe(2-Cl)-OH, a chlorinated phenylalanine analogue, is of particular interest for introducing unique steric and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for verifying the successful incorporation of such UAAs. This application note provides a detailed protocol for using ¹H and ¹³C NMR to confirm the presence of this compound in a peptide sequence, distinguishing it from its natural counterpart, phenylalanine.
The chlorine atom at the ortho position of the phenyl ring in this compound induces characteristic changes in the chemical shifts of the aromatic protons and carbons. These shifts serve as a distinct spectroscopic signature, allowing for unambiguous confirmation of its incorporation. Furthermore, NMR can provide insights into the local conformational changes that may arise from the introduction of this UAA.
Principle
The confirmation of this compound incorporation relies on the analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra, and potentially two-dimensional (2D) correlation spectra like COSY and HSQC for more complex peptides. The key analytical indicators are:
-
Distinct Aromatic ¹H Signals: The four protons on the 2-chlorophenyl ring of this compound will exhibit a unique splitting pattern and chemical shift range compared to the five protons of the unsubstituted phenylalanine ring. The ortho-chloro substituent breaks the symmetry of the phenyl ring, leading to four distinct aromatic signals, often with complex coupling patterns.
-
Characteristic ¹³C Chemical Shifts: The carbon atoms of the 2-chlorophenyl ring will have specific chemical shifts, most notably the carbon directly bonded to the chlorine atom (C2'), which will be significantly shifted downfield.
-
Changes in Backbone and Neighboring Residue Signals: The incorporation of the bulkier and electronegative this compound can cause subtle but measurable changes in the chemical shifts of the alpha-proton (Hα) and beta-protons (Hβ) of the UAA itself, as well as in the signals of adjacent amino acid residues.
Experimental Protocols
Sample Preparation
High-quality NMR data is contingent on meticulous sample preparation.
-
Peptide Purity: Ensure the peptide sample is of high purity (>95%), as determined by HPLC and mass spectrometry.
-
Solvent Selection: Dissolve the peptide in a suitable deuterated solvent. For most peptides, deuterium (B1214612) oxide (D₂O) or a mixture of H₂O/D₂O (e.g., 90%/10%) is appropriate. If solubility is an issue, deuterated organic solvents like DMSO-d₆ or methanol-d₄ can be used. The choice of solvent will affect the chemical shifts, particularly of exchangeable protons (e.g., amide and amine protons).
-
Concentration: Prepare the peptide sample at a concentration of 1-5 mM.[1] Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.
-
pH and Buffer: If using an aqueous solvent, adjust the pH to a value where the peptide is stable and soluble. A phosphate (B84403) buffer system is often a good choice. The pH should be carefully controlled as it can significantly influence chemical shifts.
-
Internal Standard: Add a suitable internal standard for referencing the chemical shifts. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) is commonly used, setting its signal to 0.00 ppm. For organic solvents, TMS (tetramethylsilane) is the standard.
-
Sample Volume: The final sample volume should be between 450 and 500 µL for standard 5 mm NMR tubes.[2]
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for ¹H and ¹³C detection.
-
¹H NMR Spectrum:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.
-
Solvent Suppression: If using a protiated solvent (e.g., 90% H₂O), a solvent suppression technique (e.g., presaturation) is necessary to attenuate the large solvent signal.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: The number of scans will depend on the sample concentration. For a 1-5 mM sample, 16 to 64 scans are usually sufficient.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment for consistency.
-
-
¹³C NMR Spectrum:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is standard. Proton decoupling simplifies the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each carbon.
-
Spectral Width: A typical spectral width for peptides is 0-180 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.
-
Relaxation Delay: A sufficient relaxation delay (e.g., 2 seconds) should be used to allow for full magnetization recovery between scans, ensuring accurate signal integration.
-
Data Presentation and Interpretation
The successful incorporation of this compound is confirmed by comparing the NMR spectrum of the modified peptide with that of the corresponding wild-type peptide containing phenylalanine.
Predicted NMR Data for this compound Residue
The following tables summarize the predicted ¹H and ¹³C chemical shifts for the this compound residue. These values are estimates based on known substituent effects and should be used as a guide for spectral assignment. Actual chemical shifts may vary depending on the solvent, pH, and the local peptide environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Residue
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Hα | 4.0 - 4.5 | dd | J(Hα, Hβ) ≈ 6-8 |
| Hβ | 3.1 - 3.4 | m | |
| H3' | 7.3 - 7.5 | m | |
| H4' | 7.1 - 7.3 | m | |
| H5' | 7.1 - 7.3 | m | |
| H6' | 7.2 - 7.4 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Residue
| Carbon | Predicted Chemical Shift (ppm) |
| Cα | 55 - 60 |
| Cβ | 35 - 40 |
| C=O | 170 - 175 |
| C1' | 135 - 140 |
| C2' | 132 - 137 |
| C3' | 129 - 132 |
| C4' | 127 - 130 |
| C5' | 126 - 129 |
| C6' | 128 - 131 |
Comparative Spectral Analysis
-
Aromatic Region (¹H NMR): In the spectrum of the this compound containing peptide, the aromatic region (typically 7.0-7.5 ppm) will show a complex pattern of four distinct multiplets, integrating to four protons. This is in stark contrast to the spectrum of the wild-type peptide, which will show a multiplet integrating to five protons, often appearing as a less resolved broad signal.
-
Aromatic Region (¹³C NMR): The ¹³C spectrum of the modified peptide will exhibit six signals in the aromatic region (125-140 ppm). The signal for C2' (the carbon bearing the chlorine) is expected to be significantly shifted compared to the carbons in an unsubstituted phenyl ring. In contrast, the wild-type peptide will show four signals for the phenyl ring carbons due to symmetry (C2'/C6' and C3'/C5' are equivalent).
-
Aliphatic Region: Compare the chemical shifts and multiplicities of the Hα and Hβ protons. The introduction of the chloro-substituent may induce small but noticeable shifts in these signals.
Visualization of Workflows and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process for confirming the incorporation of this compound.
Conclusion
NMR spectroscopy provides a robust and definitive method for confirming the incorporation of this compound into a peptide sequence. By carefully preparing the sample and acquiring high-resolution ¹H and ¹³C NMR spectra, researchers can identify the unique spectral signatures of the 2-chlorophenyl group. The characteristic changes in the aromatic region of both the ¹H and ¹³C spectra, when compared to the wild-type peptide, serve as conclusive evidence of successful incorporation. This analytical approach is essential for quality control in the development of novel peptides and proteins with engineered properties.
References
Applications of 2-Chloro-L-phenylalanine (H-Phe(2-Cl)-OH) in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-L-phenylalanine (H-Phe(2-Cl)-OH) is a non-natural amino acid that serves as a valuable building block in medicinal chemistry, particularly in the design and synthesis of novel peptide-based therapeutics. The incorporation of this halogenated phenylalanine derivative into peptide sequences can significantly influence their pharmacological properties, including receptor binding affinity, selectivity, and metabolic stability. The chlorine atom at the ortho position of the phenyl ring introduces unique steric and electronic features that can modulate peptide conformation and interaction with biological targets.
These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the development of opioid peptide analogues. Detailed protocols for the synthesis and biological evaluation of peptides containing this modified amino acid are also presented.
Key Applications of this compound
The primary application of this compound in medicinal chemistry is its use as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced biological activity and stability. The ortho-chloro substitution on the phenylalanine ring can:
-
Influence Peptide Conformation: The steric bulk and electronic properties of the chlorine atom can restrict the conformational flexibility of the peptide backbone and the amino acid side chain, potentially locking the peptide into a bioactive conformation.
-
Modulate Receptor Interactions: The modified phenyl ring can alter the binding interactions with target receptors, leading to changes in affinity and selectivity.
-
Enhance Metabolic Stability: The presence of the chlorine atom can increase resistance to enzymatic degradation by peptidases, thereby prolonging the biological half-life of the peptide.
A notable area of application for ortho-substituted phenylalanine analogues is in the development of novel opioid receptor ligands.
Application Example: Opioid Peptide Analogues
The incorporation of ortho-phenylalanine derivatives, such as this compound, into opioid peptides has been explored to develop analogues with improved pharmacological profiles. These "propeptides" can exhibit altered receptor binding affinities and in vitro biological activities compared to the parent peptides. While specific data for this compound containing peptides is proprietary or requires access to specialized literature, the general principle involves synthesizing a series of analogues with the modified amino acid at different positions within the peptide sequence and then evaluating their biological activity.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of opioid peptide analogues where Phenylalanine (Phe) has been substituted with 2-Chloro-L-phenylalanine (Phe(2-Cl)). This data is for illustrative purposes to demonstrate how such information would be presented.
| Peptide Analogue | Sequence | μ-Opioid Receptor (MOR) Binding Affinity (Ki, nM) | δ-Opioid Receptor (DOR) Binding Affinity (Ki, nM) | Guinea Pig Ileum (GPI) Assay (IC50, nM) |
| Parent Peptide | Tyr-D-Ala-Gly-Phe -Leu | 1.5 ± 0.2 | 10.2 ± 1.1 | 2.1 ± 0.3 |
| Analogue 1 | Tyr-D-Ala-Gly-Phe(2-Cl) -Leu | 0.8 ± 0.1 | 15.5 ± 1.8 | 1.5 ± 0.2 |
| Analogue 2 | Tyr-D-Ala-Phe(2-Cl) -Gly-Leu | 5.2 ± 0.6 | 8.9 ± 0.9 | 6.8 ± 0.7 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol describes the manual synthesis of a pentapeptide analogue (Tyr-D-Ala-Gly-Phe(2-Cl)-Leu) using Fmoc/tBu strategy on a Wang resin.
Materials:
-
Fmoc-L-Leu-Wang resin
-
Fmoc-H-Phe(2-Cl)-OH
-
Fmoc-Gly-OH
-
Fmoc-D-Ala-OH
-
Fmoc-L-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell Fmoc-L-Leu-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (Fmoc-H-Phe(2-Cl)-OH):
-
In a separate vial, dissolve Fmoc-H-Phe(2-Cl)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activation mixture to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.
-
Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids (Gly, D-Ala, Tyr(tBu)) in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Experimental Workflow for Peptide Synthesis
Caption: Workflow for Solid-Phase Peptide Synthesis.
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a peptide analogue for the μ-opioid receptor (MOR).
Materials:
-
Cell membranes prepared from cells expressing the human μ-opioid receptor (hMOR)
-
[³H]DAMGO (a selective MOR radioligand)
-
Test peptide analogue containing this compound
-
Naloxone (B1662785) (a non-selective opioid antagonist for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test peptide.
-
In a 96-well plate, add binding buffer, cell membranes, and either:
-
Buffer only (for total binding)
-
A high concentration of naloxone (e.g., 10 µM) (for non-specific binding)
-
Varying concentrations of the test peptide.
-
-
-
Incubation:
-
Add [³H]DAMGO to all wells at a final concentration close to its Kd value.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway for Opioid Receptor Activation
Caption: Opioid Receptor Signaling Cascade.
In Vitro Functional Assay: Guinea Pig Ileum (GPI) Bioassay
This protocol measures the inhibitory effect of an opioid peptide on the electrically stimulated contractions of the guinea pig ileum, a classic assay for MOR and KOR agonist activity.
Materials:
-
Guinea pig ileum segment
-
Organ bath with Krebs solution, maintained at 37°C and gassed with 95% O₂/5% CO₂
-
Isotonic transducer and data acquisition system
-
Field electrodes for electrical stimulation
-
Test peptide analogue containing this compound
-
Naloxone
Procedure:
-
Tissue Preparation:
-
Isolate a segment of the guinea pig ileum and mount it in the organ bath containing Krebs solution.
-
Allow the tissue to equilibrate under a resting tension.
-
-
Electrical Stimulation:
-
Stimulate the tissue with electrical pulses to induce regular twitch contractions.
-
-
Drug Application:
-
Once stable contractions are achieved, add increasing concentrations of the test peptide to the organ bath in a cumulative manner.
-
Record the inhibition of the twitch response at each concentration.
-
-
Data Analysis:
-
Express the inhibitory effect as a percentage of the maximal inhibition.
-
Plot the percentage of inhibition against the logarithm of the peptide concentration.
-
Determine the IC50 value (the concentration of the peptide that produces 50% of its maximal inhibitory effect).
-
-
Antagonism Study (Optional):
-
To confirm that the effect is opioid receptor-mediated, repeat the experiment in the presence of naloxone. A rightward shift in the concentration-response curve indicates competitive antagonism.
-
Conclusion
This compound is a valuable tool for medicinal chemists seeking to develop novel peptide-based drugs with improved pharmacological properties. Its incorporation into peptides can lead to enhanced receptor affinity, selectivity, and metabolic stability. The protocols provided herein offer a foundation for the synthesis and biological evaluation of peptides containing this and other non-natural amino acids, facilitating the discovery and development of new therapeutic agents.
H-Phe(2-Cl)-OH: A Versatile Building Block for Advanced Peptidomimetics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The unnatural amino acid H-Phe(2-Cl)-OH, or 2-chloro-L-phenylalanine, serves as a critical building block in the design and synthesis of peptidomimetics, offering a strategic tool to enhance the therapeutic potential of peptide-based drug candidates. Its incorporation into peptide sequences can confer desirable properties such as increased metabolic stability, enhanced binding affinity, and modified conformational preferences. These attributes are pivotal in overcoming the inherent limitations of natural peptides, including poor bioavailability and rapid degradation by proteases.
The introduction of a chlorine atom onto the phenyl ring of phenylalanine creates a sterically and electronically distinct analog. This modification can influence intramolecular and intermolecular interactions, thereby modulating the biological activity and pharmacokinetic profile of the resulting peptidomimetic. This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in the development of novel peptidomimetics, with a focus on their potential as modulators of G-protein coupled receptors (GPCRs), such as opioid receptors.
Applications in Peptidomimetic Design
The unique properties of this compound make it a valuable component for several applications in drug discovery:
-
Enhanced Proteolytic Stability: The chloro-substitution can sterically hinder the approach of proteases, thereby increasing the half-life of the peptidomimetic in biological systems.
-
Modulation of Receptor Binding: The electronic and steric influence of the chlorine atom can alter the binding affinity and selectivity of the peptidomimetic for its target receptor. This is particularly relevant for targets with well-defined hydrophobic binding pockets.
-
Conformational Constraint: The presence of the chloro group can restrict the rotational freedom of the phenyl side chain, influencing the overall conformation of the peptide backbone and potentially locking it into a bioactive conformation.
-
Structure-Activity Relationship (SAR) Studies: this compound is an excellent tool for probing the SAR of a peptide ligand. By systematically replacing natural amino acids with this analog, researchers can elucidate the role of specific residues in receptor binding and activation.
Case Study: A Hypothetical Opioid Receptor Peptidomimetic
Based on the established role of unnatural amino acids in developing opioid receptor ligands, we present a hypothetical case study of a tetrapeptide mimetic incorporating this compound. The designed peptide, Tyr-D-Ala-Gly-Phe(2-Cl)-NH₂, is an analog of endogenous opioid peptides, where the incorporation of D-alanine and 2-chlorophenylalanine aims to enhance stability and receptor affinity.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesized peptidomimetic, illustrating its potential efficacy as an opioid receptor ligand.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Tyr-D-Ala-Gly-Phe(2-Cl)-NH₂ | µ-Opioid Receptor (MOR) | 15.8 | 45.2 |
| Tyr-D-Ala-Gly-Phe(2-Cl)-NH₂ | δ-Opioid Receptor (DOR) | 125.3 | >1000 |
| Tyr-D-Ala-Gly-Phe(2-Cl)-NH₂ | κ-Opioid Receptor (KOR) | 250.1 | >1000 |
| DAMGO (Standard Agonist) | µ-Opioid Receptor (MOR) | 1.2 | 5.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of the hypothetical peptidomimetic are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Tyr-D-Ala-Gly-Phe(2-Cl)-NH₂
This protocol outlines the manual synthesis of the target peptidomimetic using Fmoc/tBu solid-phase chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-D-Ala-OH
-
Fmoc-Gly-OH
-
Fmoc-Phe(2-Cl)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve Fmoc-Phe(2-Cl)-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential addition of Fmoc-Gly-OH, Fmoc-D-Ala-OH, and Fmoc-Tyr(tBu)-OH.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Radioligand Binding Assay for Opioid Receptors
This protocol describes the determination of the binding affinity (Ki) of the synthesized peptidomimetic for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor
-
[³H]DAMGO (radioligand)
-
Synthesized peptidomimetic (Tyr-D-Ala-Gly-Phe(2-Cl)-NH₂)
-
Naloxone (B1662785) (for non-specific binding)
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of the synthesized peptidomimetic.
-
Radioligand Addition: Add a constant concentration of [³H]DAMGO to each well.
-
Non-specific Binding: To a set of wells, add a high concentration of naloxone to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the peptidomimetic. Determine the IC50 value (the concentration of the peptidomimetic that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for the synthesis and evaluation of a peptidomimetic.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Coupling Efficiency of Fmoc-Phe(2-Cl)-OH
Welcome to the technical support center for troubleshooting issues related to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Phe(2-Cl)-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the low coupling efficiency of this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why does Fmoc-Phe(2-Cl)-OH exhibit low coupling efficiency?
A1: The low coupling efficiency of Fmoc-Phe(2-Cl)-OH primarily stems from steric hindrance. The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the chlorine atom at the ortho-position of the phenyl ring, physically obstructs the approach of the activated amino acid to the free N-terminal amine of the growing peptide chain on the solid support.[1] This steric hindrance can lead to incomplete coupling reactions, resulting in deletion sequences and a lower yield of the desired peptide.[2]
Q2: What are the initial signs of poor coupling of Fmoc-Phe(2-Cl)-OH?
A2: The most immediate indicator of incomplete coupling is a positive Kaiser test (a blue or purple color) after the coupling step, which signifies the presence of unreacted primary amines on the resin.[2][3] Subsequent analysis of the crude peptide by High-Performance Liquid Chromatography (HPLC) may also reveal new peaks corresponding to deletion sequences (the target peptide missing the Fmoc-Phe(2-Cl)-OH residue).[2]
Q3: Can the purity of reagents and solvents affect the coupling efficiency?
A3: Absolutely. The quality of reagents and solvents is critical for successful peptide synthesis.[1][2] Impurities in solvents like N,N-Dimethylformamide (DMF), such as dimethylamine, can cause premature deprotection of the Fmoc group.[3] Similarly, degraded coupling reagents or Fmoc-Phe(2-Cl)-OH can lead to inefficient activation and subsequent poor coupling.[1][2] It is crucial to use fresh, high-purity, peptide-synthesis-grade materials.
Q4: How can I monitor the completeness of the coupling reaction?
A4: The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin after a coupling reaction.[2][3][4] A negative result (yellow or colorless beads) indicates that the coupling is likely complete. For a more quantitative assessment, a small aliquot of the resin can be cleaved and the resulting peptide mixture analyzed by HPLC and mass spectrometry. Another method is to quantify the release of the Fmoc group upon deprotection using a UV-Vis spectrophotometer at approximately 301 nm.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the incorporation of Fmoc-Phe(2-Cl)-OH.
start [label="Start: Low Coupling Efficiency\nof Fmoc-Phe(2-Cl)-OH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_kaiser [label="Perform Kaiser Test", fillcolor="#F1F3F4", fontcolor="#202124"]; kaiser_positive [label="Kaiser Test Positive\n(Blue/Purple)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; kaiser_negative [label="Kaiser Test Negative\n(Yellow/Colorless)", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; incomplete_coupling [label="Issue: Incomplete Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; coupling_ok [label="Coupling Appears Complete.\nProceed to next cycle or cleavage.\nMonitor final product purity.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Troubleshooting Paths double_coupling [label="Strategy 1:\nDouble Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stronger_reagents [label="Strategy 2:\nUse Stronger Coupling Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Strategy 3:\nOptimize Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pseudoproline [label="Strategy 4:\nPseudoproline Dipeptides", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_kaiser; check_kaiser -> kaiser_positive; check_kaiser -> kaiser_negative; kaiser_positive -> incomplete_coupling; kaiser_negative -> coupling_ok;
incomplete_coupling -> double_coupling [label="Simple & Direct"]; incomplete_coupling -> stronger_reagents [label="More Effective"]; incomplete_coupling -> optimize_conditions [label="Systematic Approach"]; incomplete_coupling -> pseudoproline [label="For Aggregation-Prone Sequences"]; }
Caption: Troubleshooting workflow for low coupling efficiency.Issue: Positive Kaiser Test After Coupling
A positive Kaiser test indicates the presence of unreacted free amines, confirming incomplete coupling.
Solution 1: Double Coupling
The most straightforward approach is to repeat the coupling step.[2] This involves draining the reaction vessel and adding a fresh solution of the activated Fmoc-Phe(2-Cl)-OH.
Solution 2: Employ More Potent Coupling Reagents
Standard coupling reagents may not be sufficient to overcome the steric hindrance of Fmoc-Phe(2-Cl)-OH. Switching to more powerful activating agents can significantly improve coupling efficiency.
| Coupling Reagent | Class | Key Characteristics |
| HBTU/TBTU | Aminium Salt | Commonly used, but may be less effective for highly hindered couplings.[5] |
| HATU | Aminium Salt | Highly reactive, forming OAt esters which are more reactive than OBt esters.[5] Often the reagent of choice for difficult couplings. |
| HCTU | Aminium Salt | More reactive than HBTU due to the presence of a chlorine atom on the benzotriazole (B28993) ring.[6] |
| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings and can be used in excess without causing guanidinylation side reactions.[5] |
| COMU | Aminium Salt | A newer generation reagent with coupling efficiencies comparable to HATU, but with improved safety and solubility profiles.[5][7] |
Solution 3: Optimize Reaction Conditions
-
Increase Coupling Time: Extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.[1][8]
-
Elevate Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can increase reaction kinetics and help disrupt potential peptide chain aggregation.[1][9] However, be mindful that higher temperatures can also increase the risk of side reactions, such as racemization.
Solution 4: Utilize Pseudoproline Dipeptides
For sequences prone to aggregation, which can further hinder coupling, the use of pseudoproline dipeptides is a powerful strategy.[10][11][12] These dipeptides introduce a "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation and improving the solvation of the peptide chain.[10][11] This makes the N-terminal amine more accessible for coupling.
Experimental Protocols
Protocol 1: Standard Double Coupling for Fmoc-Phe(2-Cl)-OH
This protocol assumes a 0.1 mmol synthesis scale.
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-Phe(2-Cl)-OH (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and HOBt (4 equivalents, 0.4 mmol) in DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Take a small sample of resin beads and perform a Kaiser test.
-
-
Second Coupling (if Kaiser test is positive):
-
Drain the reaction vessel.
-
Wash the resin with DMF (3 times).
-
Repeat the coupling procedure described in step 1 with a fresh preparation of activated Fmoc-Phe(2-Cl)-OH.
-
Agitate for another 2 hours.
-
Perform a final Kaiser test to confirm completion.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) to remove any residual reagents.
-
start [label="Start: Deprotected Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; first_coupling [label="Perform First Coupling\n(2 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; kaiser_test1 [label="Kaiser Test", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; wash_resin [label="Wash Resin\n(3x DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; second_coupling [label="Perform Second Coupling\n(2 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; kaiser_test2 [label="Kaiser Test", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; final_wash [label="Final Wash\n(5-7x DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Coupling Complete", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> first_coupling; first_coupling -> kaiser_test1; kaiser_test1 -> wash_resin [label="Positive"]; wash_resin -> second_coupling; second_coupling -> kaiser_test2; kaiser_test1 -> final_wash [label="Negative"]; kaiser_test2 -> final_wash [label="Negative"]; final_wash -> end; kaiser_test2 -> second_coupling [label="Positive\n(Re-evaluate strategy)"]; }
Caption: Workflow for the double coupling protocol.Protocol 2: Kaiser Test for Monitoring Coupling Completion
This test is used to detect the presence of free primary amines.[1]
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695).
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
After the coupling of Fmoc-Phe(2-Cl)-OH and subsequent washing steps, take a small sample of the resin (a few beads).
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each of the three Kaiser test solutions to the resin sample.
-
Heat the sample at 100-110°C for 3-5 minutes.
-
Observe the color:
-
Intense Blue/Purple Beads/Solution: Indicates a significant amount of unreacted primary amine (incomplete coupling).[3]
-
Yellow/Colorless Beads/Solution: Indicates the absence of free primary amines (complete coupling).
-
By implementing these strategies and protocols, researchers can effectively overcome the challenges associated with the low coupling efficiency of Fmoc-Phe(2-Cl)-OH and successfully synthesize their target peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. kilobio.com [kilobio.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-Phe-OH | 35661-40-6 | Benchchem [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
- 10. chempep.com [chempep.com]
- 11. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 12. merckmillipore.com [merckmillipore.com]
Minimizing side reactions with H-Phe(2-Cl)-OH in SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered when using H-Phe(2-Cl)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the incorporation of this compound?
A1: The main challenges when incorporating this compound stem from its steric bulk and the electron-withdrawing nature of the 2-chloro substituent. The primary potential side reactions include:
-
Incomplete Coupling: The chlorine atom at the ortho position of the phenyl ring introduces significant steric hindrance, which can slow down the coupling reaction and lead to deletion sequences ([n-1] impurity).
-
Racemization: Activation of the carboxylic acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. While phenylalanine is not as susceptible as some other amino acids, the conditions used for sterically hindered couplings (e.g., elevated temperatures, extended reaction times) can increase this risk.
-
Diketopiperazine (DKP) Formation: If this compound is the second residue to be coupled to a resin-bound amino acid, the resulting dipeptide is susceptible to cyclization and cleavage from the resin, forming a diketopiperazine. This side reaction is particularly favored when the C-terminal residue is Pro, Gly, or another residue that facilitates ring formation.
Q2: My mass spectrometry results show a significant deletion peak corresponding to the absence of Phe(2-Cl). How can I improve coupling efficiency?
A2: Incomplete coupling is the most common issue with sterically hindered amino acids like this compound. To improve coupling efficiency, consider the following strategies:
-
Choice of Coupling Reagent: Use a highly efficient aminium/uronium or phosphonium (B103445) salt-based coupling reagent. Reagents like HATU, HCTU, and PyAOP are generally more effective than carbodiimides (e.g., DIC) for difficult couplings.[1]
-
Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin and repeat the procedure with a fresh solution of activated this compound.
-
Extended Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction goes to completion.
-
Monitor the Reaction: Use a qualitative test, such as the Kaiser test, to confirm the absence of free primary amines after the coupling step.[2] A positive (blue) result indicates incomplete coupling, and the coupling step should be repeated.
Q3: My HPLC analysis shows a peak with the same mass as my target peptide, but with a slightly different retention time. Could this be racemization?
A3: Yes, the presence of a diastereomer, often observed as a shoulder or a closely eluting peak in reverse-phase HPLC, is a strong indicator of racemization at the this compound residue. To minimize racemization:
-
Avoid Excessive Base: Use the recommended amount of base (e.g., DIPEA or 2,4,6-collidine). Typically, 2 equivalents of base are used relative to the amino acid. For racemization-prone couplings, using a weaker base like N-methylmorpholine (NMM) can be beneficial.[3]
-
Use Racemization-Suppressing Additives: When using carbodiimides like DIC, the addition of Oxyma Pure or HOBt is crucial to minimize racemization.[4] Oxyma Pure is often considered superior to HOBt in preventing racemization.[4]
-
Low-Temperature Coupling: If possible, perform the coupling at a lower temperature. While this will slow down the reaction rate, it will also reduce the rate of racemization.
-
Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid solution to the resin.
Q4: Are there any special considerations for the final cleavage and deprotection of peptides containing Phe(2-Cl)?
A4: The 2-chlorophenyl group is generally stable to standard TFA cleavage conditions. However, as with any peptide containing potentially sensitive residues (Trp, Met, Cys, Tyr), the choice of cleavage cocktail is important to prevent other side reactions.
-
Scavengers are Key: Reactive carbocations generated from side-chain protecting groups during cleavage can alkylate nucleophilic residues. The chloro-substituent on the phenylalanine ring does not significantly increase its own susceptibility to alkylation but the principles for protecting other residues remain critical.
-
Recommended General Cocktail: A widely effective and non-malodorous cleavage cocktail for most sequences is Reagent B (TFA/thioanisole/water/phenol, 88:5:5:2) or a mixture of TFA/TIS/water (95:2.5:2.5).[5]
-
Peptides with Multiple Sensitive Residues: If your peptide also contains Arg(Pbf), Trp, Met, or Cys, using a more comprehensive cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) is recommended to minimize a range of potential side reactions.[6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems.
Problem: Low Yield or Purity after this compound Incorporation
The logical workflow below can help diagnose the root cause of poor synthesis outcomes.
Caption: A troubleshooting workflow for diagnosing issues with this compound.
Quantitative Data Summary
While specific comparative yield data for this compound is not extensively published, the following table summarizes the recommended coupling reagents for sterically hindered amino acids based on their general performance characteristics.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages |
| HATU | Aminium/Uronium | Very High | Low | Highly effective for hindered couplings; rapid reactions. |
| HCTU | Aminium/Uronium | Very High | Low | Similar to HATU, often more cost-effective. |
| PyAOP | Phosphonium | Very High | Very Low | Excellent for hindered couplings, especially N-methyl amino acids.[1] |
| DIC/Oxyma Pure | Carbodiimide | High | Low | Low-cost; Oxyma Pure additive effectively suppresses racemization.[4] |
| DIC/HOBt | Carbodiimide | Medium-High | Moderate | Standard, but less effective for hindered couplings than aminium salts.[4] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Phe(2-Cl)-OH
This protocol is designed to maximize coupling efficiency and minimize side reactions.
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes. Perform the standard Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF, 2 x 10 min) to expose the N-terminal amine. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Phe(2-Cl)-OH (3 eq.), HATU (2.95 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test.
-
Analysis and Action:
-
Negative Test (beads remain colorless/yellow): The coupling is complete. Proceed with washing the resin with DMF (3-5 times).
-
Positive Test (beads turn blue): The coupling is incomplete. Drain the reaction solution and repeat steps 3-5 (double coupling).
-
-
Capping (Optional): If the coupling remains incomplete after a second attempt, cap any unreacted amines with an acetic anhydride (B1165640) solution to prevent the formation of deletion sequences.
Protocol 2: Cleavage from Resin and Deprotection
This protocol uses a standard cleavage cocktail suitable for peptides containing Phe(2-Cl).
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (3-5 times) and dry it under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For a general-purpose cleavage, use TFA/TIS/H₂O (95:2.5:2.5) . CAUTION: Work in a well-ventilated fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin). Stopper the flask and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether two more times, and then dry the crude peptide under vacuum.
SPPS Workflow Visualization
The following diagram illustrates the key steps in an SPPS cycle, emphasizing the critical points for successfully incorporating this compound.
Caption: A diagram of the SPPS cycle highlighting the optimized coupling step.
References
Addressing steric hindrance from the 2-chloro group during coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions, with a specific focus on overcoming steric hindrance from 2-chloro substituents.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with 2-chloro-substituted aromatic compounds so challenging?
A1: The primary challenge arises from steric hindrance. The chlorine atom at the 2-position (ortho-position) physically blocks the palladium catalyst from efficiently accessing the carbon-chlorine (C-Cl) bond. This hindrance can significantly slow down or completely inhibit the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. Additionally, the electron-withdrawing nature of the chloro group deactivates the aromatic ring, making the C-Cl bond stronger and less susceptible to cleavage.
Q2: What is the most critical factor to consider when trying to couple a sterically hindered 2-chloro-substituted substrate?
A2: Ligand selection is paramount. The use of bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands is crucial for the success of these challenging couplings.[1][2][3] These ligands promote the formation of a highly reactive, low-coordinate palladium(0) species that is more effective at undergoing oxidative addition with the hindered aryl chloride.[4]
Q3: Are there alternatives to palladium catalysts for these types of reactions?
A3: Yes, nickel- and cobalt-based catalyst systems are emerging as powerful alternatives for coupling aryl chlorides.[5][6] Nickel catalysts, in particular, have shown promise for Suzuki-Miyaura couplings of challenging aryl chlorides, sometimes under mechanochemical conditions.[5] Cobalt catalysts have been explored for Suzuki-type reactions, though they may require specific conditions, such as the use of alkoxide bases.[6]
Q4: Can reaction conditions be modified to overcome steric hindrance?
A4: Absolutely. Besides the catalyst system, optimizing reaction conditions is key. This includes:
-
Base Selection: Stronger, non-nucleophilic bases are often required. For Suzuki-Miyaura reactions, bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are common.[7][8][9] For Buchwald-Hartwig aminations, strong bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) are frequently used.[9][10]
-
Solvent Choice: The solvent can influence catalyst solubility and reactivity. Aprotic polar solvents like DMF, dioxane, or toluene (B28343) are often effective.[9]
-
Temperature: Higher reaction temperatures are often necessary to provide the activation energy needed to overcome the steric barrier.[3][9] Microwave irradiation has also been successfully employed to accelerate these reactions.[10][11]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield when coupling a 2-chloro-substituted aryl compound with a boronic acid/ester.
| Possible Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | - Switch to a palladium catalyst system with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or a dialkylbiaryl phosphine.[12] - Consider using a more active palladium precatalyst. |
| Inappropriate Base | - Use a stronger base like K₃PO₄ or Cs₂CO₃.[7][8][9] - Ensure the base is anhydrous, as water can affect the reaction. |
| Low Reaction Temperature | - Increase the reaction temperature, potentially to reflux conditions in a solvent like toluene or dioxane.[9] |
| Catalyst Deactivation | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[9] |
| Poor Boronic Acid/Ester Quality | - Use a fresh, high-purity boronic acid or ester. Some boronic acids can degrade upon storage. |
Experimental Protocol: Selective Monosubstitution of a Dichlorinated Pyridine [7][8]
This protocol describes the selective Suzuki-Miyaura coupling of 2,6-dichloropyridine (B45657) with an alkyl pinacol (B44631) boronic ester.
-
Reaction Setup: In a nitrogen-filled glovebox, a reaction vessel is charged with 2,6-dichloropyridine (1.0 equiv), the alkyl pinacol boronic ester (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2 mol %), and FcPPh₂ (12 mol %).
-
Solvent: Anhydrous, degassed solvent (e.g., toluene/water mixture) is added.
-
Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by GC-MS or LC-MS.
-
Workup: After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
Problem: Poor conversion in the amination of a 2-chloro-substituted aniline (B41778) or related compound.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance at Catalyst | - Employ sterically demanding and electron-rich ligands like those from the Buchwald (e.g., XPhos, RuPhos) or Hartwig groups.[13][14][15] - Consider ligands specifically designed for C-N bond formation.[13][14] |
| Weak Base | - Use a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LiHMDS.[9][10][16] |
| Incompatible Palladium Precatalyst | - Certain palladium sources are more effective. Precatalysts like [Pd(allyl)Cl]₂ or [Pd(cinnamyl)Cl]₂ in combination with appropriate ligands have shown high versatility.[13][14] |
| Amine Reactivity | - For less nucleophilic amines, a more active catalyst system or higher reaction temperatures may be necessary. |
Experimental Protocol: Amination of a Hindered Aryl Chloride [13][14]
This protocol provides a general procedure for the Buchwald-Hartwig amination of a sterically hindered aryl chloride.
-
Catalyst Preparation: In an inert atmosphere, a mixture of a palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.5-2 mol %) and the chosen phosphine ligand (e.g., 2-(di-tert-butylphosphino)-N,N-dimethylaniline, 1-4 mol %) is prepared.
-
Reaction Setup: To a reaction vessel, add the aryl chloride (1.0 equiv), the amine (1.2 equiv), and the strong base (e.g., NaOtBu, 1.4 equiv).
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene) and the prepared catalyst solution. Heat the reaction mixture (e.g., 80-110 °C) until the starting material is consumed.
-
Workup and Purification: Cool the reaction, quench with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography or crystallization.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
Problem: Failure to form a C-C bond between a 2-chloro-substituted arene and a terminal alkyne.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - The C-Cl bond is the least reactive in Sonogashira couplings.[17] A highly active catalyst system is required. - Use a bulky, electron-rich phosphine ligand to promote the formation of a reactive monoligated Pd(0) species.[4][18] - Consider a copper-free protocol to avoid Glaser-Hay homocoupling of the alkyne, which can be a significant side reaction.[4][19][20] |
| Inappropriate Base/Solvent | - A variety of organic and inorganic bases can be used. For hindered substrates, sterically hindered amines like diisopropylethylamine (DIPEA) or DBU may be effective.[20] - Polar aprotic solvents like DMF or DMSO can be beneficial.[19][20] |
| Reaction Conditions | - Elevated temperatures are often necessary for the coupling of aryl chlorides. |
Experimental Protocol: Copper-Free Sonogashira Coupling [19][20]
This protocol outlines a general procedure for a copper-free Sonogashira coupling.
-
Reaction Setup: To a flask, add the 2-chloro-substituted aryl compound (1.0 equiv), the terminal alkyne (1.5 equiv), and the base (e.g., Cs₂CO₃ or a hindered amine, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or a precatalyst) and the phosphine ligand.
-
Solvent and Reaction: Add anhydrous, degassed solvent and heat the mixture under an inert atmosphere. Monitor the reaction's progress.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium (B1175870) chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Caption: Logical steps for optimizing a Sonogashira coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A highly versatile catalyst system for the cross-coupling of aryl chlorides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aggregation of Peptides Containing H-Phe(2-Cl)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides incorporating the synthetic amino acid H-Phe(2-Cl)-OH (2-chloro-L-phenylalanine).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of peptides containing this compound.
Issue 1: Poor Resin Swelling and Incomplete Coupling During Solid-Phase Peptide Synthesis (SPPS)
-
Question: My peptide-resin is not swelling properly, and I'm observing incomplete coupling reactions after incorporating Fmoc-Phe(2-Cl)-OH. What can I do?
-
Answer: This is a common sign of on-resin aggregation, which is expected with hydrophobic residues like 2-chlorophenylalanine. The peptide chains are likely folding and interacting with each other, hindering reagent access.
Recommended Solutions:
-
Incorporate a "Structure-Breaking" Residue: The most effective strategy is to introduce a pseudoproline dipeptide C-terminal to the this compound residue.[1][2][3] Pseudoprolines introduce a kink in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[1][2][3]
-
Optimize Coupling Conditions:
-
Increase Coupling Time and Temperature: Extend the coupling time for the amino acid following this compound and consider performing the coupling at a slightly elevated temperature (e.g., 30-40°C).
-
Use a More Potent Coupling Reagent: Switch to a stronger coupling reagent like HATU or HCTU.
-
-
Change the Synthesis Solvent:
-
"Magic Mixture": Employ a solvent mixture known to disrupt hydrogen bonds, such as a combination of DMF, DCM, and NMP.
-
Chaotropic Agents: In challenging cases, the addition of a low concentration of a chaotropic salt like LiCl (e.g., 0.5 M) to the DMF can improve solvation.
-
-
Issue 2: The Cleaved Peptide Precipitates Out of the Cleavage Cocktail
-
Question: After cleaving my this compound-containing peptide from the resin, it immediately precipitates. How can I recover my peptide?
-
Answer: The high hydrophobicity of your peptide is causing it to be insoluble in the cleavage cocktail once the protecting groups are removed.
Recommended Solutions:
-
Immediate Solubilization: Do not evaporate the TFA. Instead, precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and then immediately dissolve the pellet in a strong organic solvent like DMSO or a mixture of TFA and hexafluoroisopropanol (HFIP).
-
Modified Cleavage Protocol: For very hydrophobic peptides, consider using a milder cleavage cocktail that allows for the isolation of a partially protected peptide, which may have better solubility for initial purification. Cleavage from a 2-chlorotrityl chloride resin using a dilute solution of TFA in DCM or HFIP in DCM can yield a protected peptide fragment.[4][5]
-
Issue 3: The Purified Peptide is Difficult to Dissolve for Bioassays
-
Question: My lyophilized this compound peptide is insoluble in aqueous buffers. How can I prepare a stock solution?
-
Answer: Peptides rich in hydrophobic residues, especially modified ones, often require a carefully planned solubilization strategy.
Recommended Solutions:
-
Start with an Organic Solvent: Attempt to dissolve the peptide in a small amount of 100% DMSO.[6] Once dissolved, slowly add your aqueous buffer to the desired concentration. If precipitation occurs, you may need to use a lower final concentration or a buffer containing a solubilizing agent.
-
pH Adjustment: Based on the overall charge of your peptide, adjusting the pH can significantly impact solubility. For a peptide with a net positive charge, a slightly acidic buffer may help. Conversely, a basic peptide might dissolve better in a slightly alkaline buffer.
-
Use of Denaturants/Chaotropic Agents: For highly aggregation-prone peptides, initial solubilization in a buffer containing a denaturant like 6 M guanidinium (B1211019) chloride (GdmCl) or 8 M urea (B33335) may be necessary. Subsequent dilution into the final assay buffer should be done carefully.
-
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound prone to aggregation?
A1: The 2-chlorophenyl side chain of this compound is significantly more hydrophobic than the standard phenylalanine side chain. This increased hydrophobicity enhances the driving force for peptide chains to associate with each other in aqueous environments to minimize their exposure to water, leading to aggregation.
Q2: Can I predict if my peptide sequence containing this compound will aggregate?
A2: While precise prediction is challenging, a high content of hydrophobic residues, including this compound, is a strong indicator of aggregation potential. The presence of alternating hydrophobic and hydrophilic residues can also lead to the formation of β-sheet structures, which are prone to aggregation.
Q3: What is the best way to store solutions of this compound-containing peptides?
A3: It is recommended to store stock solutions in an organic solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Aqueous solutions of aggregation-prone peptides are less stable and should be prepared fresh whenever possible.
Q4: How can I monitor peptide aggregation?
A4: A common method is the Thioflavin T (ThT) fluorescence assay. ThT dye intercalates with β-sheet structures, which are characteristic of many peptide aggregates, resulting in a significant increase in fluorescence. This allows for the kinetic monitoring of aggregation.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the properties and handling of peptides containing halogenated phenylalanine, which can serve as a guide for working with this compound-containing peptides.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Insoluble/Slightly Soluble | Highly dependent on the rest of the peptide sequence and pH. |
| DMSO | Up to 50 mg/mL | May require sonication and pH adjustment to ~2 with HCl for the free amino acid.[6] |
| Acetic Acid (10% aq.) | Potentially Soluble | Recommended for basic peptides. |
| Ammonium Bicarbonate (0.1 M) | Potentially Soluble | Recommended for acidic peptides. |
Table 2: Effect of Aggregation-Inhibiting Agents on a Model Hydrophobic Peptide
| Agent | Concentration | Effect on Aggregation | Reference |
| Arginine | 50 mM | Can reduce aggregation by interacting with hydrophobic residues and disrupting intermolecular interactions. | General Knowledge |
| Guanidinium Chloride (GdmCl) | 1-6 M | Acts as a denaturant, effectively solubilizing aggregates. | General Knowledge |
| Trehalose | 100-200 mM | A chemical chaperone that can stabilize the native peptide structure. | General Knowledge |
| Polysorbate 80 | 0.01-0.1% | A non-ionic surfactant that can prevent surface-induced aggregation and solubilize hydrophobic peptides. | General Knowledge |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound using a Pseudoproline Dipeptide
This protocol outlines the manual Fmoc-SPPS of a hypothetical peptide sequence (Ac-Tyr-Phe(2-Cl) -Ser-Gly-NH2) on Rink Amide resin, incorporating a pseudoproline dipeptide to prevent aggregation.
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling of Glycine: Activate Fmoc-Gly-OH (4 eq.) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes. Add the activated amino acid solution to the resin and couple for 1 hour. Wash with DMF.
-
Coupling of Pseudoproline Dipeptide: Activate Fmoc-Phe-Ser(ψMe,MePro)-OH (a pseudoproline dipeptide, 2 eq.) with HATU (1.9 eq.) and DIPEA (4 eq.) in DMF. Add to the deprotected resin and couple for 2 hours. Wash with DMF. Note: The pseudoproline dipeptide incorporates both the Ser and the preceding Phe in a single coupling step, which in this example is a standard Phe, not the chlorinated one. This is for illustrative purposes; a custom pseudoproline with the desired preceding amino acid would be used.
-
Coupling of Fmoc-Phe(2-Cl)-OH: Following deprotection of the pseudoproline, activate Fmoc-Phe(2-Cl)-OH (4 eq.) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF and couple for 2 hours. Wash with DMF.
-
Coupling of Fmoc-Tyr(tBu)-OH and Acetylation: Repeat the deprotection and coupling cycle for Fmoc-Tyr(tBu)-OH. After the final Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry. Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge and decant the ether.
Protocol 2: Solubilization and Aggregation Monitoring of an this compound-Containing Peptide
-
Solubilization:
-
Carefully weigh the lyophilized peptide.
-
Add a minimal volume of 100% DMSO to dissolve the peptide. Gentle vortexing or sonication may be required.
-
Slowly add the desired aqueous buffer (e.g., PBS, pH 7.4) to the DMSO stock with gentle mixing to reach the final desired concentration.
-
-
Thioflavin T (ThT) Aggregation Assay:
-
Prepare a stock solution of ThT (e.g., 1 mM in water).
-
In a 96-well black, clear-bottom plate, add the peptide solution to the desired final concentration.
-
Add ThT to a final concentration of 20 µM.
-
Monitor the fluorescence intensity over time using a plate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates peptide aggregation.
-
Visualizations
Caption: Troubleshooting workflow for peptide aggregation.
Caption: General pathway of peptide aggregation.
References
Technical Support Center: Troubleshooting Poor Solubility of Crude H-Phe(2-Cl)-OH Peptides
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with crude peptides containing the synthetic amino acid H-Phe(2-Cl)-OH (2-Chloro-L-phenylalanine).
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound contribute to the poor solubility of peptides containing it?
A1: The poor solubility of peptides incorporating this compound can be attributed to several factors. The chlorophenyl moiety introduces significant hydrophobicity, which can lead to aggregation.[1] While the amino and carboxylic acid groups are polar, the bulky and non-polar side chain can dominate the peptide's overall character, reducing its affinity for aqueous solvents.[1]
Q2: My crude peptide containing this compound is insoluble in water. What should be my initial troubleshooting step?
A2: It is highly recommended to first test the solubility of a small aliquot of your peptide to avoid compromising the entire batch.[2][3] The initial step should be to characterize your peptide as acidic, basic, or neutral to guide solvent selection.[4] This can be done by calculating the theoretical net charge of the peptide at neutral pH.
Q3: How do I determine if my this compound-containing peptide is acidic, basic, or neutral?
A3: To estimate the charge of your peptide, follow these steps:
-
Assign a value of +1 to each basic amino acid residue (Lys, Arg, His) and the N-terminus (unless acetylated).
-
Assign a value of -1 to each acidic amino acid residue (Asp, Glu) and the C-terminus (unless amidated).
-
Sum the values to determine the overall net charge.[4]
A positive net charge suggests a basic peptide, a negative net charge an acidic peptide, and a net charge of zero indicates a neutral peptide.
Q4: What are the recommended solvents for dissolving hydrophobic peptides like those containing this compound?
A4: For hydrophobic peptides, organic solvents are often necessary.[2] Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are commonly used.[2] Other options include acetonitrile (B52724) (ACN), methanol, ethanol, or isopropanol.[2][4] It is advisable to start with a minimal amount of the organic solvent to achieve dissolution and then slowly dilute with the desired aqueous buffer.[2]
Q5: Are there any chemical modifications that can be made to the peptide sequence to improve its solubility?
A5: Yes, if you are in the design phase of your peptide synthesis, you can consider incorporating more hydrophilic or charged amino acids into the sequence to counterbalance the hydrophobicity of this compound.[5]
Troubleshooting Guide
Initial Assessment and Strategy
Before attempting to dissolve your crude this compound peptide, it is crucial to have a systematic approach. The following workflow provides a step-by-step guide to troubleshooting solubility issues.
References
Optimizing cleavage conditions to avoid side-chain damage
Welcome to the technical support center for peptide cleavage optimization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-chain damage during the critical final step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of side-chain damage during TFA cleavage?
Side-chain damage during trifluoroacetic acid (TFA) cleavage is primarily caused by highly reactive cationic species generated from the removal of side-chain protecting groups (e.g., t-butyl, trityl) and resin linkers.[1][2] These carbocations can alkylate nucleophilic residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[1] Additionally, the strongly acidic conditions can lead to oxidation, especially of Methionine and Tryptophan residues.[3][4]
Q2: What is the role of a "scavenger" in a cleavage cocktail?
Scavengers are reagents added to the cleavage cocktail to "trap" the reactive cationic species generated during deprotection, preventing them from modifying the peptide.[3][4][5] They compete with the peptide's sensitive side chains for these electrophiles. Common scavengers also help to reverse or prevent oxidation.[3][4] The choice of scavengers is critical and depends on the specific amino acids present in the peptide sequence.[1][6]
Q3: How long should the cleavage reaction be performed?
For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient to remove the peptide from the resin and deprotect the side chains.[2][7] However, peptides containing arginine protected with bulky groups like Pmc or Mtr may require longer cleavage times, sometimes up to 12 hours.[7] It is crucial to minimize the peptide's exposure to TFA, as prolonged treatment can increase the risk of side reactions, even with scavengers present.[7] An initial trial cleavage monitored by HPLC is recommended to determine the optimal time.[7]
Troubleshooting Guides: Amino Acid-Specific Issues
This section provides detailed guidance on preventing side-chain damage for specific sensitive amino acid residues.
Methionine (Met)
Problem: My methionine-containing peptide shows a +16 Da mass addition.
This mass shift indicates oxidation of the methionine thioether side chain to methionine sulfoxide (B87167).[3][4] This is a common side reaction under acidic cleavage conditions.[8]
Solutions:
-
Use a specialized cleavage cocktail: Include scavengers that can prevent oxidation or reduce any sulfoxide that forms. Reagents containing thioanisole (B89551), dimethylsulfide (DMS), or ethyl methyl sulfide (B99878) (EMS) are effective.[6]
-
Perform cleavage under an inert atmosphere: Carrying out the cleavage reaction under nitrogen or argon can minimize contact with atmospheric oxygen.
-
Degas all solvents: Ensure that the TFA and any other solvents used are thoroughly degassed before use to remove dissolved oxygen.
-
Post-cleavage reduction: If oxidation still occurs, the purified peptide can sometimes be treated with a reducing agent to convert methionine sulfoxide back to methionine.[8]
Tryptophan (Trp)
Problem: My tryptophan-containing peptide has a +57 Da or +75 Da adduct and shows discoloration.
Tryptophan's indole (B1671886) ring is highly susceptible to alkylation by carbocations (e.g., t-butyl cations, which add 56-57 Da) and modification by protecting groups released from other residues, particularly arginine.[9] It can also be oxidized under acidic conditions.[7]
Solutions:
-
Protect the indole side chain: Using Fmoc-Trp(Boc)-OH during synthesis is the most effective way to prevent side reactions. The Boc group shields the indole ring and is removed during cleavage.[7]
-
Use efficient scavengers: Triisopropylsilane (B1312306) (TIS) is highly effective at scavenging t-butyl cations. 1,2-ethanedithiol (B43112) (EDT) is also used to prevent acid-catalyzed oxidation.
-
Minimize cleavage time: Limit the peptide's exposure to the TFA cocktail to reduce the chance of modification.[7]
-
Avoid certain combinations: When cleaving peptides with Arg(Pbf/Pmc) and Trp, the released sulfonyl groups can modify the tryptophan residue. Adding thioanisole to the cocktail can help suppress this.[9]
Cysteine (Cys)
Problem: My peptide shows aggregation, incorrect disulfide bonds, or S-alkylation (+57 Da).
The free sulfhydryl group of cysteine is highly reactive. It can be oxidized to form unwanted intra- or intermolecular disulfide bonds or alkylated by carbocations.[5] The formation of S-tert-butylated Cysteine is a known side reaction resulting from the reaction of the Cys thiol with tBu cations.[10]
Solutions:
-
Maintain a reducing environment: The inclusion of 1,2-ethanedithiol (EDT) in the cleavage cocktail is critical to keep the cysteine residues in their reduced thiol form and prevent oxidation.[5]
-
Scavenge carbocations effectively: Use scavengers like triisopropylsilane (TIS) to trap t-butyl cations that could otherwise cause S-alkylation.[11]
-
Choose the right protecting group: The trityl (Trt) protecting group is commonly used and is readily removed during standard TFA cleavage.[12] For complex syntheses involving multiple disulfide bonds, orthogonal protecting groups like Acm or tBu may be used, which require specific deprotection steps separate from the main cleavage.[9][13]
-
Optimize cleavage conditions: A two-step cleavage process, starting with a lower TFA concentration before increasing it, can sometimes mitigate S-tbutylation.[10]
Arginine (Arg)
Problem: Cleavage is incomplete, or I observe side-products related to Arg protecting groups.
Arginine's guanidinium (B1211019) group is protected by bulky, acid-labile groups like Pbf, Pmc, or Mtr. These can be slow to remove and the released protecting groups can themselves cause side reactions.[2][7] Incomplete deprotection is a common issue, especially with multiple Arg residues.[7]
Solutions:
-
Use Pbf protection: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the most recommended for Fmoc chemistry as it is more readily cleaved than Pmc or Mtr, typically requiring less than 4 hours.[7]
-
Extend cleavage time: For peptides with multiple Arg(Pmc/Mtr) residues, cleavage times may need to be extended to 4-12 hours for complete deprotection.[7]
-
Use appropriate scavengers: Thioanisole is often recommended for cleaving peptides containing Arg, as it helps suppress side reactions involving the released sulfonyl moieties, particularly the modification of tryptophan.[9] Reagent R is specifically suited for deprotecting arginine residues with sulfonyl protecting groups.[6]
Data & Protocols
Table 1: Common Cleavage Cocktails
This table summarizes common cleavage cocktails and their primary applications for minimizing side-chain damage.
| Reagent Name | Composition (v/v) | Key Scavengers | Primary Use & Remarks |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Triisopropylsilane (TIS), Phenol | "Odorless" option. Good for Trp, Tyr, and Cys-containing peptides. Does not prevent Met oxidation.[6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Thioanisole, EDT, Phenol | A robust, general-purpose cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[1][6] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Thioanisole, EDT | Recommended for peptides containing Arg(Pbf/Pmc) and Trp to minimize side reactions.[6][14] |
| Standard TFA | 95% TFA, 2.5% H₂O, 2.5% TIS | Triisopropylsilane (TIS) | A common starting point for peptides without highly sensitive residues like Met or multiple Cys/Arg. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% (w/w) NH₄I | Thioanisole, EDT, DMS, NH₄I | Specifically designed to prevent methionine oxidation and can reduce Met(O) if already formed.[6] |
Experimental Protocol: Standard TFA Cleavage & Peptide Precipitation
This protocol outlines a standard procedure for cleaving a peptide from a solid support using a TFA-based cocktail.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail (e.g., Reagent K)
-
Cold methyl t-butyl ether (MTBE) or diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., fritted syringe or glass vial)
-
Centrifuge and centrifuge tubes
-
Nitrogen or Argon gas line (optional)
Procedure:
-
Resin Preparation: Place the peptide-bound resin in a suitable reaction vessel. If the N-terminal Fmoc group is still present, remove it using a standard piperidine (B6355638) solution and wash the resin thoroughly with DMF and DCM. Dry the resin completely under vacuum.
-
Cleavage Reaction:
-
Add the appropriate cleavage cocktail to the dried resin (a typical ratio is 10 mL of cocktail per gram of resin).[7]
-
Seal the vessel and gently agitate at room temperature for 2-4 hours. For sensitive peptides, this step can be performed under an inert atmosphere (N₂ or Ar).
-
-
Peptide Filtration: Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains the cleaved peptide, in a clean centrifuge tube.
-
Resin Wash: Wash the resin beads with a small additional volume of the cleavage cocktail or pure TFA and combine the filtrate with the initial collection.
-
Peptide Precipitation:
-
Place the centrifuge tube containing the TFA solution in an ice bath.
-
Add 5-10 volumes of cold methyl t-butyl ether (MTBE) to the TFA solution to precipitate the crude peptide.
-
Incubate on ice for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant and discard the ether supernatant.
-
Wash the peptide pellet 2-3 times with cold ether, repeating the centrifugation and decanting steps each time.
-
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The crude peptide is now ready for purification (e.g., by HPLC) and analysis (e.g., by Mass Spectrometry).
Visual Guides
References
- 1. scispace.com [scispace.com]
- 2. scribd.com [scribd.com]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. academic.oup.com [academic.oup.com]
Identifying and removing byproducts in H-Phe(2-Cl)-OH peptide synthesis
Welcome to the technical support center for the synthesis of peptides containing H-Phe(2-Cl)-OH (2-chlorophenylalanine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis, purification, and analysis of these specialized peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered during the solid-phase peptide synthesis (SPPS) of peptides containing this compound?
A1: Similar to standard solid-phase peptide synthesis, the most common byproducts include:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.[1]
-
Truncated Peptides: Peptide chains that have stopped elongating prematurely.
-
Incompletely Deprotected Peptides: Peptides where side-chain protecting groups have not been fully removed during the final cleavage from the resin.[1]
-
Products of Side Reactions: Modifications to amino acid side chains can occur, particularly with susceptible residues like tryptophan, methionine, cysteine, and tyrosine, if they are not properly protected or if scavengers are not used effectively during cleavage.[2][3]
While the 2-chloro-phenylalanine residue is generally stable, it is crucial to monitor for potential side reactions specific to this unnatural amino acid.
Q2: Is the 2-chloro-phenylalanine residue stable during standard TFA cleavage conditions?
A2: The stability of halogenated phenylalanine residues during synthesis is generally good.[4] However, aggressive cleavage conditions or the presence of certain scavengers could potentially lead to side reactions. While significant dehalogenation is not commonly reported, it is a possibility that should be monitored, especially in complex sequences or during prolonged exposure to strong acids. The choice of scavengers in the cleavage cocktail is critical to prevent modification of sensitive residues.[3]
Q3: What are the recommended analytical methods for identifying byproducts in this compound peptide synthesis?
A3: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the standard approach for identifying and quantifying impurities.[1]
-
Reversed-Phase HPLC (RP-HPLC): This is the primary method for analyzing peptide purity. A C18 column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][5][6][7][8] The UV detector is usually set at 210-220 nm to detect the peptide bonds.[1]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weights of the desired peptide and any impurities.[1] Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide and pinpoint the location of any modifications or deletions by analyzing fragmentation patterns.[9][10]
Q4: What purification strategies are most effective for removing byproducts from crude this compound peptides?
A4: Preparative Reversed-Phase HPLC (RP-HPLC) is the most common and effective method for purifying synthetic peptides.[1][5][6][7][8] The separation is based on the hydrophobicity of the peptide and its impurities. By carefully optimizing the gradient of the organic solvent (usually acetonitrile) in the mobile phase, it is possible to resolve the target peptide from closely related byproducts.[1]
Troubleshooting Guides
Problem 1: HPLC analysis of the crude peptide shows multiple unexpected peaks.
| Possible Cause | Troubleshooting Action |
| Incomplete coupling or deprotection steps during SPPS. | Review your synthesis protocol. Ensure sufficient coupling times and use of fresh, high-quality reagents. Consider double coupling for sterically hindered amino acids. |
| Formation of deletion or truncated sequences. | Optimize coupling and deprotection times. Use a capping step after each coupling to block unreacted amino groups and prevent the formation of deletion sequences. |
| Side reactions during TFA cleavage. | Optimize the cleavage cocktail. Ensure the use of appropriate scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, thioanisole) to protect sensitive amino acids.[2][3] Minimize the cleavage time to what is necessary for complete deprotection and resin removal.[11] |
| Aggregation of the peptide. | If the peptide is highly hydrophobic, aggregation can be an issue. Try dissolving the crude peptide in a stronger solvent like neat TFA or hexafluoroisopropanol (HFIP) before injection onto the HPLC. |
Problem 2: Mass spectrometry analysis reveals a peak with a mass corresponding to the desired peptide minus 35 Da (loss of chlorine).
| Possible Cause | Troubleshooting Action |
| Dehalogenation of the 2-chlorophenylalanine residue. | This may occur under harsh cleavage conditions. Reduce the TFA concentration or the cleavage time. Evaluate the composition of your cleavage cocktail; certain scavengers might promote this side reaction. Consider using a milder cleavage reagent if compatible with your protecting group strategy. |
| In-source fragmentation during mass spectrometry. | This is an artifact of the MS analysis. Optimize the ionization source parameters (e.g., cone voltage) to minimize fragmentation before mass analysis. |
Problem 3: The target peptide is difficult to separate from a major impurity during RP-HPLC purification.
| Possible Cause | Troubleshooting Action |
| The impurity is a very similar peptide (e.g., a deletion sequence of a hydrophobic residue, or a diastereomer). | Modify the HPLC gradient to be shallower, which will increase the resolution between peaks. Experiment with a different stationary phase (e.g., C4 or C8 instead of C18) or a different ion-pairing reagent (e.g., formic acid). |
| The peptide and impurity have very similar hydrophobicities. | Consider using a different purification technique to complement RP-HPLC, such as ion-exchange chromatography, if the charge states of the peptide and impurity differ.[8] |
Experimental Protocols
Protocol 1: General RP-HPLC Analysis of Crude this compound Peptides
| Parameter | Condition |
| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 20 µL (of a 1 mg/mL solution) |
Protocol 2: Standard TFA Cleavage and Deprotection
-
Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Prepare a fresh cleavage cocktail. A common mixture is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).[3]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Visualizations
Caption: Workflow for this compound peptide synthesis and purification.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00455G [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved peptide identification in proteomics by two consecutive stages of mass spectrometric fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandem parallel fragmentation of peptides for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: HPLC Purification of Hydrophobic and Chlorinated Peptides
Welcome to the technical support center for challenges encountered during the HPLC purification of hydrophobic and chlorinated peptides. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Sample Solubility and Preparation
Q1: My hydrophobic/chlorinated peptide is insoluble in the initial mobile phase (high aqueous content). What should I do?
A1: This is a primary challenge for this class of peptides. The key is to find a suitable solvent to dissolve the peptide before dilution for injection.
-
Initial Dissolution: Attempt to dissolve the peptide in a small volume of a strong organic solvent. Common choices include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Isopropanol (B130326) or n-propanol.[1]
-
For extremely difficult cases, hexafluoroisopropanol (HFIP) can be effective, but it may require special mobile phase conditions.[1]
-
-
Dilution Strategy: After dissolving the peptide, slowly add your initial mobile phase (e.g., water with 0.1% TFA) to the peptide solution while vortexing. Be cautious not to dilute it to the point of precipitation. The goal is to have the final injection solvent be weaker than the mobile phase at the start of your gradient to ensure proper binding to the column.
-
Injection Solvent Strength: Injecting a sample dissolved in a solvent stronger than the initial mobile phase can lead to peak distortion, splitting, or the peptide eluting in the solvent front with poor separation.
Category 2: Chromatographic Performance - Peak Shape and Resolution
Q2: I'm observing a very broad or tailing peak for my chlorinated peptide. How can I improve the peak shape?
A2: Poor peak shape is often due to secondary interactions with the column, slow kinetics of desorption, or peptide aggregation. Chlorination can increase hydrophobicity, exacerbating these issues.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can significantly improve peak shape by increasing peptide solubility and reducing mobile phase viscosity.[2]
-
Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is standard for improving peak shape. For highly hydrophobic or chlorinated peptides, consider using a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA) to increase retention and potentially improve selectivity between closely eluting species.[3][4]
-
Change the Organic Solvent: While acetonitrile (B52724) is common, using n-propanol or isopropanol as the organic modifier can improve the solubility and peak shape for very hydrophobic peptides.[1]
-
Adjust the Gradient Slope: A shallower gradient (a slower increase in the organic solvent concentration over time) provides more time for the peptide to interact with the stationary phase and can improve the resolution between the target peptide and impurities.
-
Check for Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume to see if the peak shape improves.
Q3: My chlorinated peptide is eluting very late, or it seems to be irreversibly bound to the column, resulting in low recovery.
A3: This indicates a very strong interaction with the stationary phase, a common issue for highly hydrophobic and chlorinated peptides.
-
Use a Less Retentive Column: A standard C18 column might be too hydrophobic. Switch to a column with a shorter alkyl chain (C8 or C4) or a different chemistry like Phenyl, which can offer alternative selectivity.
-
Increase Organic Solvent Strength: Ensure your gradient reaches a high enough percentage of the organic solvent to elute the peptide. You may need to extend the gradient to 95% or even 100% of the organic phase.
-
Incorporate a Stronger Organic Modifier: For extremely retained compounds, consider adding a percentage of isopropanol or n-propanol to your acetonitrile mobile phase to increase its elution strength.
-
Implement a High-Organic Wash: Include a high-organic wash step (e.g., 95-100% acetonitrile) at the end of your gradient in every run to elute any strongly retained components and prevent carryover.
Category 3: Method Development and Optimization
Q4: How does chlorination affect the retention time of my peptide?
A4: Chlorination of amino acid residues, particularly on aromatic rings like tyrosine or tryptophan, increases the hydrophobicity of the peptide. This increased hydrophobicity will lead to a longer retention time on a reversed-phase HPLC column compared to the non-chlorinated version of the peptide. The number and position of chlorine atoms will influence the magnitude of this effect.
Q5: I am trying to separate a chlorinated peptide from its unchlorinated precursor. What is the best strategy?
A5: The difference in hydrophobicity between the chlorinated and unchlorinated species is the key to their separation.
-
Shallow Gradient: Employ a very shallow gradient around the elution point of the peptides. This will maximize the separation based on their small differences in hydrophobicity.
-
Alternative Selectivity:
-
Column Chemistry: If a C18 column does not provide adequate resolution, try a Phenyl or a C8 column. The different interactions can alter the selectivity between the two peptides.
-
Ion-Pairing Agent: Changing the ion-pairing agent (e.g., from TFA to HFBA) can also alter selectivity and improve resolution.[3]
-
Organic Modifier: Switching from acetonitrile to methanol (B129727) or an acetonitrile/propanol mixture can change the elution profile and potentially resolve the two peaks.
-
Quantitative Data Summary
Table 1: Effect of Ion-Pairing Agent on Peptide Retention
| Ion-Pairing Reagent | Relative Hydrophobicity | Expected Impact on Retention of Hydrophobic/Chlorinated Peptides |
| Formic Acid (FA) | Low | Shorter retention, often broader peaks, MS-friendly |
| Trifluoroacetic Acid (TFA) | Moderate | Good peak shape, standard retention, moderate MS suppression |
| Heptafluorobutyric Acid (HFBA) | High | Longer retention, can improve selectivity for hydrophobic peptides |
Table 2: Common Organic Solvents and Their Properties
| Organic Solvent | Elution Strength (Reversed-Phase) | Viscosity | UV Cutoff | Notes |
| Acetonitrile | Moderate | Low | ~190 nm | Most common, good for gradient elution. |
| Methanol | Lower than ACN | Moderate | ~205 nm | Can offer different selectivity. |
| Isopropanol | Higher than ACN | High | ~205 nm | Good for eluting very hydrophobic peptides, often used as an additive. |
| n-Propanol | Higher than ACN | High | ~210 nm | Similar to isopropanol, can improve solubility.[1] |
Experimental Protocols
Protocol 1: General HPLC Method for Hydrophobic Chlorinated Peptides
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly.
-
-
Sample Preparation:
-
Weigh approximately 1-5 mg of the crude chlorinated peptide into a clean vial.
-
Add a minimal amount of DMSO (e.g., 50-100 µL) and vortex until the peptide is fully dissolved.
-
Slowly dilute the sample with Mobile Phase A to the desired concentration (e.g., 1 mg/mL), vortexing during the addition. If precipitation occurs, use a higher initial percentage of acetonitrile in your dilution solvent.
-
-
HPLC Method:
-
Column: C8 or Phenyl, 5 µm, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: 220 nm.
-
Injection Volume: 20-100 µL.
-
Gradient:
-
0-5 min: 5% B (Isocratic)
-
5-45 min: Linear gradient from 5% to 75% B
-
45-50 min: Linear gradient from 75% to 95% B (Column Wash)
-
50-55 min: Hold at 95% B (Column Wash)
-
55-60 min: Return to 5% B
-
60-70 min: Hold at 5% B (Re-equilibration)
-
-
-
Post-Purification:
-
Analyze collected fractions by analytical HPLC to determine purity.
-
Pool fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the purified peptide.
-
Visualizations
Caption: Troubleshooting workflow for HPLC purification of hydrophobic chlorinated peptides.
Caption: General experimental workflow for the purification of hydrophobic chlorinated peptides.
References
Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of 2-Chlorophenylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in interpreting the mass spectrometry (MS) fragmentation patterns of peptides containing the unnatural amino acid 2-chlorophenylalanine. The inclusion of this modified amino acid can introduce unique fragmentation behaviors that require careful consideration during data analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected basic fragmentation patterns for peptides containing 2-chlorophenylalanine?
When analyzing peptides containing 2-chlorophenylalanine using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), you can expect to observe the standard series of b- and y-type fragment ions resulting from cleavage of the peptide backbone amide bonds. These ions are fundamental for determining the amino acid sequence of the peptide.[1][2] The mass of the 2-chlorophenylalanine residue should be factored into the calculations for the b- and y-ion series.
Q2: Does the 2-chlorophenylalanine residue itself produce characteristic fragment ions?
Yes, the side chain of 2-chlorophenylalanine can undergo fragmentation, leading to characteristic ions. The most prominent fragmentation pathway for the analogous unmodified phenylalanine is the formation of a benzyl (B1604629) cation (m/z 91) or related structures through cleavage at the Cα-Cβ bond. For 2-chlorophenylalanine, a corresponding chlorobenzyl cation (m/z 125) can be expected. The presence of this ion can be a strong indicator of a 2-chlorophenylalanine residue in the peptide sequence.
Q3: Is the neutral loss of HCl a common fragmentation pathway for 2-chlorophenylalanine-containing peptides?
While the loss of small neutral molecules is a common event in mass spectrometry, the neutral loss of hydrogen chloride (HCl) from the 2-chlorophenylalanine side chain is not a commonly reported or dominant fragmentation pathway under typical CID conditions. The primary fragmentation events are typically cleavage of the peptide backbone and fragmentation of the side chain to produce the chlorobenzyl cation. However, the possibility of minor neutral loss pathways should not be entirely discounted, especially at higher collision energies.
Q4: How does the position of the 2-chlorophenylalanine residue in the peptide sequence affect the fragmentation pattern?
The position of the 2-chlorophenylalanine residue can influence the overall fragmentation pattern.
-
N-terminal position: When 2-chlorophenylalanine is at the N-terminus, you may observe a prominent chlorobenzyl fragment ion (m/z 125) and potentially a b₁ ion corresponding to the mass of the 2-chlorophenylalanine residue.
-
Internal position: The fragmentation will be dominated by the formation of b- and y-ions that include the 2-chlorophenylalanine residue. The stability of the chlorobenzyl cation may still lead to its observation as an immonium-related ion.
-
C-terminal position: A prominent y₁ ion corresponding to the protonated 2-chlorophenylalanine will be observed.
Q5: Are there any specific challenges to be aware of when analyzing peptides with 2-chlorophenylalanine?
A key challenge is the potential for misidentification by automated sequencing software that is not configured to recognize this unnatural amino acid. It is crucial to add the specific mass of the 2-chlorophenylalanine residue to the database search parameters. Additionally, the presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) can be a useful diagnostic tool for confirming the presence of chlorine-containing fragments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor or no fragmentation of the peptide. | Insufficient collision energy. | Gradually increase the collision energy (CID or HCD) to find the optimal setting for your specific peptide. |
| The peptide may be highly stable. | Consider using a different fragmentation technique if available, such as Electron Transfer Dissociation (ETD), which can be more effective for stable peptides. | |
| Automated sequencing software fails to identify the peptide. | The mass of 2-chlorophenylalanine is not included in the search parameters. | Add the monoisotopic mass of the 2-chlorophenylalanine residue (C₉H₁₀ClNO₂) to the list of variable or fixed modifications in your database search software. |
| Unexpected fragmentation patterns are not recognized by the algorithm. | Manually inspect the MS/MS spectrum for characteristic ions, such as the chlorobenzyl cation (m/z 125) and the expected b- and y-ion series containing the 2-chlorophenylalanine residue. | |
| Ambiguous identification of fragment ions. | Overlapping isotopic peaks or fragment ions from co-eluting peptides. | Ensure high-resolution mass spectrometry is used to resolve isotopic patterns and distinguish between isobaric species. |
| Complex fragmentation patterns at high collision energies. | Perform a collision energy ramp or stepped collision energy experiment to observe how the fragmentation pattern changes with increasing energy. This can help to distinguish primary fragment ions from secondary and tertiary fragments. | |
| Low intensity of characteristic side-chain fragment ions. | The fragmentation energy is not optimal for side-chain cleavage. | Experiment with different collision energies. Higher energies may favor side-chain fragmentation, but can also lead to excessive fragmentation of the peptide backbone. |
| The position of the 2-chlorophenylalanine residue is internal. | Focus on the identification of b- and y-ions that show the correct mass shift corresponding to the inclusion of the 2-chlorophenylalanine residue. |
Data Presentation
Table 1: Common Fragment Ions for a Hypothetical Peptide (Gly-Phe(2-Cl)-Ala)
| Ion Type | Sequence | Calculated m/z (monoisotopic) |
| b₁ | G | 58.0293 |
| b₂ | G-F(2-Cl) | 257.0720 |
| y₁ | A | 72.0450 |
| y₂ | F(2-Cl)-A | 271.0877 |
| Immonium-related | F(2-Cl) side chain | 125.0158 |
Note: The calculated m/z values are for singly charged ions.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Peptide Dissolution: Dissolve the synthetic peptide containing 2-chlorophenylalanine in a solution of 0.1% formic acid in water/acetonitrile (B52724) (95:5, v/v) to a final concentration of 1-10 pmol/µL.
-
Chromatographic Separation: Inject the peptide solution onto a C18 reversed-phase column.
-
Gradient Elution: Elute the peptide using a gradient of increasing acetonitrile concentration (e.g., 5% to 40% acetonitrile in 0.1% formic acid over 30 minutes).
-
Mass Spectrometry Analysis: Analyze the eluting peptide using a high-resolution mass spectrometer operating in positive ion mode.
Protocol 2: Tandem Mass Spectrometry (MS/MS) Data Acquisition
-
MS1 Scan: Acquire full scan MS1 spectra to identify the precursor ion of the 2-chlorophenylalanine-containing peptide.
-
Precursor Ion Selection: Isolate the desired precursor ion using a narrow isolation window (e.g., 1-2 m/z).
-
Fragmentation: Fragment the isolated precursor ion using CID or HCD. A normalized collision energy of 25-35% is a good starting point, but should be optimized for the specific instrument and peptide.
-
MS2 Scan: Acquire the MS2 spectrum of the fragment ions.
-
Data-Dependent Acquisition (Optional): Set up a data-dependent acquisition method to automatically trigger MS/MS on the most intense precursor ions detected in the MS1 scan.
Visualizations
Caption: Experimental workflow for analyzing 2-chlorophenylalanine peptides.
Caption: Key fragmentation pathways for 2-chlorophenylalanine peptides.
References
Technical Support Center: Resolving Unexpected Peaks in the Chromatogram of H-Phe(2-Cl)-OH Peptides
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks during the chromatographic analysis of H-Phe(2-Cl)-OH and other peptides. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing unexpected peaks, often called "ghost peaks," in my chromatogram when analyzing this compound peptides. What are the potential sources and how can I eliminate them?
A1: Ghost peaks are extraneous peaks that appear in a chromatogram and do not originate from the injected sample. They are a common issue in HPLC analysis.[1] The primary sources of ghost peaks include:
-
Contaminated Mobile Phase: Impurities in solvents (even HPLC-grade), buffers, or water can accumulate on the column and elute as peaks, especially during gradient elution.[2][3][4] Prolonged storage of mobile phases can also lead to the growth of microorganisms or the leaching of contaminants from containers.[4]
-
HPLC System Contamination: Carryover from previous injections is a frequent cause.[3] Contaminants can adhere to the injection needle, valve, or port.[3] Degraded pump seals or other system components can also introduce impurities.
-
Sample Preparation Issues: Contaminated vials, caps (B75204), pipettes, or solvents used during sample preparation can introduce extraneous compounds.[1][3]
-
Incomplete Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing spurious peaks.[2][4]
Troubleshooting Steps for Ghost Peaks:
-
Blank Injection: Run a blank gradient (injecting no sample or only the sample solvent) to determine if the ghost peaks are system-related.[1][5] If the peaks are present, the issue is with the mobile phase or the HPLC system.
-
Mobile Phase Check: Prepare fresh mobile phase using high-purity solvents and reagents.[2][4] Ensure thorough degassing.[4] Clean the mobile phase bottles and replace solvent filters.[4]
-
System Purge and Wash: Thoroughly purge all solvent lines with fresh mobile phase. If contamination is suspected, wash the system with a strong solvent series (see Experimental Protocols).
-
Injector and Autosampler Cleaning: Clean the injector needle and port according to the manufacturer's instructions.
Q2: My this compound peptide peak is splitting into two or more peaks. What causes this and how can I resolve it?
A2: Peak splitting can occur for several reasons, broadly categorized as issues with the column, the mobile phase, or the sample itself.[6][7]
-
Column Issues: A blocked frit, a void at the head of the column, or contamination of the stationary phase can disrupt the sample band, causing it to split.[7][8]
-
Mobile Phase and Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion and splitting.[3][9]
-
Co-eluting Impurities: The "split" peak may actually be two different, closely eluting compounds. This could be a degradation product of your this compound peptide or another impurity.[8]
-
High Sample Concentration: Overloading the column with a high concentration of the peptide can lead to non-ideal chromatographic behavior and peak splitting.[10]
Troubleshooting Steps for Split Peaks:
-
Check for Co-elution: Inject a smaller amount of the sample.[8] If the two peaks resolve into a main peak and a smaller one, it indicates an impurity.[8] Consider adjusting the gradient or mobile phase pH to improve separation.[11]
-
Solvent Compatibility Check: Ensure your sample diluent is as weak as or weaker than your initial mobile phase.[12]
-
Column Inspection and Maintenance:
-
Reduce Sample Load: Dilute your sample and inject a smaller volume to see if the peak shape improves.[10]
Q3: I'm experiencing significant baseline noise in my chromatogram. What are the common causes and solutions?
A3: Baseline noise refers to the short-term, irregular fluctuations of the baseline, which can obscure small peaks and affect integration accuracy.[14] Common causes include:
-
Mobile Phase Issues: Improperly mixed or incompletely degassed mobile phase components can cause fluctuations in the detector signal.[15] Contaminated solvents can also contribute to a noisy baseline.[14]
-
Detector Problems: A failing or dirty detector lamp (in UV detectors) can lead to increased noise.[15] Contamination in the detector flow cell can also be a source.[15]
-
Pump Malfunctions: Inconsistent solvent delivery from the pump can cause pressure fluctuations and, consequently, a noisy baseline.[14] Worn pump seals are a common culprit.[12]
-
Environmental Factors: Temperature fluctuations around the HPLC system, especially the column and detector, can affect the baseline.[7][15]
Troubleshooting Steps for Baseline Noise:
-
Mobile Phase Preparation: Ensure thorough mixing and degassing of the mobile phase.[15] Use high-purity solvents and freshly prepared buffers.
-
System Check:
-
Monitor the pump pressure for any unusual fluctuations.
-
Purge the system to remove any air bubbles.
-
-
Detector Maintenance:
-
Check the detector lamp's energy output and age. Replace if necessary.
-
Flush the detector flow cell with a suitable solvent (e.g., isopropanol).
-
-
Temperature Control: Use a column oven and ensure a stable laboratory temperature to minimize thermal effects.[15]
Data Presentation
Table 1: Influence of Chromatographic Parameters on Peptide Peak Shape
| Parameter | Common Issue | Potential Cause for this compound Peptides | Recommended Action | Expected Outcome |
| Mobile Phase pH | Poor peak shape, tailing | Peptide charge state is not optimal for interaction with the stationary phase. | Adjust pH to be ~2 units away from the peptide's isoelectric point (pI).[11] | Sharper, more symmetrical peaks. |
| Gradient Slope | Poor resolution, broad peaks | Gradient is too steep, not allowing for proper separation of the peptide from impurities. | Decrease the gradient slope (e.g., from 2%/min to 0.5%/min).[11][16][17] | Improved resolution and narrower peaks. |
| Flow Rate | Split or broad peaks | Flow rate is too high for efficient mass transfer within the column. | Reduce the flow rate. | Improved peak shape and efficiency. |
| Column Temperature | Variable retention times, poor peak shape | Inconsistent temperature affects mobile phase viscosity and peptide solubility/conformation. | Use a column oven to maintain a constant, elevated temperature (e.g., 40-60 °C).[7] | Consistent retention times and sharper peaks. |
| Sample Solvent | Split or fronting peaks | Sample is dissolved in a solvent stronger than the initial mobile phase.[9] | Dissolve the peptide in the initial mobile phase or a weaker solvent.[12] | Symmetrical, well-defined peaks. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Ghost Peaks
-
Gradient Blank Run: Prepare a vial with your standard sample solvent. Run your analytical gradient method without injecting any sample.
-
Mobile Phase A and B Check: If ghost peaks persist, replace mobile phase A (aqueous) with fresh, HPLC-grade water and appropriate additives (e.g., 0.1% TFA). Run another blank gradient. If the peaks disappear, the original mobile phase A was contaminated.
-
Repeat for Mobile Phase B: If ghost peaks are still present, repeat step 2 for mobile phase B (organic).
-
System Wash: If the source is not the mobile phase, system contamination is likely. Perform a system wash with a series of solvents of varying polarity and pH. A common wash sequence for reversed-phase systems is:
-
Water (HPLC-grade)
-
Methylene (B1212753) Chloride (if system compatible)
-
Isopropanol
-
Water
-
Re-equilibrate with the initial mobile phase.[13]
-
Protocol 2: Column Cleaning and Regeneration for Peptide Analysis
This protocol is for bonded silica-based reversed-phase columns (e.g., C18, C8).
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Reverse Flow Direction: Connect the column in the reverse flow direction to the pump.[13]
-
Wash Sequence: Wash the column with at least 10 column volumes of each of the following solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column):
-
Mobile phase without buffer salts (e.g., water/acetonitrile (B52724) mixture) to remove buffers.
-
100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.
-
Isopropanol for more stubborn hydrophobic contaminants.[13]
-
For peptides from solid-phase synthesis, scavengers can foul the column. A wash with methylene chloride may be effective if the column and system are compatible.[13] Follow with isopropanol to remove the methylene chloride.[13]
-
-
Re-equilibration: Return the column to the normal flow direction and equilibrate with the initial mobile phase conditions until the baseline is stable.
Protocol 3: Sample Preparation for this compound Peptide Analysis
-
Solubilization: Dissolve the lyophilized this compound peptide in a solvent that is compatible with and ideally weaker than the initial mobile phase (e.g., 5-10% acetonitrile in water with 0.1% TFA).[18][19]
-
Sonication: If solubility is an issue, gently sonicate the solution in a bath sonicator.[20] Avoid vigorous vortexing which can cause aggregation.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could block the column frit.[18]
-
Vials and Caps: Use clean, high-quality autosampler vials and caps to prevent contamination.
Visualizations
References
- 1. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 2. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 3. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 4. uhplcs.com [uhplcs.com]
- 5. wyatt.com [wyatt.com]
- 6. GC Troubleshooting—Split Peaks [restek.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. lctsbible.com [lctsbible.com]
- 9. support.waters.com [support.waters.com]
- 10. uhplcs.com [uhplcs.com]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. halocolumns.com [halocolumns.com]
- 13. nestgrp.com [nestgrp.com]
- 14. uhplcs.com [uhplcs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. biotage.com [biotage.com]
- 17. hplc.eu [hplc.eu]
- 18. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Strategies to avoid racemization of H-Phe(2-Cl)-OH during activation
Topic: Strategies to Avoid Racemization of H-Phe(2-Cl)-OH During Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of this compound during the critical activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (L and D forms). In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid, which can drastically alter the peptide's three-dimensional structure and biological activity. This compound, like other phenylalanine derivatives, is susceptible to racemization, particularly during the carboxyl group activation required for peptide bond formation. The electron-withdrawing nature of the chlorine atom can increase the acidity of the α-proton, making it more prone to abstraction under basic conditions.
Q2: What is the primary mechanism of racemization during the activation of this compound?
A2: The most common mechanism is the formation of a 5(4H)-oxazolone intermediate.[1][2] When the carboxyl group of an N-protected amino acid is activated, it can cyclize to form a planar oxazolone (B7731731). The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. A subsequent nucleophilic attack by the amine component on the achiral oxazolone ring can result in both the desired L-peptide and the undesired D-diastereomer.[1][2] A less common pathway is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[2][3]
Q3: Which factors have the most significant impact on the racemization of this compound?
A3: Several factors influence the extent of racemization:
-
Coupling Reagents and Additives: The choice of activating agent is critical. Some reagents are inherently more prone to causing racemization than others. The use of additives can significantly suppress this side reaction.[4]
-
Base: The type and concentration of the base used can promote racemization by facilitating the abstraction of the α-proton.[3]
-
Solvent: The polarity of the solvent can affect the rate of racemization.
-
Temperature: Higher temperatures can accelerate the rate of racemization.
Q4: What are the most effective strategies to minimize racemization when activating this compound?
A4: To minimize racemization, a combination of the following strategies is recommended:
-
Select a low-racemization coupling reagent: Uronium/aminium salts like COMU or phosphonium (B103445) salts like DEPBT are known for their efficiency and low racemization potential.[5][6][7][8]
-
Use racemization-suppressing additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) are highly effective, especially when used with carbodiimides.
-
Choose a sterically hindered or weak base: Bases like N,N-diisopropylethylamine (DIPEA) or collidine are preferred over less hindered bases like triethylamine (B128534) (TEA). In some cases, weaker bases like N-methylmorpholine (NMM) can be beneficial.
-
Control the reaction temperature: Perform the coupling reaction at room temperature or below (e.g., 0 °C) to reduce the rate of racemization.
-
Minimize pre-activation time: A prolonged time between the activation of the amino acid and the addition of the amine component can increase the risk of racemization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-isomer detected in the final peptide. | Use of a highly activating coupling reagent without an additive (e.g., DCC or DIC alone). | Switch to a modern uronium/aminium (e.g., COMU) or phosphonium (e.g., DEPBT) salt coupling reagent. Alternatively, if using a carbodiimide, always include an additive like Oxyma or HOAt. |
| Use of a strong, non-hindered base (e.g., triethylamine). | Replace the strong base with a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM) or collidine. | |
| Elevated reaction temperature. | Perform the coupling reaction at a lower temperature, such as 0 °C, especially for this sensitive amino acid. | |
| Prolonged pre-activation of the amino acid. | Minimize the pre-activation time before adding the amine component. Consider in-situ activation protocols. | |
| Incomplete coupling and presence of unreacted starting materials. | Steric hindrance from the 2-chloro-phenyl group. | Use a highly efficient coupling reagent like COMU or HATU. You may need to increase the coupling time or perform a double coupling. |
| Aggregation of the growing peptide chain. | Switch to a more polar solvent system, such as NMP or DMF with DMSO as a co-solvent, to disrupt secondary structures. |
Data Presentation
The following tables summarize quantitative data on the impact of different coupling reagents, additives, and bases on the extent of racemization. While specific data for this compound is limited, the data for Phenylalanine (Phe) provides a strong indication of expected trends.
Table 1: Comparison of Racemization Levels with Different Coupling Reagents and Additives for Phenylalanine Derivatives
| Coupling Reagent | Additive | Base | Solvent | % D-Isomer (Epimer) |
| DIC | HOBt | DIPEA | DMF | 14.8% |
| DIC | HOAt | DIPEA | DMF | 5.9% |
| DIC | OxymaPure | DIPEA | DMF | 7.7% |
| HBTU | - | NMM | CH2Cl2 | 1.2% |
| BOP | - | NMM | CH2Cl2 | 0.4% |
Data compiled from multiple sources for illustrative purposes.
Table 2: Influence of Base on Racemization of N-Acetyl-L-phenylalanine with TBTU
| Base | L:D Ratio |
| DIPEA (1 eq) | 50:50 |
| DIPEA (2 eq) | 34:66 |
| Pyridine | 80:20 |
| 2,6-Lutidine | 75:25 |
Adapted from a study on N-Acetyl-L-phenylalanine to illustrate the significant impact of the base.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Phe(2-Cl)-OH using COMU
This protocol describes a general procedure for the manual solid-phase synthesis coupling of Fmoc-Phe(2-Cl)-OH using COMU, a highly efficient uronium salt coupling reagent known for low racemization.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
Fmoc-Phe(2-Cl)-OH (3 equivalents relative to resin loading)
-
COMU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected resin in DMF in a reaction vessel.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-Phe(2-Cl)-OH and COMU in DMF.
-
Activation and Coupling: Add the base (DIPEA or collidine) to the activation solution and vortex briefly. Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test). For sterically hindered couplings, the reaction time can be extended or a second coupling can be performed.
-
Washing: After completion of the coupling, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Low-Racemization Coupling of Fmoc-Phe(2-Cl)-OH using DEPBT
This protocol outlines the use of DEPBT, a phosphonium salt coupling reagent known for its remarkable resistance to racemization, especially for sensitive amino acids.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
Fmoc-Phe(2-Cl)-OH (1.5 equivalents relative to resin loading)
-
DEPBT (1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (3 equivalents)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Resin Suspension: Suspend the Fmoc-deprotected resin in DMF or DCM in a reaction vessel.
-
Reagent Addition: Add the Fmoc-Phe(2-Cl)-OH to the resin suspension.
-
Base Addition: Add the base (DIPEA or Et3N).
-
Coupling Activation: Add DEPBT to the mixture.
-
Reaction: Shake the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completion.
-
Washing: Filter the resin and wash thoroughly with DMF and then DCM to remove all soluble impurities.
Visualizations
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Caption: A typical workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS) using COMU.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing TFA Salt Removal from Purified H-Phe(2-Cl)-OH Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of trifluoroacetic acid (TFA) salts from purified peptides containing the non-natural amino acid H-Phe(2-Cl)-OH. TFA is a common counter-ion used during solid-phase peptide synthesis (SPPS) and purification, but its presence can be detrimental to downstream biological assays due to its potential toxicity and ability to alter peptide structure and activity.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my purified this compound peptide?
Residual trifluoroacetic acid (TFA) in your final peptide preparation can lead to several issues:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially causing artifacts in cell-based assays such as altered cell growth and viability.[4]
-
Alteration of Biological Activity: As a strong acid, TFA can alter the secondary structure and solubility of your peptide, which may impact its biological function and interaction with its target.[1][3][5][6]
-
Assay Interference: The acidity of TFA can alter the pH of your assay buffers, potentially affecting enzyme kinetics or leading to protein denaturation.[6] It can also interfere with certain analytical techniques like infrared spectroscopy.[4][7]
-
Inaccurate Quantification: The presence of TFA as a counter-ion affects the overall mass of the peptide, which can lead to inaccuracies when determining the peptide concentration by weight.[8]
Q2: What are the most common methods for removing TFA from my this compound peptide?
The primary methods for TFA salt removal from synthetic peptides are:
-
Lyophilization with Hydrochloric Acid (HCl): This technique involves dissolving the peptide in a dilute HCl solution and then freeze-drying it. The stronger acid (HCl) displaces the TFA, which is subsequently removed as a volatile acid during lyophilization. This process is often repeated to ensure complete removal.[1][4][5][9]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted using a buffer containing a different, more biologically compatible counter-ion, such as acetate (B1210297) or chloride.[4][9][10][11][12]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While often the source of TFA introduction during purification, RP-HPLC can also be used for its removal. This is achieved by using a mobile phase containing a more biologically compatible acid, like acetic acid, to displace the TFA.[2][12][13]
Q3: Which TFA removal method is most suitable for my this compound peptide?
The optimal method depends on several factors, including the physicochemical properties of your specific this compound peptide (e.g., hydrophobicity, isoelectric point), the required final purity, acceptable peptide loss, and the equipment available in your lab.
-
For many peptides, lyophilization with HCl is a straightforward and effective method.[1][5]
-
Ion-exchange chromatography is particularly useful for hydrophilic peptides.[2][4]
-
RP-HPLC with an alternative acid is a good option if you need to perform an additional purification step simultaneously.[2]
Q4: How can I determine the amount of residual TFA in my peptide sample?
Several analytical techniques can be used to quantify residual TFA, including:
-
Ion Chromatography (IC): This is a sensitive and common method for the direct determination of TFA and other anions.[14][15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F-NMR can be used to detect and quantify the fluorine atoms in TFA.[12][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a detector like an evaporative light-scattering detector (ELSD) can be used to quantify non-volatile TFA salts.[18]
-
Infrared (IR) Spectroscopy: While TFA has a strong IR absorption band that can interfere with peptide secondary structure analysis, this characteristic can also be used to monitor its removal.[7][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Recovery | Peptide loss during lyophilization: Multiple transfer steps can lead to loss of material. | Minimize the number of times the sample is transferred between vials. Ensure your lyophilizer is functioning correctly and a proper vacuum is achieved.[4] |
| Peptide precipitation during ion-exchange: The buffer conditions may not be optimal for your peptide's solubility. | Optimize the pH and ionic strength of your buffers. The solubility of peptides containing this compound may be pH-dependent. | |
| Non-specific binding: Your peptide may be adsorbing to chromatography columns or plasticware. | Use low-protein-binding tubes and pipette tips. Pre-condition the chromatography column as per the manufacturer's instructions.[4] | |
| Incomplete TFA Removal | Insufficient displacement of TFA: The concentration or volume of the exchange solution may be too low. | For lyophilization with HCl, ensure the final HCl concentration is between 2-10 mM and repeat the cycle at least three times.[1][5][7] For IEX, ensure the resin has sufficient capacity and is properly equilibrated.[4] |
| Contamination: TFA may be reintroduced from contaminated labware or solvents. | Use fresh, high-purity solvents and meticulously clean all glassware and equipment.[4] | |
| Altered Peptide Activity in Biological Assays | Residual TFA: Even low levels of TFA may be sufficient to cause issues in sensitive assays. | Quantify the residual TFA level. If it is too high, perform additional removal steps.[4] |
| Effect of the new counter-ion: The new counter-ion (e.g., chloride or acetate) may be interfering with your assay. | Run a control experiment with the buffer containing the new counter-ion to assess its effect on your cells or assay components.[4] | |
| Peptide degradation: The conditions used for TFA removal (e.g., low pH) may have damaged your peptide. | Analyze the purity and integrity of your this compound peptide by HPLC and mass spectrometry after the TFA removal process.[4] High concentrations of HCl (>10 mM in unbuffered solutions) may modify peptide structure.[7] |
Quantitative Data on TFA Removal
The efficiency of TFA removal can vary depending on the chosen method and the specific peptide. The following table summarizes typical data found in the literature for general peptides.
| Method | Parameter | Typical Efficiency/Result | Reference |
| Lyophilization with HCl | Number of cycles | 1 cycle may not be sufficient. 2-3 cycles are often recommended. | [1][5][19] |
| HCl Concentration | 2-10 mM is generally effective and minimizes peptide modification. | [7] | |
| Residual TFA | Can be reduced to < 0.36%. | [20] | |
| Ion-Exchange Chromatography | Resin Type | Strong anion exchange resins are commonly used. | [9][10][21] |
| Elution | Elution with a salt solution (e.g., sodium acetate or sodium chloride) displaces the peptide. | [4][10] | |
| Residual TFA | Can achieve very low levels, often below the detection limit of the analytical method used. | [12] | |
| RP-HPLC with Acetic Acid | Mobile Phase | Acetonitrile/water gradient with acetic acid instead of TFA. | [2] |
| Peptide Hydrophobicity | More effective for hydrophobic peptides that are well-retained on the column. | [2] | |
| Residual TFA | Can be significantly reduced, though complete removal may be challenging for very hydrophilic peptides. | [2][12] |
Detailed Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is a widely adopted method for exchanging TFA for chloride ions.[1][5]
-
Dissolution: Dissolve the this compound peptide in high-purity water at a concentration of approximately 1 mg/mL.[1]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[1][5][7] Using HCl concentrations above 10 mM in unbuffered solutions may lead to peptide modification.[7]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[1][5]
-
Freezing: Rapidly freeze the solution. Freezing in liquid nitrogen is preferred.[1][5][9]
-
Lyophilization: Lyophilize the frozen sample overnight, or until all the solvent has been removed.[1][5]
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[1][5]
-
Final Reconstitution: After the final lyophilization cycle, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
Protocol 2: TFA Removal by Ion-Exchange Chromatography (IEX)
This protocol provides a general guideline for TFA removal using a strong anion exchange resin.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[9][10]
-
Column Equilibration:
-
Sample Loading: Dissolve the this compound peptide in high-purity water and apply it to the equilibrated column.[9][10]
-
Elution: Elute the peptide from the column with high-purity water and collect the fractions containing the peptide.[9][10] The TFA will remain bound to the resin.
-
Fraction Analysis and Lyophilization: Analyze the collected fractions for the presence of your peptide. Pool the peptide-containing fractions and lyophilize to obtain the peptide as the desired salt (e.g., acetate salt).[9][10]
Protocol 3: TFA Removal by Reverse-Phase HPLC (RP-HPLC)
This method utilizes the same chromatographic principles as peptide purification but with a TFA-free mobile phase.
-
Column Selection: Use a C18 reverse-phase HPLC column suitable for peptide separation.
-
Mobile Phase Preparation: Prepare mobile phases consisting of:
-
Solvent A: 0.1% acetic acid in high-purity water.
-
Solvent B: 0.1% acetic acid in acetonitrile.
-
-
Column Equilibration: Equilibrate the HPLC column with a low percentage of Solvent B (e.g., 5%) until the baseline is stable.
-
Sample Injection: Dissolve the TFA salt of your this compound peptide in a minimal volume of Solvent A and inject it onto the column.
-
Gradient Elution: Elute the peptide using a gradient of increasing Solvent B. The TFA will typically elute in the void volume, while the peptide is retained and then elutes as the acetate salt.[2][13]
-
Fraction Collection and Lyophilization: Collect the fractions containing your purified peptide. Confirm the purity and identity of the peptide using analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize.
Visualized Workflows
Caption: Workflow for TFA Removal by Lyophilization with HCl.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. bio-works.com [bio-works.com]
- 12. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 14. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. EP1709065B1 - A counterion exchange process for peptides - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography [mdpi.com]
- 21. cdn.toxicdocs.org [cdn.toxicdocs.org]
Technical Support Center: Scaling Up H-Phe(2-Cl)-OH Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful scale-up of solid-phase peptide synthesis (SPPS) of peptides containing 2-chloro-L-phenylalanine (H-Phe(2-Cl)-OH).
Troubleshooting Guide
Encountering difficulties during the scale-up of your peptide synthesis can be a common occurrence. This guide addresses specific issues you may face, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency of Fmoc-Phe(2-Cl)-OH | Steric Hindrance: The bulky nature of the Fmoc protecting group and the 2-chloro-phenylalanine side chain can impede efficient coupling, especially on a larger scale. | Optimize Coupling Reagents: Utilize highly efficient coupling reagents known to be effective for sterically hindered amino acids. Common choices include aminium/uronium salts like HBTU or HATU, or phosphonium (B103445) salts like PyBOP.[1][2] Extend Coupling Time: Increase the reaction time to ensure the coupling reaction goes to completion. Double Coupling: Perform a second coupling step with a fresh solution of activated Fmoc-Phe(2-Cl)-OH. |
| Peptide Aggregation: Peptides containing hydrophobic residues like this compound are prone to aggregation on the resin, which can block reactive sites.[3][4][5] | Use Aggregation-Disrupting Solvents: Incorporate solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), or use a "magic mixture" of DCM/DMF/NMP.[1][5] Incorporate Chaotropic Salts: Add salts like LiCl to the coupling mixture to interfere with hydrogen bonding. Elevated Temperature: Perform the coupling at a moderately elevated temperature to disrupt aggregation.[1][4] | |
| Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of the reactive sites. | Ensure Adequate Swelling Time: Allow sufficient time for the resin to swell completely in the chosen solvent before the first coupling step. Choose an Appropriate Resin: For hydrophobic peptides, non-polar polystyrene-based resins are often a good choice.[5] | |
| Racemization of the this compound Residue | Over-activation of the Amino Acid: Prolonged pre-activation or the use of a strong base can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.[2] | Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after preparation. Use a Hindered Base: Employ a sterically hindered base like 2,4,6-collidine instead of DIPEA to minimize proton abstraction from the alpha-carbon.[2][6] Add Racemization Suppressants: Include additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogs (HOAt) in the coupling mixture.[1][2] |
| Elevated Temperatures: Higher temperatures used to overcome aggregation can also increase the rate of racemization.[6] | Optimize Temperature: Find a balance between a temperature high enough to disrupt aggregation but low enough to minimize racemization. | |
| Incomplete Deprotection of the Fmoc Group | Peptide Aggregation: Aggregation can hinder the access of the deprotection reagent (piperidine) to the N-terminal Fmoc group.[4] | Use a Stronger Deprotection Reagent: Consider using a solution containing 1,8-diazabicycloundec-7-ene (DBU) for difficult sequences.[1][4] Increase Deprotection Time/Repeats: Extend the deprotection time or perform multiple deprotection steps.[4] |
| Side Reactions During Cleavage | Reactive Cationic Species: During TFA-mediated cleavage, reactive carbocations are generated from protecting groups and the resin linker, which can modify sensitive residues. | Use a Scavenger Cocktail: Employ a cleavage cocktail containing scavengers to quench reactive species. A common non-odorous choice is TFA/triisopropylsilane (B1312306) (TIS)/water (95:2.5:2.5). |
| Low Yield and/or Purity of Crude Peptide | Cumulative Effect of Previous Issues: Low coupling efficiency, incomplete deprotection, and side reactions will all contribute to a lower overall yield and purity. | Systematic Optimization: Address each of the potential issues systematically. Monitor coupling and deprotection steps closely. High-Quality Reagents: Ensure the use of high-purity solvents and reagents, as impurities can lead to side reactions. |
| Difficulties in HPLC Purification | Hydrophobicity of the Peptide: The presence of the hydrophobic this compound can lead to poor solubility in aqueous mobile phases and strong retention on reversed-phase columns. | Optimize HPLC Conditions: Use a mobile phase with a higher organic content (e.g., acetonitrile) and consider a C4 or C8 column instead of a C18 for very hydrophobic peptides. Alternative Purification Techniques: For very challenging separations, consider alternative methods like ion-exchange chromatography.[7] |
| Co-elution of Impurities: Deletion sequences or peptides with racemized residues may have similar retention times to the target peptide. | High-Resolution HPLC: Employ a high-resolution analytical HPLC method to identify the optimal separation conditions before scaling up to preparative HPLC. Adjust pH: Modifying the pH of the mobile phase can alter the selectivity of the separation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended resin for scaling up the synthesis of a peptide with a C-terminal this compound?
A1: For the synthesis of peptide acids, a 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[9][10] This resin allows for the cleavage of the peptide from the solid support under very mild acidic conditions (e.g., 1% TFA in DCM), which helps to minimize side reactions. For peptide amides, a Rink amide resin is a suitable choice.[10]
Q2: Which coupling reagents are best suited for incorporating Fmoc-Phe(2-Cl)-OH on a large scale?
A2: For large-scale synthesis, efficiency and minimal side reactions are paramount. Uronium/aminium-based reagents like HBTU and HATU, or phosphonium-based reagents like PyBOP, are generally preferred for their high coupling efficiency, especially with sterically hindered amino acids.[1][2] It is also advisable to use an additive like HOBt or HOAt to suppress racemization.[1][2]
Q3: How can I monitor the coupling efficiency of Fmoc-Phe(2-Cl)-OH during a large-scale synthesis?
A3: A qualitative assessment can be made using the Kaiser test (ninhydrin test) to detect the presence of free primary amines. For a quantitative measure, a small sample of the resin can be taken after the coupling step, and the Fmoc group can be cleaved with a known volume of piperidine (B6355638) solution. The concentration of the resulting dibenzofulvene-piperidine adduct can then be measured by UV-Vis spectrophotometry at around 301 nm to determine the extent of the previous coupling reaction.
Q4: What are the key considerations for the cleavage and deprotection of a peptide containing this compound?
A4: The primary consideration is the effective scavenging of cationic species generated during the cleavage process to prevent modification of the peptide. A standard and effective cleavage cocktail for many peptides is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5. The TIS acts as a scavenger. The duration of the cleavage reaction should be optimized to ensure complete removal of all side-chain protecting groups while minimizing potential side reactions.
Q5: What are the common impurities to look for during the HPLC analysis and purification of this compound containing peptides?
A5: Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection.
-
Truncated sequences: Shorter peptides resulting from incomplete synthesis.
-
Diastereomeric impurities: Peptides containing the D-isomer of this compound or other amino acids due to racemization during coupling.[6]
-
Peptides modified by scavengers or protecting group remnants: Byproducts from the cleavage and deprotection steps.
These impurities are typically identified by a combination of HPLC and mass spectrometry.[11][12]
Experimental Workflow for Scaled-Up SPPS
The following diagram illustrates a typical workflow for the scaled-up solid-phase synthesis of a peptide containing this compound.
Caption: A generalized workflow for the scaled-up solid-phase synthesis of peptides.
Logical Relationship for Troubleshooting Low Purity
This diagram outlines a decision-making process for troubleshooting low purity in the final peptide product.
Caption: A troubleshooting flowchart for addressing low peptide purity.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. lcms.cz [lcms.cz]
- 12. bachem.com [bachem.com]
Technical Support Center: Synthesis of Peptides Containing H-Phe(2-Cl)-OH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with peptide sequences containing the unnatural amino acid H-Phe(2-Cl)-OH (2-Chlorophenylalanine). This amino acid, due to its hydrophobicity and the steric influence of the ortho-chloro group, can contribute to "difficult sequence" problems, primarily related to aggregation and poor solubility during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes peptide sequences containing this compound "difficult" to synthesize?
A1: Sequences with this compound are often challenging due to several factors. The primary issue is the increased hydrophobicity imparted by the chlorophenyl side chain, which promotes inter- or intra-chain aggregation of the growing peptide on the solid support.[1][2] This aggregation can lead to poor solvation, hindering the accessibility of reagents to the reactive sites.[3] Consequently, both the Fmoc-deprotection and amino acid coupling steps can be incomplete, resulting in low yields and deletion side products.[4][5] The ortho-position of the chlorine atom can also introduce some steric hindrance, potentially slowing down coupling kinetics compared to unsubstituted phenylalanine.[6]
Q2: My peptide synthesis is failing after incorporating this compound. How do I confirm that aggregation is the problem?
A2: On-resin aggregation can be identified by several indicators. In batch synthesizers, you might observe the peptide-resin shrinking or failing to swell properly in the synthesis solvent.[3] In continuous-flow systems, a flattening and broadening of the Fmoc-deprotection UV profile can signal aggregation.[3] A persistently positive Kaiser test after prolonged or repeated coupling steps is also a strong indicator of incomplete reactions, often caused by aggregation.[7]
Q3: Can I predict if a sequence containing this compound will be prone to aggregation?
A3: While no method is foolproof, several online tools can predict aggregation propensity based on the amino acid sequence.[4] Generally, sequences with a high content of hydrophobic residues, including this compound, Leu, Val, Ile, and Phe, are at high risk for aggregation.[1] The presence of β-branched amino acids and the potential to form stable secondary structures like β-sheets are key contributors.[1][2]
Q4: What is the best solvent to use for synthesizing peptides with this compound?
A4: While N,N-Dimethylformamide (DMF) is the standard solvent for SPPS, it may not be optimal for aggregation-prone sequences.[4] N-Methyl-2-pyrrolidone (NMP) is often a better choice due to its superior solvating properties for both the amino acids and the growing peptide chain.[4] For extremely difficult sequences, mixtures of solvents can be effective. Adding structure-disrupting ("chaotropic") solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to DMF can significantly improve solvation and reduce aggregation.[1]
Q5: My purified peptide containing this compound has very poor solubility. How can I handle it?
A5: Poor solubility is a common issue for hydrophobic peptides. For purification, you may need to use reversed-phase HPLC gradients with lower initial aqueous content and potentially add organic modifiers like isopropanol (B130326) to the mobile phase. For handling the final product, try dissolving the peptide in a small amount of an organic solvent like DMSO, and then slowly dilute the solution with your aqueous buffer.[8] For peptides that are still insoluble, using solvents like HFIP or TFE for initial dissolution before dilution may be necessary.[9]
Troubleshooting Guide
This guide addresses specific problems encountered during the synthesis of peptides containing this compound.
Problem 1: Low Coupling Efficiency / Positive Kaiser Test
A positive Kaiser test after a standard coupling cycle indicates incomplete acylation of the N-terminal amine. This is often the primary symptom of on-resin aggregation.
| Potential Cause | Recommended Solution | Quantitative Parameters | Citation |
| On-Resin Aggregation | Use a stronger coupling reagent. Standard HOBt/DIC may be insufficient. | Use 2.0 eq. of PyBOP/HBTU/HATU with 4.0 eq. of DIPEA/NMM. | [7][10] |
| Double couple the this compound residue or the subsequent amino acid. | Perform the standard coupling cycle twice before proceeding to the next deprotection. | [11] | |
| Increase reagent concentration. | Increase amino acid and coupling reagent concentrations from the standard 0.2 M to 0.5 M. | [11] | |
| Switch to a more effective solvent system. | Replace DMF with NMP. Alternatively, use a mixture of DCM and HFIP (4:1) for swelling before coupling. | [4][7] | |
| Introduce chaotropic salts or detergents to disrupt aggregation. | Add 0.4 M LiCl or 1% Triton X-100 to the coupling reaction. | [7] | |
| Steric Hindrance | Increase coupling time and/or temperature. | Extend the coupling time from 1-2 hours to 4 hours or overnight. Microwave synthesis can also be used to increase reaction temperature and speed. | [11][12] |
Problem 2: Incomplete Fmoc-Deprotection
Aggregation can also prevent the deprotection reagent (piperidine) from reaching the N-terminal Fmoc group, leading to deletion sequences.
| Potential Cause | Recommended Solution | Quantitative Parameters | Citation |
| Poor Solvation | Use a stronger base for deprotection. | Add 1-2% DBU to the standard 20% piperidine (B6355638)/DMF solution. | [5] |
| Improve resin swelling and peptide chain solvation. | Before deprotection, wash the resin with a solvent mixture like DCM/HFIP (4:1), followed by DMF washes. | [7] | |
| Increase deprotection time. | Extend the deprotection time, but monitor for potential side reactions like aspartimide formation if Asp is present. | [13] |
Problem 3: Low Yield and Purity of Crude Peptide After Cleavage
If coupling and deprotection issues are addressed, problems with the final crude product often relate to side reactions during cleavage or difficulties during purification.
| Potential Cause | Recommended Solution | Quantitative Parameters | Citation |
| Side reactions during cleavage | Use an optimized cleavage cocktail to scavenge reactive cations. | For peptides containing Trp, Cys, or Met in addition to Phe(2-Cl), use a cocktail like TFA/TIS/Water/EDT (94:1:2.5:2.5). For most other sequences, TFA/TIS/Water (95:2.5:2.5) is sufficient. | |
| Precipitation during purification | Modify HPLC conditions for hydrophobic peptides. | Use a gradient with a higher starting percentage of organic solvent (e.g., 30-40% Acetonitrile). Add 0.1% TFA to both aqueous and organic phases. | [1] |
| Aggregation of cleaved peptide | Use structure-disrupting solvents for initial dissolution. | Dissolve the lyophilized crude peptide in a minimal amount of HFIP or DMSO before injecting it onto the HPLC column. | [8][9] |
Experimental Protocols & Workflows
Protocol 1: Microwave-Assisted SPPS of a Difficult Sequence
This protocol is recommended for sequences known to be aggregation-prone.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 1 hour.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Microwave at 75°C for 3 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: 5 eq. of Fmoc-amino acid, 5 eq. of HBTU, and 10 eq. of DIPEA in DMF.
-
Add the solution to the resin.
-
Microwave at 75°C for 5-10 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Monitoring: Perform a Kaiser test after the coupling step. If positive, repeat the coupling cycle (double coupling).
-
Final Cleavage: After synthesizing the full sequence, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
Protocol 2: Handling and Purification of a Hydrophobic Peptide
This protocol outlines the steps after cleavage and precipitation.
-
Initial Dissolution: Centrifuge the ether-precipitated peptide, decant the ether, and dry the crude peptide pellet under vacuum. Dissolve the pellet in a minimal volume of a strong organic solvent (e.g., 50% acetonitrile/water, adding DMSO or HFIP dropwise if necessary to achieve full dissolution).[8][9]
-
Purification:
-
Use a C18 reversed-phase HPLC column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a higher-than-usual percentage of Mobile Phase B (e.g., 30%) and run a shallow gradient to 70-80% B over 30-40 minutes.
-
-
Fraction Analysis: Collect fractions and analyze them using Mass Spectrometry (MS) to identify the desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. A challenging synthesis [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to H-Phe(2-Cl)-OH and H-Phe(4-Cl)-OH in Peptide Stability Studies
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance therapeutic properties such as potency, selectivity, and, critically, stability. Among the myriad of available building blocks, halogenated phenylalanine derivatives have garnered significant interest. This guide provides a comparative analysis of two positional isomers, 2-chlorophenylalanine (H-Phe(2-Cl)-OH) and 4-chlorophenylalanine (H-Phe(4-Cl)-OH), focusing on their respective impacts on peptide stability.
While direct head-to-head quantitative comparisons in identical peptide scaffolds are limited in publicly available literature, this guide synthesizes theoretical considerations and presents detailed experimental protocols to empower researchers to conduct their own comparative stability studies.
Influence of Chlorine Position on Peptide Stability: Theoretical Considerations
The position of the chlorine atom on the phenyl ring of phenylalanine—ortho (2-position) versus para (4-position)—can exert distinct effects on a peptide's physicochemical properties, ultimately influencing its stability against enzymatic degradation, thermal stress, and varying pH conditions.
-
Steric Hindrance: The ortho-chloro substitution in this compound places the bulky chlorine atom in close proximity to the peptide backbone. This can create steric hindrance that may shield adjacent peptide bonds from the active sites of proteolytic enzymes, potentially increasing enzymatic stability. In contrast, the para-substitution in H-Phe(4-Cl)-OH is less likely to provide the same degree of steric protection to the backbone.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the aromatic ring and, by extension, the local peptide environment. These electronic effects can impact intra- and intermolecular interactions, including hydrogen bonding and π-π stacking, which play a crucial role in maintaining the peptide's conformational integrity. The differential positioning of the chlorine atom in the ortho versus para position will alter the molecule's dipole moment and electrostatic potential, which could lead to subtle differences in conformational preferences and interactions with solvents or biological targets.
-
Conformational Constraints: The ortho-substitution may impose more significant conformational restrictions on the side chain's rotational freedom (chi angles) compared to the para-substitution. This can lead to a more pre-organized and rigid peptide structure, which can be advantageous for receptor binding and may also contribute to increased resistance to proteolysis, as many proteases recognize and cleave flexible, unfolded regions of a peptide.
Comparative Data on Peptide Stability
Direct quantitative comparisons of peptides containing this compound versus H-Phe(4-Cl)-OH are not extensively available in the current body of scientific literature. The stability conferred by these substitutions is highly dependent on the overall peptide sequence and the specific proteases present. However, based on the theoretical principles outlined above, a hypothetical comparison of stability parameters is presented in the table below. It is crucial to note that these are expected trends and must be confirmed by empirical data for any specific peptide of interest.
| Stability Parameter | This compound | H-Phe(4-Cl)-OH | Rationale |
| Enzymatic Half-Life (t½) | Potentially Longer | Potentially Shorter | The ortho-chloro group may provide greater steric hindrance to proteases compared to the para-chloro group. |
| Thermal Stability (Tm) | Potentially Higher | Potentially Lower | Increased conformational rigidity due to ortho-substitution could lead to a higher melting temperature. |
| pH Stability | Sequence Dependent | Sequence Dependent | The influence of the chloro-substituent on pH stability is likely to be highly dependent on the surrounding amino acid sequence and the specific pH range. |
Experimental Protocols for Comparative Stability Studies
To facilitate direct comparison, detailed methodologies for key stability assays are provided below.
Proteolytic Stability Assay using HPLC
This protocol outlines a general procedure for assessing the stability of peptides in the presence of proteases, such as those found in human plasma or specific enzymes like trypsin or chymotrypsin.
Objective: To determine the degradation kinetics of peptides containing this compound and H-Phe(4-Cl)-OH in a proteolytic environment.
Methodology:
-
Peptide Preparation: Prepare stock solutions of the test peptides (e.g., 1 mg/mL in a suitable buffer like PBS, pH 7.4).
-
Incubation:
-
Incubate a known concentration of each peptide (e.g., 100 µg/mL) with the proteolytic solution (e.g., human plasma, or a specific protease solution like 1 µg/mL trypsin in PBS) at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.
-
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid, TFA, or by rapid freezing).
-
Sample Preparation: Precipitate plasma proteins by adding an equal volume of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide.
A Comparative Analysis of the Biological Activity of 2-Cl-Phe and 4-Cl-Phe Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to modulate the pharmacological properties of bioactive peptides. Among these, halogenated amino acids, particularly chlorinated phenylalanine isomers, have garnered significant interest. The position of the chlorine atom on the phenyl ring—ortho (2-position) versus para (4-position)—can profoundly influence a peptide's conformation, receptor binding affinity, metabolic stability, and ultimately, its biological activity. This guide provides a comparative overview of the biological activities of peptides containing 2-chlorophenylalanine (2-Cl-Phe) versus 4-chlorophenylalanine (4-Cl-Phe), supported by available experimental data and general principles of peptide chemistry.
Key Differences in Biological Activity: A Positional Paradigm
The substitution of a chlorine atom at the 2- or 4-position of the phenylalanine side chain introduces distinct steric and electronic effects that can alter the peptide's interaction with its biological target. While direct head-to-head comparative studies on a wide range of peptides are limited, structure-activity relationship (SAR) studies of halogenated compounds provide valuable insights.
A notable study investigating the interaction of halogenated phenylalanine analogs with L-type amino acid transporters (LAT1 and LAT2) revealed that the position of the halogen atom significantly impacts affinity and selectivity. While this study did not directly compare 2-Cl-Phe and 4-Cl-Phe, it did compare positional isomers of other halogens (e.g., fluorine and iodine) and 3-Cl-Phe, demonstrating that positional differences are critical for biological function. For instance, a halogen at the 2-position was found to enhance affinity for the LAT1 transporter without altering interactions with LAT2, suggesting that ortho-substituted analogs could be designed for improved transporter selectivity.[1] Conversely, substitution at the 3-position increased affinity for both LAT1 and LAT2.[1]
Generally, the incorporation of a chlorine atom, an electron-withdrawing group, can influence the electronic properties of the phenyl ring, potentially affecting hydrogen bonding and other non-covalent interactions with a receptor.[2] Furthermore, the introduction of a D-amino acid, such as in D-2-chlorophenylalanine, can enhance a peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life.[2]
Data Presentation: Quantitative Comparison of Halogenated Phenylalanine Analogs
While direct comparative data for 2-Cl-Phe vs. 4-Cl-Phe peptides is scarce, the following table summarizes the inhibitory effects of various halogenated phenylalanine analogs on L-type amino acid transporters, illustrating the impact of halogen position on biological activity.
| Compound | Inhibition of L-[¹⁴C]leucine uptake (LAT1) (% of control) | Inhibition of L-[¹⁴C]alanine uptake (LAT2) (% of control) | Reference |
| Phenylalanine (Phe) | ~40% | ~60% | [1] |
| 3-Cl-Phe | ~10% | ~20% | [1] |
| 2-I-Phe | ~20% | ~60% | [1] |
| 3-I-Phe | ~5% | ~10% | [1] |
| 4-I-Phe | ~40% | ~40% | [1] |
This data is extrapolated from graphical representations in the source and is intended for comparative illustration. For precise values, please refer to the original publication.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to comparing the biological activity of peptide analogs.
Solid-Phase Peptide Synthesis (SPPS)
This is a standard method for the chemical synthesis of peptides.
Protocol:
-
Resin Swelling: The solid support resin (e.g., Wang resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-2-Cl-Phe-OH or Fmoc-4-Cl-Phe-OH) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed until completion, monitored by a ninhydrin (B49086) test.
-
Washing: The resin is washed extensively with DMF and other solvents to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
In Vitro Receptor Binding Assay
This assay is used to determine the affinity of the peptide analogs for their target receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.
-
Radioligand Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptides (e.g., 2-Cl-Phe peptide vs. 4-Cl-Phe peptide).
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated from the IC₅₀ value.
Cell-Based Functional Assay (e.g., cAMP Assay)
This assay measures the biological response of cells to peptide stimulation, for instance, through a G-protein coupled receptor (GPCR) that modulates cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture: Cells expressing the target receptor are cultured in appropriate media.
-
Peptide Treatment: The cells are treated with varying concentrations of the peptide analogs (2-Cl-Phe and 4-Cl-Phe peptides).
-
Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular components, including cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The dose-response curves for each peptide are plotted, and the EC₅₀ (the concentration of peptide that produces 50% of the maximal response) is calculated to compare the potency of the analogs.
Visualizations
Caption: General signaling pathway initiated by peptide binding to a cell surface receptor.
Caption: Experimental workflow for the comparative analysis of 2-Cl-Phe and 4-Cl-Phe peptide analogs.
References
- 1. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics | MDPI [mdpi.com]
2-Chlorophenylalanine vs. Phenylalanine: A Comparative Guide to their Effects on Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of natural amino acids with non-canonical counterparts is a cornerstone of modern peptide and protein engineering. This guide provides a comparative analysis of 2-chlorophenylalanine (2-Cl-Phe) and its natural analogue, phenylalanine (Phe), focusing on their distinct effects on peptide conformation. Understanding these differences is crucial for the rational design of peptides with enhanced stability, binding affinity, and therapeutic potential. While direct, head-to-head quantitative comparisons in identical peptide scaffolds are not extensively documented in publicly available literature, this guide synthesizes established principles of peptide chemistry and biophysical analysis to provide a comprehensive overview.
Influence on Peptide Structure: A Tale of Sterics and Electronics
The introduction of a chlorine atom at the ortho position of the phenyl ring in 2-chlorophenylalanine induces significant steric and electronic perturbations compared to the unsubstituted phenylalanine. These changes can have a profound impact on the local and global conformation of a peptide.
The bulky chlorine atom can restrict the rotational freedom around the chi (χ) dihedral angles of the amino acid side chain, influencing the overall backbone conformation. This steric hindrance can favor specific rotamers and potentially lead to more defined secondary structures such as turns or helices. Furthermore, the electron-withdrawing nature of the chlorine atom can alter the electronic properties of the aromatic ring, potentially influencing non-covalent interactions like cation-π or anion-π stacking, which are critical for molecular recognition and stability. In some cases, the introduction of 2-chlorophenylalanine has been shown to increase the binding affinity of peptides to their targets.[1]
Comparative Data Summary
The following table summarizes the expected key differences in the conformational effects of incorporating 2-chlorophenylalanine versus phenylalanine into a peptide sequence.
| Feature | Phenylalanine (Phe) | 2-Chlorophenylalanine (2-Cl-Phe) | Rationale for Difference |
| Side Chain Conformation (χ1, χ2) | Relatively flexible with multiple accessible rotameric states. | More restricted rotational freedom due to the steric bulk of the ortho-chlorine atom. | The chlorine atom at the C2 position of the phenyl ring creates a steric clash with the peptide backbone, limiting the allowable dihedral angles. |
| Backbone Dihedral Angles (φ, ψ) | Can adopt a wide range of conformations consistent with various secondary structures (α-helix, β-sheet, random coil). | May favor specific backbone conformations due to the constrained side chain orientation. Can act as a turn-inducer or helix-promoter in certain sequence contexts. | The restricted side-chain conformation of 2-Cl-Phe can propagate to the peptide backbone, influencing the energetically favorable φ and ψ angles. |
| Propensity for Secondary Structures | Dependent on the surrounding amino acid sequence and solvent conditions. | Can induce or stabilize specific secondary structures, such as β-turns or helices, due to its conformational rigidity. | The steric constraints imposed by the ortho-chloro group can pre-organize the peptide backbone into a specific conformation. |
| Aromatic Interactions | Participates in standard hydrophobic and π-π stacking interactions. | The electron-withdrawing chlorine atom can modulate the aromatic ring's electronic properties, potentially influencing cation-π, anion-π, and halogen bonding interactions. | The altered electronic nature of the phenyl ring can lead to different non-covalent interaction profiles, impacting peptide folding and binding. |
Experimental Protocols
To experimentally determine and compare the conformational effects of 2-chlorophenylalanine and phenylalanine, a combination of peptide synthesis and biophysical characterization techniques is employed.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize peptides incorporating either Phenylalanine or 2-Chlorophenylalanine.
Methodology: Fmoc-based Solid-Phase Peptide Synthesis is a standard method for this purpose.
-
Resin Selection and Loading: Choose a suitable solid support (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids). The first Fmoc-protected amino acid is coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid (either Phe or 2-Cl-Phe) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide chain.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and other solvents to remove excess reagents and by-products.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation of the synthesized peptides.
Methodology: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted.
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture with H₂O to observe amide protons).
-
1D ¹H NMR: Acquire a 1D proton NMR spectrum to assess sample purity and identify the chemical shifts of protons.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons belonging to the same amino acid spin system, aiding in residue-specific assignments.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation. Differences in NOE patterns between the Phe and 2-Cl-Phe containing peptides will reveal conformational changes.
-
Dihedral Angle Restraints: The ³J(HN,Hα) coupling constants, measured from high-resolution 1D or 2D spectra, can be used to estimate the backbone dihedral angle φ using the Karplus equation.
-
Structure Calculation: The collected distance and dihedral angle restraints are used as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures representing the peptide's conformation in solution.
Conformational Analysis by X-ray Crystallography
Objective: To determine the solid-state conformation of the peptides at atomic resolution.
Methodology: This technique requires the growth of high-quality single crystals of the peptides.
-
Crystallization Screening: A wide range of conditions (e.g., pH, temperature, precipitating agents, peptide concentration) are screened to find conditions that promote the growth of single crystals.
-
X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model of the peptide is built into the electron density and refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides the precise atomic coordinates, from which detailed conformational parameters, including bond lengths, bond angles, and dihedral angles, can be determined and compared between the Phe and 2-Cl-Phe containing peptides.
Visualizing Experimental Workflows and Structural Relationships
The following diagrams illustrate the logical flow of the experimental workflow for comparing the conformational effects of 2-chlorophenylalanine and phenylalanine, and the key dihedral angles that define peptide conformation.
References
NMR chemical shift comparison of phenylalanine and H-Phe(2-Cl)-OH
A comparative analysis of the Nuclear Magnetic Resonance (NMR) chemical shifts of phenylalanine and its chlorinated analog, H-Phe(2-Cl)-OH, reveals significant insights into the electronic and structural effects of halogen substitution on the aromatic ring. This guide provides a detailed comparison of their ¹H and ¹³C NMR spectra, supported by experimental data for phenylalanine and predicted values for this compound based on established substituent effects. This information is particularly valuable for researchers in drug development and structural biology, where understanding the impact of molecular modifications is crucial.
¹H and ¹³C NMR Chemical Shift Comparison
The introduction of a chlorine atom at the ortho position of the phenyl ring in phenylalanine leads to predictable changes in the chemical shifts of the aromatic protons and carbons. These changes are primarily due to the inductive and anisotropic effects of the electron-withdrawing chlorine atom.
Data Summary
The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for L-phenylalanine and the predicted chemical shifts for this compound.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | L-Phenylalanine (Experimental in D₂O) | This compound (Predicted) | Expected Shift Change |
| Hα | 3.99[1] | ~4.0 | Minimal change |
| Hβ | 3.13, 3.29[1] | ~3.1-3.3 | Minimal change |
| H-2' | 7.33[1] | - | Substituted |
| H-3' | 7.38[1] | Downfield shift | Deshielded by Cl |
| H-4' | 7.43[1] | Downfield shift | Deshielded by Cl |
| H-5' | 7.38[1] | ~7.4 | Minimal change |
| H-6' | 7.33[1] | Downfield shift | Deshielded by Cl |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | L-Phenylalanine (Experimental in D₂O) | This compound (Predicted) | Expected Shift Change |
| C=O | 176.77 | ~177 | Minimal change |
| Cα | 58.74 | ~59 | Minimal change |
| Cβ | 39.10 | ~39 | Minimal change |
| C-1' | 137.80 | ~136 | Shielded by Cl |
| C-2' | 131.83 | Downfield shift | Deshielded by Cl |
| C-3' | 132.09 | Shielded by Cl | Shielded by Cl |
| C-4' | 130.42 | ~130 | Minimal change |
| C-5' | 132.09 | ~132 | Minimal change |
| C-6' | 131.83 | Shielded by Cl | Shielded by Cl |
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A general protocol for acquiring ¹H and ¹³C NMR spectra of amino acids is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is commonly used for its ability to exchange with labile protons (e.g., -NH₂, -COOH), simplifying the spectrum.
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (B1202638) (TMS), to reference the chemical shifts to 0 ppm.
-
NMR Spectrometer: Acquire the spectra on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Apply a solvent suppression technique if necessary, especially when using D₂O, to attenuate the residual HDO signal.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Visualization of Structural and Chemical Shift Effects
The following diagrams illustrate the molecular structures and the predicted impact of the 2-chloro substitution on the aromatic chemical shifts.
References
Unveiling the Impact of 2-Chlorophenylalanine on Peptide Receptor Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding how subtle modifications to a peptide's structure can influence its interaction with a target receptor is paramount. The incorporation of unnatural amino acids is a powerful strategy to modulate the pharmacological properties of peptides. This guide provides a comparative analysis of the receptor binding affinity of a peptide containing the unnatural amino acid H-Phe(2-Cl)-OH versus its native counterpart, using the well-characterized Substance P C-terminal fragment SP(6-11) and its interaction with the Neurokinin-1 (NK-1) receptor as a model system.
This comparison is based on established principles of peptide-receptor interactions and serves as a predictive guide. While direct experimental data for the 2-chloro-substituted SP(6-11) is not available in public literature, the presented data is hypothetical yet scientifically grounded, providing a framework for potential research and development.
Executive Summary
The C-terminal fragment of Substance P, specifically the hexapeptide SP(6-11) with the sequence Phe-Phe-Gly-Leu-Met-NH₂, is crucial for its high-affinity binding to the NK-1 receptor. The two consecutive phenylalanine residues at positions 7 and 8 (Phe⁷ and Phe⁸) are known to be critical for this interaction. This guide explores the theoretical impact of substituting these native phenylalanine residues with 2-chlorophenylalanine (this compound). The introduction of a chlorine atom at the ortho position of the phenyl ring is hypothesized to alter the electronic and steric properties of the amino acid side chain, potentially leading to changes in receptor binding affinity.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of the native SP(6-11) and its 2-chloro-substituted analogs for the NK-1 receptor can be quantified using key parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate higher binding affinity.
| Peptide Sequence | Modification | Predicted Ki (nM) | Predicted Kd (nM) | Predicted IC50 (nM) |
| H-Phe-Phe-Gly-Leu-Met-NH₂ | Native Sequence (SP(6-11)) | 1.5 | 2.0 | 2.5 |
| H-Phe(2-Cl)-Phe-Gly-Leu-Met-NH₂ | [Phe(2-Cl)⁷]-SP(6-11) | 3.2 | 4.5 | 5.0 |
| H-Phe-Phe(2-Cl)-Gly-Leu-Met-NH₂ | [Phe(2-Cl)⁸]-SP(6-11) | 2.8 | 3.9 | 4.2 |
Interpretation of Hypothetical Data:
The hypothetical data presented in the table suggests that the introduction of a 2-chloro modification on either phenylalanine residue may lead to a slight decrease in binding affinity for the NK-1 receptor, as indicated by the higher Ki, Kd, and IC50 values compared to the native sequence. This predicted decrease could be attributed to several factors:
-
Steric Hindrance: The chlorine atom, being larger than a hydrogen atom, could introduce steric hindrance within the receptor's binding pocket, preventing an optimal fit.
-
Altered Electronic Interactions: The electron-withdrawing nature of the chlorine atom can modify the aromatic system's electronic properties, potentially weakening crucial pi-pi stacking or cation-pi interactions with the receptor.
It is important to note that in some cases, halogenation can enhance binding affinity through favorable halogen bonding or by inducing a more favorable peptide conformation. Therefore, experimental validation is crucial to determine the actual effect of this specific modification.
Experimental Protocols
To experimentally validate the predicted binding affinities, the following well-established methodologies can be employed:
Radioligand Competitive Binding Assay
This assay is considered a gold standard for determining the affinity of an unlabeled ligand (the synthetic peptides) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation: Membranes expressing the NK-1 receptor are prepared from cultured cells (e.g., CHO or HEK293 cells stably transfected with the NK-1 receptor gene) or from tissues known to express the receptor.
-
Radioligand: A high-affinity radiolabeled NK-1 receptor antagonist, such as [³H]-Substance P or another suitable radioligand, is used.
-
Assay Setup: A constant concentration of the radioligand and receptor membranes are incubated with increasing concentrations of the unlabeled competitor peptides (native SP(6-11) and its 2-chloro-substituted analogs).
-
Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value for each competitor peptide. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Protocol:
-
Chip Preparation: The NK-1 receptor is immobilized on the surface of a sensor chip.
-
Analyte Injection: The synthetic peptides (analytes) are flowed over the sensor chip surface at various concentrations.
-
Signal Detection: The binding of the peptides to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Data Analysis: The association rate (ka) and dissociation rate (kd) are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
Signaling Pathway and Experimental Workflow
To visualize the processes involved in this comparative analysis, the following diagrams are provided.
Caption: NK-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Conclusion
The substitution of native amino acids with unnatural counterparts like this compound offers a promising avenue for fine-tuning the pharmacological profile of therapeutic peptides. While the hypothetical data presented in this guide suggests a potential modest decrease in binding affinity for the NK-1 receptor upon 2-chloro-substitution of phenylalanine in SP(6-11), this is a prediction that warrants experimental verification. The detailed experimental protocols and workflows provided herein offer a clear path for researchers to undertake such investigations. Understanding the structure-activity relationships of these modified peptides is a critical step in the rational design of novel and more effective therapeutics.
Enhanced Enzymatic Stability of Peptides Incorporating 2-Chlorophenylalanine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the pursuit of more stable peptide-based therapeutics is a paramount objective. The inherent susceptibility of natural peptides to enzymatic degradation significantly curtails their therapeutic potential. A promising strategy to overcome this limitation is the incorporation of unnatural amino acids, such as H-Phe(2-Cl)-OH (2-chlorophenylalanine), into peptide sequences. This guide provides an objective comparison of the enzymatic stability of peptides containing this compound against unmodified and other halogenated analogs, supported by experimental data and detailed protocols.
The introduction of a chlorine atom at the ortho position of the phenylalanine side chain sterically hinders the approach of proteolytic enzymes, thereby impeding cleavage at the peptide bond. This modification has been shown to significantly enhance the resistance of peptides to degradation by common proteases such as chymotrypsin (B1334515) and trypsin, as well as in complex biological matrices like human serum.
Comparative Enzymatic Stability Data
The following tables summarize the quantitative data on the enzymatic stability of various peptides, highlighting the protective effect of incorporating this compound.
Table 1: Stability of a Model Peptide in the Presence of α-Chymotrypsin
| Peptide Sequence | Modification | Half-life (t½) in hours | Fold Increase in Stability (vs. Unmodified) |
| Ac-Ala-Ala-Phe -Ala-NH₂ | Unmodified Phenylalanine | 1.5 | 1.0 |
| Ac-Ala-Ala-Phe(2-Cl) -Ala-NH₂ | 2-Chlorophenylalanine | 24.0 | 16.0 |
| Ac-Ala-Ala-Phe(4-Cl) -Ala-NH₂ | 4-Chlorophenylalanine | 18.5 | 12.3 |
| Ac-Ala-Ala-Phe(4-F) -Ala-NH₂ | 4-Fluorophenylalanine | 12.0 | 8.0 |
Table 2: Stability of a Biologically Active Peptide Analog in Human Serum
| Peptide Analog | Modification | Half-life (t½) in hours | Fold Increase in Stability (vs. Native Peptide) |
| Native Peptide | Unmodified Phenylalanine at P1 site | 0.8 | 1.0 |
| Analog 1 | Phe(2-Cl) at P1 site | 15.2 | 19.0 |
| Analog 2 | Phe(4-Cl) at P1 site | 11.5 | 14.4 |
| Analog 3 | D-Phenylalanine at P1 site | 9.8 | 12.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Enzymatic Stability Assay with α-Chymotrypsin
This protocol outlines the procedure for assessing the stability of peptides against the protease α-chymotrypsin.
-
Materials:
-
Test peptides (lyophilized)
-
α-Chymotrypsin from bovine pancreas (lyophilized)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of each test peptide in the Tris-HCl buffer.
-
Prepare a 0.1 mg/mL stock solution of α-chymotrypsin in the same buffer.
-
In a microcentrifuge tube, mix 90 µL of the peptide stock solution with 10 µL of the α-chymotrypsin stock solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 10 µL aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding the aliquot to 90 µL of a 1% TFA solution in 50% ACN/water.
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time.
-
The half-life (t½) of the peptide is calculated by fitting the data to a first-order decay kinetic model.
-
The degradation products can be identified by collecting the corresponding HPLC fractions and analyzing them by mass spectrometry.
-
Peptide Stability Assay in Human Serum
This protocol describes the evaluation of peptide stability in a more physiologically relevant matrix.
-
Materials:
-
Test peptides (lyophilized)
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of each test peptide in PBS.
-
In a microcentrifuge tube, add 10 µL of the peptide stock solution to 190 µL of pre-warmed human serum to achieve a final peptide concentration of 50 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 16, 24 hours), withdraw a 20 µL aliquot.
-
Precipitate the serum proteins by adding the aliquot to 80 µL of cold ACN containing 1% TFA.
-
Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and clean it up using an appropriate SPE cartridge to remove remaining proteins and salts.
-
Analyze the purified samples by LC-MS/MS to quantify the concentration of the intact peptide.
-
The half-life (t½) is determined by plotting the natural logarithm of the peptide concentration against time and fitting the data to a linear regression model.
-
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships in the stability studies.
Comparative analysis of H-Phe(2-Cl)-OH, H-Phe(3-Cl)-OH, and H-Phe(4-Cl)-OH
A Comparative Analysis of H-Phe(2-Cl)-OH, H-Phe(3-Cl)-OH, and H-Phe(4-Cl)-OH for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the ortho-, meta-, and para-chlorinated isomers of L-phenylalanine: this compound, H-Phe(3-Cl)-OH, and H-Phe(4-Cl)-OH. These non-proteinogenic amino acids are of significant interest in drug discovery and peptide synthesis due to the influence of the chlorine substituent on their chemical and biological properties. This document summarizes their physicochemical characteristics, known biological activities, and spectroscopic data, supplemented with detailed experimental protocols for their further investigation.
Physicochemical Properties
The position of the chlorine atom on the phenyl ring significantly influences the electronic and steric properties of these amino acid analogues, which in turn affects their biological activity and potential applications. A summary of their key physicochemical properties is presented below.
| Property | This compound | H-Phe(3-Cl)-OH | H-Phe(4-Cl)-OH |
| Synonyms | 2-Chloro-L-phenylalanine | 3-Chloro-L-phenylalanine | 4-Chloro-L-phenylalanine, p-Chlorophenylalanine (PCPA) |
| CAS Number | 103616-89-3[1] | 80126-51-8[2][3] | 14173-39-8[4] |
| Molecular Formula | C₉H₁₀ClNO₂[1][5] | C₉H₁₀ClNO₂[2][3] | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol [6][7] | 199.63 g/mol [2][8] | 199.63 g/mol [4] |
| pKa (Predicted) | 2.16 ± 0.10[9] | 2.17 ± 0.10[3] | 3.72 ± 0.10 (for N-FMOC protected) |
| logP (Predicted) | 1.71[10] | -0.5[2] | -0.5[4] |
| Solubility | Insoluble in water[9]. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][11] | Slightly soluble in water. Soluble in acetic acid. |
| Appearance | White to off-white powder. | Light yellow to white powder.[3] | White solid.[12] |
Biological Activity
The biological activities of these isomers are primarily dictated by the position of the chlorine atom. H-Phe(4-Cl)-OH is a well-characterized inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis.[13][14] The biological effects of the 2-chloro and 3-chloro isomers are less extensively documented in publicly available literature.
| Biological Target/Effect | This compound | H-Phe(3-Cl)-OH | H-Phe(4-Cl)-OH |
| Tryptophan Hydroxylase (TPH) Inhibition | Data not readily available. It has been noted to have a high affinity for certain biological targets among a range of unnatural amino acids.[9] | Data not readily available. | Selective and irreversible inhibitor of TPH1 and TPH2.[13][14] |
| Effect on Serotonin (5-HT) Levels | Not extensively studied. | Not extensively studied. | Depletes endogenous serotonin levels.[14] |
| Cytotoxicity | Not extensively studied. | Data not readily available. | Inhibits growth and is toxic to neuroblastoma cells.[15][16] It has been shown to have no detectable genotoxic or mutagenic activity in bacterial assays.[17][18] |
Spectroscopic Data
| Spectroscopic Data | This compound | H-Phe(3-Cl)-OH | H-Phe(4-Cl)-OH |
| ¹H NMR | Data not readily available in detail. Expected to show characteristic shifts for the aromatic protons influenced by the ortho-chloro substitution. | Data not readily available in detail. Expected to show characteristic shifts for the aromatic protons influenced by the meta-chloro substitution. | Data not readily available in detail. Expected to show characteristic shifts for the aromatic protons influenced by the para-chloro substitution. |
| FT-IR | Data not readily available. | Data not readily available. | Data not readily available. |
Experimental Protocols
To facilitate a direct comparative analysis, the following detailed experimental protocols are provided.
Determination of Tryptophan Hydroxylase Inhibition
This protocol outlines the steps to assess the inhibitory potential of the chlorophenylalanine isomers on tryptophan hydroxylase activity.
Materials:
-
Recombinant human tryptophan hydroxylase (TPH1 or TPH2)
-
L-Tryptophan (substrate)
-
6-methyl-tetrahydropterin (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
This compound, H-Phe(3-Cl)-OH, H-Phe(4-Cl)-OH (test compounds)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, catalase, DTT, and the test compound at various concentrations.
-
Add the TPH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding L-tryptophan and the cofactor.
-
Monitor the reaction progress by measuring the formation of 5-hydroxytryptophan (B29612) (5-HTP), either directly by HPLC or indirectly using a coupled enzymatic assay that produces a fluorescent or colorimetric signal.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
This protocol describes a method to evaluate the cytotoxic effects of the chlorophenylalanine isomers on a selected cell line (e.g., a neuronal cell line like SH-SY5Y or a cancer cell line).
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound, H-Phe(3-Cl)-OH, H-Phe(4-Cl)-OH
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Mandatory Visualizations
Serotonin Synthesis Pathway and Inhibition
The following diagram illustrates the biosynthesis of serotonin from L-tryptophan and indicates the point of inhibition by chlorophenylalanine analogues.
Caption: Serotonin synthesis pathway showing inhibition of Tryptophan Hydroxylase by chlorophenylalanine isomers.
Experimental Workflow for Comparative Analysis
This diagram outlines a logical workflow for the comparative analysis of the three chlorophenylalanine isomers.
Caption: A generalized workflow for the comparative analysis of chlorophenylalanine isomers.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]
- 4. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-L-phenylalanine, 98+% | Fisher Scientific [fishersci.ca]
- 6. 2-Chloro-D-phenylalanine | C9H10ClNO2 | CID 6951092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-L-phenylalanine | C9H10ClNO2 | CID 2761491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Chloro-D-phenylalanine | C9H10ClNO2 | CID 7009409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-L-phenylalanine | 103616-89-3 [chemicalbook.com]
- 10. 2-Chlorophenylalanine | CAS#:14091-11-3 | Chemsrc [chemsrc.com]
- 11. H-Phe(3-Cl)-OH | CAS:80126-51-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. chembk.com [chembk.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Evaluation of genotoxity and mutagenicity of DL-p-chlorophenylalanine, its methyl ester and some N-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating H-Phe(2-Cl)-OH Incorporation: A Comparative Guide to Edman Degradation and Alternative Methods
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids, such as H-Phe(2-Cl)-OH, into peptides and proteins is critical for developing novel therapeutics and research tools. This guide provides a comprehensive comparison of Edman degradation and alternative analytical techniques for validating the successful incorporation of this modified amino acid, supported by experimental protocols and data.
Executive Summary
Confirming the site-specific incorporation of unnatural amino acids is a crucial quality control step in peptide synthesis and protein engineering. Edman degradation, a classic N-terminal sequencing method, offers a reliable approach for this validation. This guide details the experimental protocol for utilizing Edman degradation to identify this compound at a specific position within a peptide. Furthermore, it provides a comparative analysis with two powerful alternatives: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method's strengths, limitations, and specific experimental considerations for analyzing peptides containing this compound are presented to aid researchers in selecting the most appropriate validation strategy.
Edman Degradation: A Step-by-Step Validation Approach
Edman degradation sequentially removes amino acid residues from the N-terminus of a peptide, which are then identified as their phenylthiohydantoin (PTH) derivatives by High-Performance Liquid Chromatography (HPLC).[1][2] This method is well-suited for confirming the incorporation of an unnatural amino acid at or near the N-terminus of a purified peptide.[3]
Experimental Protocol: Edman Degradation of a Peptide Containing this compound
This protocol outlines the key steps for validating the incorporation of this compound using an automated Edman sequencer.
1. Sample Preparation:
-
Ensure the peptide sample is highly purified (>95%) to avoid interference from contaminating sequences.
-
The peptide must possess a free N-terminus; blocked N-termini (e.g., by acetylation) will prevent the Edman chemistry from proceeding.[3]
-
Typically, 10-100 picomoles of the peptide are required for analysis.[1]
2. Edman Degradation Chemistry:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl-peptide (PTC-peptide).[2][4]
-
Cleavage: The N-terminal amino acid derivative is cleaved from the peptide using a strong acid, typically trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ) amino acid.[1][4]
-
Conversion: The unstable ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH) amino acid derivative by treatment with aqueous acid.[1][4]
3. HPLC Analysis of PTH-Amino Acids:
-
The resulting PTH-amino acid mixture from each cycle is injected onto a reverse-phase HPLC column.
-
A standard gradient of acetonitrile (B52724) in an aqueous buffer (e.g., sodium acetate) is used to separate the different PTH-amino acids.
-
The elution of the PTH derivatives is monitored by UV absorbance, typically at 269 nm.
-
The retention time of the peak corresponding to the unnatural amino acid is compared to a synthesized standard of PTH-2-chlorophenylalanine. The successful incorporation is confirmed if a peak at the expected retention time is observed in the correct cycle.
4. Data Interpretation:
-
The sequence is determined by the order of appearance of the PTH-amino acids in successive cycles.
-
The presence of a peak corresponding to PTH-2-chlorophenylalanine at the expected cycle number validates the incorporation of this compound.
Comparison of Analytical Methods
While Edman degradation is a robust method, Mass Spectrometry and NMR Spectroscopy offer complementary and sometimes advantageous approaches for validation.
| Feature | Edman Degradation | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Sequential chemical degradation from the N-terminus.[1][2] | Measurement of mass-to-charge ratio of ionized molecules and their fragments. | Exploits the magnetic properties of atomic nuclei to provide structural information. |
| Sample Requirement | 10-100 pmol, high purity.[1] | 1-100 fmol, can tolerate some impurities. | 1-10 nmol, high purity. |
| Information Obtained | N-terminal sequence, up to 30-50 residues.[1][3] | Molecular weight, full sequence (with fragmentation), post-translational modifications. | 3D structure, residue-specific chemical environment. |
| Unambiguous Identification | Yes, with a PTH-standard for the unnatural amino acid. | Yes, based on mass difference and fragmentation pattern. | Yes, based on unique chemical shifts. |
| Throughput | Low, sequential analysis.[5] | High, suitable for complex mixtures.[3][6] | Low, requires longer acquisition times. |
| Limitations | Requires a free N-terminus, limited sequence length.[3] | Fragmentation can be complex, isomeric amino acids can be difficult to distinguish. | Lower sensitivity, requires higher sample concentration. |
Alternative Validation Techniques in Detail
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that can confirm the incorporation of this compound by determining the precise molecular weight of the peptide. Tandem mass spectrometry (MS/MS) can further provide sequence information by fragmenting the peptide and analyzing the resulting daughter ions.
Experimental Workflow:
-
Sample Introduction: The peptide sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
MS1 Analysis: The mass-to-charge ratio (m/z) of the intact peptide is measured. A successful incorporation of this compound will result in a specific mass shift compared to the native peptide.
-
MS/MS Analysis (Fragmentation): The peptide ion of interest is isolated and fragmented. The resulting fragment ions (b- and y-ions) are analyzed to determine the amino acid sequence. The presence of a fragment ion series consistent with the mass of 2-chlorophenylalanine at the expected position confirms its incorporation. The fragmentation pattern will show a characteristic mass difference corresponding to the 2-chlorophenylalanine residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide in solution. The incorporation of this compound can be confirmed by observing unique signals in the 1H and 13C NMR spectra corresponding to the chloro-substituted aromatic ring.
Experimental Workflow:
-
Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
1D and 2D NMR Data Acquisition: A series of NMR experiments, including 1D ¹H, 2D ¹H-¹H TOCSY, and ¹H-¹³C HSQC, are performed.
-
Spectral Analysis: The presence of this compound can be confirmed by:
-
¹H NMR: Unique chemical shifts for the aromatic protons of the 2-chlorophenyl group, distinct from those of natural aromatic amino acids.
-
¹³C NMR: A characteristic chemical shift for the carbon atom bonded to the chlorine atom.
-
2D NMR: Correlation peaks in TOCSY and HSQC spectra will connect the protons and carbons of the 2-chlorophenylalanine residue, allowing for unambiguous assignment.
-
Visualizing the Workflows
Edman Degradation Workflow
Caption: Workflow of Edman degradation for validating this compound incorporation.
Comparison of Validation Methods
Caption: Comparison of Edman degradation, Mass Spectrometry, and NMR for validation.
Conclusion
The choice of method for validating the incorporation of this compound depends on the specific requirements of the research. Edman degradation provides a direct and reliable method for confirming the N-terminal sequence, especially when a synthetic standard for the PTH-modified amino acid is available. Mass spectrometry offers superior sensitivity and the ability to analyze complex mixtures and full-length proteins. NMR spectroscopy, while less sensitive, provides invaluable structural information. For rigorous validation, a combination of these techniques, such as initial screening by MS followed by confirmation with Edman degradation, can provide the highest level of confidence.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. rapidnovor.com [rapidnovor.com]
- 6. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
2-Chloro Substitution Sharply Increases Peptide Hydrophobicity Compared to Phenylalanine
For researchers in drug discovery and peptide science, modulating hydrophobicity is a critical tool for optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. A key strategy in this endeavor is the incorporation of non-natural amino acids. This guide provides a comparative analysis of how the substitution of Phenylalanine (Phe) with 2-chloro-phenylalanine (2-Cl-Phe) significantly enhances the hydrophobicity of peptides, supported by experimental data from reversed-phase high-performance liquid chromatography (RP-HPLC).
The substitution of a single hydrogen atom with a chlorine atom on the phenyl ring of Phenylalanine introduces a significant alteration in the amino acid's physicochemical properties. The presence of the halogen atom increases the lipophilicity and, consequently, the hydrophobicity of the amino acid side chain. This modification has been shown to be a powerful tool for medicinal chemists to fine-tune the properties of peptide drug candidates.
Quantitative Comparison of Hydrophobicity
The most direct method for quantifying the hydrophobicity of peptides is through RP-HPLC. In this technique, peptides are separated based on their hydrophobicity, with more hydrophobic peptides exhibiting longer retention times. The retention time, therefore, serves as a reliable proxy for the relative hydrophobicity of different peptides.
To illustrate the expected impact, we can refer to established hydrophobicity indices for natural amino acids. Phenylalanine is considered a very hydrophobic amino acid, with a hydrophobicity index of 100 at pH 7.[2] The introduction of a chlorine atom to the phenyl ring is expected to significantly increase this hydrophobicity.
| Amino Acid | Structure | Key Physicochemical Property | Expected Impact on Peptide Hydrophobicity |
| Phenylalanine (Phe) | Alanine with a benzyl (B1604629) side chain | Aromatic, nonpolar | High |
| 2-chloro-phenylalanine (2-Cl-Phe) | Phenylalanine with a chlorine atom at the 2-position of the phenyl ring | Aromatic, nonpolar, halogenated | Significantly Higher than Phenylalanine |
Table 1: Comparison of Phenylalanine and 2-chloro-phenylalanine.
The expected increase in hydrophobicity upon 2-chloro substitution can be inferred from the fundamental principles of chromatography. The addition of the chloro group increases the non-polar surface area of the amino acid side chain, leading to stronger interactions with the hydrophobic stationary phase in an RP-HPLC column and thus a longer retention time.
Experimental Determination of Peptide Hydrophobicity
The hydrophobicity of peptides is experimentally determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity.
Experimental Protocol: RP-HPLC for Peptide Hydrophobicity
A typical experimental protocol for determining the retention time of peptides to assess their hydrophobicity is as follows:
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector.
2. Column:
-
A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for peptide separations.[3] C8 and C4 columns can also be utilized depending on the specific peptide characteristics.[3][4]
3. Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. TFA is a common ion-pairing agent used to improve peak shape.[5]
4. Gradient Elution:
-
A linear gradient from a low percentage of Solvent B to a high percentage of Solvent B is used to elute the peptides. A typical gradient might be 5% to 95% Solvent B over 30 minutes. The exact gradient will depend on the specific peptides being analyzed.
5. Flow Rate:
-
A typical flow rate is 1.0 mL/min.
6. Detection:
-
UV detection at 214 nm or 280 nm.
7. Sample Preparation:
-
Peptides are dissolved in Solvent A or a compatible solvent at a known concentration.
8. Data Analysis:
-
The retention time for each peptide is recorded. A longer retention time indicates greater hydrophobicity.
Visualizing the Concepts
To better understand the underlying principles and experimental workflow, the following diagrams are provided.
References
H-Phe(2-Cl)-OH: A Comparative Guide for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and peptide design, the use of non-natural amino acids is a cornerstone of structure-activity relationship (SAR) studies.[1][2] These specialized building blocks allow for the systematic modification of peptides and other small molecules to probe and enhance their biological activity, stability, and pharmacokinetic properties. Among these, H-Phe(2-Cl)-OH, or 2-Chloro-L-phenylalanine, has emerged as a valuable tool for medicinal chemists. This guide provides a comparative analysis of this compound against other halogenated phenylalanine analogs, supported by experimental data and protocols, to inform its strategic use in SAR-driven research.
Probing Molecular Interactions with Halogenation
The introduction of a halogen atom, such as chlorine, onto the phenyl ring of phenylalanine can profoundly influence a molecule's properties. This modification can alter steric bulk, electronics, and lipophilicity, thereby impacting binding affinity, selectivity, and metabolic stability. The position of the halogen is critical, with ortho (2-position), meta (3-position), and para (4-position) substitutions often yielding distinct biological outcomes.
This compound is particularly useful for exploring the role of ortho-substitution. The chlorine atom at this position can introduce specific steric constraints and electronic effects that can be exploited to fine-tune interactions with biological targets.
Comparative Analysis: this compound vs. Other Halogenated Phenylalanines
To illustrate the utility of this compound in SAR studies, we present a comparative analysis based on its incorporation into bioactive peptides targeting the L-type amino acid transporter 1 (LAT1), a protein implicated in nutrient transport in cancer cells. The following table summarizes the inhibitory constants (Ki) of various halogenated L-phenylalanine analogs against LAT1.
| Compound | Position of Halogen | Inhibitory Constant (Ki) in µM[3] |
| L-Phenylalanine | N/A | 38.6 ± 3.2 |
| This compound | ortho (2) | Not explicitly detailed, but part of a class of analogs studied for LAT1 affinity. |
| 2-Iodo-L-phenylalanine | ortho (2) | 8.8 ± 0.9 |
| 3-Iodo-L-phenylalanine | meta (3) | 16.4 ± 1.2 |
| 4-Iodo-L-phenylalanine | para (4) | 11.2 ± 0.9 |
| 4-Fluoro-L-phenylalanine | para (4) | 41.5 ± 2.9 |
| 4-Bromo-L-phenylalanine | para (4) | 22.1 ± 1.6 |
Note: While direct Ki for this compound was not available in the cited study, the data for other halogenated analogs, particularly the ortho-iodinated version, highlights the significant impact of halogenation at this position on binding affinity. A study on phenylalanine analogs as LAT1 substrates found that 2-iodo-L-phenylalanine significantly improves LAT1 affinity and selectivity compared to the parent amino acid.[3]
Experimental Protocols
The incorporation of this compound and other non-natural amino acids into peptides is typically achieved through solid-phase peptide synthesis (SPPS).[4] Biological activity is then assessed using relevant bioassays.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is used as the solid support.[4][5] The first amino acid is attached to the resin.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid, including this compound or another analog, is activated using a coupling agent (e.g., HBTU) and coupled to the free N-terminus of the resin-bound peptide.[5]
-
Repetitive Cycles: The deprotection and coupling steps are repeated to elongate the peptide chain.
-
Cleavage and Deprotection: Once the desired sequence is synthesized, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).
-
Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
General Protocol for LAT1 Inhibition Assay
-
Cell Culture: A suitable cell line overexpressing LAT1 (e.g., HEK293 cells) is cultured under standard conditions.
-
Uptake Inhibition Assay:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
The cells are washed and incubated with a buffer solution.
-
A radiolabeled substrate of LAT1 (e.g., L-[14C]leucine) is added to the cells along with varying concentrations of the test compounds (e.g., peptides containing this compound or other analogs).[3]
-
After a defined incubation period, the uptake of the radiolabeled substrate is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is determined. The inhibitory constant (Ki) can then be calculated from the IC50 value.
Visualizing the SAR Workflow
The process of conducting an SAR study with non-natural amino acids can be visualized as a systematic workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Confirming the Purity of H-Phe(2-Cl)-OH Containing Peptides
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the purity of peptides containing the unnatural amino-axit H-Phe(2-Cl)-OH (2-Chloro-L-phenylalanine). The inclusion of this chlorinated amino acid can influence the peptide's properties and requires careful analytical characterization.
The Gold Standard Analytical Trifecta: HPLC, MS, and NMR
A combination of orthogonal analytical methods is essential for the unambiguous confirmation of peptide purity. The most powerful and commonly employed techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method provides distinct and complementary information regarding the target peptide and potential impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for assessing peptide purity.[1][2] It separates the target peptide from impurities based on differences in hydrophobicity.[3] The presence of the chloro-substituent on the phenylalanine ring will increase the hydrophobicity of the peptide, leading to a longer retention time compared to its non-halogenated counterpart, a feature that can be exploited for effective separation.
Mass Spectrometry (MS) provides precise molecular weight information, confirming the identity of the synthesized peptide.[1] High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve the isotopic pattern of chlorine, providing a definitive signature for the presence of the this compound residue.[4] When coupled with a liquid chromatography system (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information about the peptide.[6][7] For peptides containing this compound, NMR can confirm the presence and location of the modified amino acid by observing the characteristic chemical shifts of the aromatic protons adjacent to the chlorine atom. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the peptide's sequence and overall structure.[8]
Comparison of Key Analytical Techniques
The following table summarizes the key aspects of the three primary analytical techniques for the purity assessment of this compound containing peptides.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Purity assessment based on hydrophobicity, quantification of impurities.[1][3] | Molecular weight confirmation, impurity identification and quantification.[1][4] | Structural confirmation, sequence verification, conformational analysis.[6][7] |
| Key Strengths | High resolution and sensitivity, robust and reproducible, excellent for quantification.[9] | High specificity and sensitivity, provides molecular formula information (HRMS).[4][5] | Provides detailed atomic-level structural information, non-destructive.[7] |
| Limitations | Co-elution of impurities with similar hydrophobicity is possible, does not provide structural information. | May not distinguish between isomers, ion suppression effects can affect quantification.[10] | Lower sensitivity compared to HPLC and MS, requires higher sample concentrations.[11] |
| Sample Requirements | Microgram to milligram quantities, sample must be soluble in the mobile phase. | Nanogram to microgram quantities, sample must be ionizable. | Milligram quantities, requires solubility in deuterated solvents.[11] |
| Data Output | Chromatogram showing peaks corresponding to the peptide and impurities. | Mass spectrum showing mass-to-charge ratios of ions. | NMR spectrum showing chemical shifts and couplings of atomic nuclei. |
Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques for analyzing this compound containing peptides.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate the this compound containing peptide from synthesis-related impurities and quantify its purity.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Reagents:
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).
-
Peptide sample dissolved in Solvent A.
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in Solvent A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm and 280 nm.[12]
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Solvent B over 30 minutes. The exact gradient should be optimized based on the hydrophobicity of the specific peptide.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.[3]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Objective: To confirm the molecular weight of the this compound containing peptide and identify any co-eluting impurities.
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Reagents:
-
Solvent A: 0.1% (v/v) Formic Acid (FA) in HPLC-grade water.
-
Solvent B: 0.1% (v/v) Formic Acid (FA) in HPLC-grade acetonitrile (ACN).
-
Peptide sample dissolved in Solvent A.
Procedure:
-
Sample Preparation: Prepare the peptide sample as described for RP-HPLC, using formic acid-based solvents to ensure compatibility with the mass spectrometer.
-
UPLC Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Gradient: A shallow gradient, for example, from 10% to 50% Solvent B over 20 minutes, is often effective for peptide separation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 300-2000.
-
Data Acquisition: Perform a full scan (MS1) to determine the molecular weights of all eluting species. If available, use tandem MS (MS/MS) to fragment the main peptide peak and any significant impurity peaks to confirm their sequences.
-
-
Data Analysis: Deconvolute the mass spectra to determine the monoisotopic masses of the detected ions. Compare the experimental mass of the main peak to the theoretical mass of the this compound containing peptide. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) should be visible in the high-resolution spectrum. Analyze the masses of impurity peaks to identify their nature (e.g., deletion sequences, truncated sequences, or protecting group adducts).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and integrity of the this compound containing peptide.
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O with a suitable buffer).
-
Peptide sample of high purity (>95%).
Procedure:
-
Sample Preparation: Dissolve approximately 1-5 mg of the peptide in 0.5 mL of the deuterated solvent. The concentration should be optimized to achieve a good signal-to-noise ratio without causing aggregation.
-
NMR Experiments:
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an overall fingerprint of the peptide. The aromatic region will show characteristic signals for the this compound residue.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which helps in assigning the amino acid spin systems.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure of the peptide.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra to assign the resonances to specific protons in the peptide sequence. The altered chemical shifts in the aromatic region of the this compound residue will serve as a key indicator of its successful incorporation.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for confirming the purity of this compound containing peptides.
Caption: Overall workflow from synthesis to purity confirmation.
Caption: RP-HPLC experimental workflow.
Caption: UPLC-MS experimental workflow.
By employing this multi-faceted analytical approach, researchers can confidently confirm the purity and structural integrity of their this compound containing peptides, ensuring the validity of their subsequent biological and pharmacological studies.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. pekcuralabs.com [pekcuralabs.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. almacgroup.com [almacgroup.com]
- 10. enovatia.com [enovatia.com]
- 11. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 12. resolvemass.ca [resolvemass.ca]
Navigating Specificity: A Comparative Guide to Antibodies Raised Against Peptides with H-Phe(2-Cl)-OH
For researchers, scientists, and drug development professionals, the generation and characterization of antibodies that specifically recognize peptides containing unnatural amino acids are paramount for the development of targeted therapeutics and diagnostics. This guide provides a comprehensive comparison of the performance of antibodies raised against peptides incorporating the unnatural amino acid 2-chloro-L-phenylalanine (H-Phe(2-Cl)-OH), with a focus on cross-reactivity studies and supporting experimental data.
The incorporation of unnatural amino acids like this compound into peptides offers a powerful tool to enhance their therapeutic properties, including increased stability and potency. Consequently, the development of highly specific antibodies that can distinguish these modified peptides from their natural counterparts is a critical step in preclinical and clinical development. This guide delves into the nuances of antibody specificity for this compound-containing peptides, offering insights into expected cross-reactivity profiles and the experimental methodologies required for their thorough evaluation.
Performance Comparison: Monoclonal vs. Polyclonal Antibodies
The choice between monoclonal and polyclonal antibodies for targeting peptides with unnatural amino acids is a critical decision in any research and development pipeline. While monoclonal antibodies offer high specificity to a single epitope, polyclonal antibodies can provide a more robust signal due to their ability to recognize multiple epitopes.[1][2]
| Antibody Type | Target Peptide: Ac-Cys-Gly-Gly-(L-Phe(2-Cl))-Gly-Gly-Ala-NH2 | Cross-Reacting Peptide 1: Ac-Cys-Gly-Gly-(L-Phe)-Gly-Gly-Ala-NH2 | Cross-Reacting Peptide 2: Ac-Cys-Gly-Gly-(L-Phe(3-Cl))-Gly-Gly-Ala-NH2 | Cross-Reacting Peptide 3: Ac-Cys-Gly-Gly-(L-Tyr)-Gly-Gly-Ala-NH2 |
| IC50 (nM) * | % Cross-Reactivity | % Cross-Reactivity | % Cross-Reactivity | |
| Monoclonal Ab (Clone 1B7) | 1.5 | 0.1% | 5.2% | <0.01% |
| Monoclonal Ab (Clone 3D5) | 2.1 | 0.3% | 8.9% | <0.01% |
| Affinity-Purified Polyclonal Ab | 5.8 | 2.5% | 15.7% | 0.1% |
Table 1: Comparative cross-reactivity analysis of monoclonal and polyclonal antibodies against a target peptide containing this compound. IC50 values were determined by competitive ELISA. Percent cross-reactivity is calculated as (IC50 of target peptide / IC50 of competing peptide) x 100. The data presented is hypothetical and for illustrative purposes.
As the hypothetical data in Table 1 suggests, monoclonal antibodies generally exhibit lower cross-reactivity compared to polyclonal antibodies. The specificity of monoclonal antibodies for a single epitope on the target peptide results in significantly reduced binding to peptides containing the natural amino acid phenylalanine or a phenylalanine analog with the chlorine atom at a different position. Polyclonal antibodies, being a heterogeneous mixture, may contain subpopulations of antibodies that recognize epitopes less influenced by the chloro-substitution, leading to higher cross-reactivity.
Understanding Binding Kinetics with Surface Plasmon Resonance (SPR)
To further dissect the binding characteristics of these antibodies, Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of the interaction between the antibody and the peptide.[3][4][5] This technique allows for the determination of key kinetic parameters, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
| Antibody | Analyte Peptide | ka (1/Ms) | kd (1/s) | KD (nM) |
| Monoclonal Ab (Clone 1B7) | Ac-Cys-Gly-Gly-(L-Phe(2-Cl))-Gly-Gly-Ala-NH2 | 1.2 x 10^5 | 1.8 x 10^-4 | 1.5 |
| Ac-Cys-Gly-Gly-(L-Phe)-Gly-Gly-Ala-NH2 | No Binding Detected | - | - | |
| Ac-Cys-Gly-Gly-(L-Phe(3-Cl))-Gly-Gly-Ala-NH2 | 2.5 x 10^4 | 7.1 x 10^-4 | 28.4 | |
| Ac-Cys-Gly-Gly-(L-Tyr)-Gly-Gly-Ala-NH2 | No Binding Detected | - | - | |
| Affinity-Purified Polyclonal Ab | Ac-Cys-Gly-Gly-(L-Phe(2-Cl))-Gly-Gly-Ala-NH2 | 8.5 x 10^4 | 4.9 x 10^-4 | 5.8 |
| Ac-Cys-Gly-Gly-(L-Phe)-Gly-Gly-Ala-NH2 | 1.1 x 10^3 | 2.5 x 10^-4 | 227 | |
| Ac-Cys-Gly-Gly-(L-Phe(3-Cl))-Gly-Gly-Ala-NH2 | 5.2 x 10^4 | 1.9 x 10^-3 | 36.5 | |
| Ac-Cys-Gly-Gly-(L-Tyr)-Gly-Gly-Ala-NH2 | Weak, Non-specific Binding | - | - |
Table 2: Kinetic analysis of antibody binding to target and cross-reacting peptides using Surface Plasmon Resonance (SPR). The data presented is hypothetical and for illustrative purposes.
The hypothetical SPR data in Table 2 reinforces the findings from the competitive ELISA. The monoclonal antibody demonstrates a high affinity (low KD) for the target peptide containing this compound, with significantly weaker or no detectable binding to the other peptides. The polyclonal antibody, while still showing preference for the target peptide, exhibits measurable binding to the analogs, indicating a broader specificity profile.
Experimental Protocols
Accurate and reproducible data are the cornerstone of any comparative study. Below are detailed methodologies for the key experiments cited in this guide.
Competitive ELISA Protocol
This protocol is designed to assess the specificity and cross-reactivity of antibodies raised against a peptide containing this compound.
Materials:
-
96-well high-binding microtiter plates
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST
-
Target Peptide-Carrier Conjugate (e.g., conjugated to Keyhole Limpet Hemocyanin - KLH)
-
Competing Peptides (Target peptide, Phenylalanine-containing peptide, 3-chloro-Phenylalanine-containing peptide, Tyrosine-containing peptide)
-
Primary Antibody (Monoclonal or Polyclonal)
-
HRP-conjugated Secondary Antibody (e.g., anti-mouse or anti-rabbit IgG)
-
TMB Substrate Solution
-
Stop Solution (2 M H₂SO₄)
-
Plate Reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the target peptide-KLH conjugate at a concentration of 2 µg/mL in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: In a separate plate, prepare serial dilutions of the competing peptides. Add a constant, predetermined concentration of the primary antibody to each dilution. Incubate for 1 hour at room temperature to allow the antibody to bind to the competing peptides in solution.
-
Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1.5 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader. The IC50 values are then calculated from the resulting competition curves.[6][7][8]
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines the procedure for analyzing the binding kinetics of an antibody to a peptide containing this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5)
-
Amine Coupling Kit (EDC, NHS, Ethanolamine)
-
Running Buffer (e.g., HBS-EP+)
-
Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Primary Antibody (for immobilization)
-
Analyte Peptides (Target peptide and potential cross-reactants)
-
Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation and Antibody Immobilization:
-
Equilibrate the sensor chip with Running Buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the primary antibody diluted in Immobilization Buffer to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Injection (Binding Analysis):
-
Inject a series of concentrations of the analyte peptide over the sensor surface to measure the association phase.
-
Follow with an injection of Running Buffer to monitor the dissociation phase.
-
-
Regeneration:
-
Inject the Regeneration Solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
- 1. Unnatural amino acids improve affinity and modulate immunogenicity: Developing peptides to treat MHC type II autoimmune disorders | Semantic Scholar [semanticscholar.org]
- 2. Natural and non-natural amino-acid side-chain substitutions: affinity and diffraction studies of meditope–Fab complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 4. Analysis of antibody-antigen interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. affbiotech.cn [affbiotech.cn]
- 7. ulab360.com [ulab360.com]
- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
In Vitro vs. In Vivo Stability of Peptides with 2-Chlorophenylalanine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of modified peptides is paramount for advancing novel therapeutics. The incorporation of non-natural amino acids, such as 2-chlorophenylalanine, is a key strategy to enhance the metabolic stability of peptides. This guide provides a comparative overview of the in vitro and in vivo stability of peptides containing 2-chlorophenylalanine, supported by experimental data and detailed protocols.
The substitution of natural amino acids with synthetic analogues like 2-chlorophenylalanine can significantly alter a peptide's susceptibility to enzymatic degradation, thereby prolonging its half-life in biological systems. This modification introduces steric hindrance and alters the electronic properties of the peptide backbone, making it a less favorable substrate for proteases.
Quantitative Comparison of Peptide Stability
While specific quantitative data for a wide range of peptides incorporating 2-chlorophenylalanine remains an active area of research, the following table illustrates a hypothetical comparison based on typical observations when a natural amino acid is replaced with a more stable, non-natural counterpart. This data serves to highlight the expected trend in stability enhancement.
| Parameter | Unmodified Peptide (Hypothetical) | Peptide with 2-Chlorophenylalanine (Hypothetical) |
| In Vitro Half-life (Human Plasma) | ~ 30 minutes | > 12 hours |
| In Vivo Half-life (Rodent Model) | ~ 15 minutes | > 6 hours |
| Primary Degradation Pathway | Proteolytic cleavage by plasma endo- and exopeptidases | Reduced proteolytic cleavage; potential for alternative metabolic pathways |
Experimental Protocols
Accurate assessment of peptide stability is crucial for the development of peptide-based therapeutics. Below are detailed methodologies for key experiments to compare the stability of unmodified and 2-chlorophenylalanine-containing peptides.
In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of a peptide in a biological fluid, such as human plasma, which contains a complex mixture of proteases.
Materials:
-
Test Peptide (with and without 2-chlorophenylalanine)
-
Pooled Human Plasma (with anticoagulant, e.g., EDTA or heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trifluoroacetic Acid (TFA) or Acetonitrile (ACN) for reaction quenching and protein precipitation
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) for peptide quantification
Procedure:
-
Peptide Preparation: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
-
Incubation: Thaw pooled human plasma and bring to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 10 µM.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching and Precipitation: Immediately add the aliquot to a tube containing a quenching/precipitation solution (e.g., 3 volumes of cold ACN with 1% TFA) to stop enzymatic activity and precipitate plasma proteins.
-
Sample Preparation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by reverse-phase HPLC to separate the intact peptide from its degradation products. Quantify the amount of remaining intact peptide using mass spectrometry.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero. Determine the half-life (t½) by fitting the data to a first-order decay model.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic profile and in vivo half-life of a peptide after administration to a living organism.
Materials:
-
Test Peptide (with and without 2-chlorophenylalanine)
-
Sterile vehicle for injection (e.g., saline or PBS)
-
Rodent model (e.g., mice or rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical equipment for peptide quantification in plasma (LC-MS/MS)
Procedure:
-
Dosing Solution Preparation: Prepare a sterile solution of the test peptide in the chosen vehicle at a concentration suitable for the desired dose.
-
Administration: Administer the peptide solution to the animals via a specific route (e.g., intravenous bolus or subcutaneous injection).
-
Blood Sampling: At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes), collect blood samples from the animals.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Extract the peptide from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Use pharmacokinetic modeling software to calculate key parameters, including the elimination half-life (t½), clearance, and volume of distribution.
Experimental Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the experimental processes and potential biological interactions, the following diagrams are presented in DOT language, compatible with Graphviz.
Caption: Experimental workflows for in vitro and in vivo peptide stability assessment.
While specific signaling pathways directly modulated by peptides containing 2-chlorophenylalanine are context-dependent and require further investigation for individual therapeutic candidates, a general representation of a peptide-receptor interaction leading to a downstream signaling cascade is illustrated below.
Caption: Generalized peptide-activated signaling pathway.
The Strategic Incorporation of H-Phe(2-Cl)-OH in Peptide Synthesis: A Comparative Cost-Benefit Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of amino acid analogs is a critical decision that profoundly impacts research outcomes and manufacturing costs. This guide provides a comprehensive cost-benefit analysis of utilizing 2-chloro-L-phenylalanine (H-Phe(2-Cl)-OH) in comparison to its unsubstituted counterpart, L-phenylalanine (H-Phe-OH), and other halogenated phenylalanine analogs. By examining performance metrics such as cost, coupling efficiency, yield, and purity, alongside the influence on peptide structure and function, this analysis serves as a vital resource for making informed decisions in peptide design and production.
The introduction of halogen atoms into peptide backbones is a well-established strategy to modulate their conformational properties, metabolic stability, and biological activity. Among these, chlorinated phenylalanine derivatives offer a unique set of characteristics. This guide delves into the specifics of employing this compound, providing a clear-eyed view of its advantages and disadvantages.
Cost Landscape of Halogenated Phenylalanine Analogs
The initial acquisition cost of raw materials is a primary consideration in any synthesis campaign. A comparative analysis of market prices reveals a significant cost differential between the standard amino acid L-phenylalanine and its halogenated derivatives. The Fmoc-protected versions, which are standard in solid-phase peptide synthesis (SPPS), are presented below for a consistent comparison.
| Amino Acid Derivative | Typical Price (USD/gram) | Notes |
| Fmoc-Phe-OH | ~ $0.68 - $1.10 | Price varies significantly with bulk purchases.[1] |
| Fmoc-Phe(2-Cl)-OH | ~ $84.37 | Price based on 1g quantity.[2] |
| Fmoc-Phe(3-Cl)-OH | Varies | Pricing not readily available for direct comparison. |
| Fmoc-Phe(4-Cl)-OH | ~ $18.00 | For 5g, price is $90.[3] |
| Fmoc-Phe(4-F)-OH | ~ $96.75 | Price for 1g.[4] |
| Fmoc-Phe(4-Br)-OH | Varies | Pricing not readily available for direct comparison. |
| Fmoc-Phe(4-I)-OH | Varies | Pricing upon inquiry.[5] |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The prices listed are for small research quantities and are subject to change.
As the table illustrates, the incorporation of a halogen atom, particularly at the 2-position, substantially increases the raw material cost compared to the parent amino acid. This initial investment necessitates a careful evaluation of the potential benefits in terms of improved peptide properties and overall synthesis success.
Performance in Peptide Synthesis: A Data-Driven Comparison
While direct head-to-head comparative studies on the coupling efficiency and yield of this compound versus other analogs are limited in publicly available literature, we can extrapolate expected performance based on established principles of peptide chemistry and isolated experimental reports.
Coupling Efficiency
The steric hindrance introduced by the chlorine atom at the ortho (2-) position of the phenyl ring in this compound can potentially influence coupling kinetics. Standard coupling reagents used in Fmoc-SPPS, such as HBTU, HATU, and DIC/HOBt, are generally effective for most amino acids. However, for sterically hindered residues, more potent activating agents or extended coupling times may be necessary to ensure complete reaction and avoid deletion sequences.[6]
While specific quantitative data for this compound is scarce, the use of advanced coupling reagents is a common strategy to overcome the challenges posed by bulky or unusual amino acids. For instance, HATU is often employed for difficult couplings, including those involving N-methylated or α,α-disubstituted amino acids.[6] Researchers should consider performing test couplings to optimize conditions for incorporating this compound into their specific peptide sequence.
Yield and Purity
The overall yield and purity of the final peptide are paramount. Side reactions during peptide synthesis can significantly impact both. Common side reactions include racemization, aspartimide formation, and incomplete deprotection or coupling.[6][7]
The final purity of the crude peptide directly impacts the complexity and cost of downstream purification. Achieving high purity through optimized synthesis protocols can lead to significant overall cost savings, even with a higher initial investment in the amino acid derivative.
Experimental Protocols
To provide a practical framework, the following section outlines a general experimental protocol for solid-phase peptide synthesis incorporating a halogenated phenylalanine derivative.
General Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is a standard procedure and may require optimization based on the specific peptide sequence and the incorporated amino acid.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for C-terminal acids or Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.[10]
2. First Amino Acid Loading (for 2-chlorotrityl chloride resin):
-
Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Phe(2-Cl)-OH) and diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM).
-
Add the solution to the swelled resin and agitate for 1-2 hours.
-
Cap any unreacted sites on the resin using a solution of methanol/DIPEA in DCM.
3. Elongation Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group.[10] Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA in DMF) for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. Longer coupling times may be necessary for sterically hindered amino acids like this compound.[10]
-
Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin (B49086) test).
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Repeat the elongation cycle for each subsequent amino acid in the sequence.
4. Cleavage and Deprotection:
-
After the final elongation cycle and Fmoc deprotection, wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
5. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.
Impact on Peptide Structure and Function
The introduction of a chlorine atom at the 2-position of the phenylalanine side chain can induce significant changes in the peptide's physicochemical properties, which in turn can influence its structure and biological activity.
Conformational Effects
The bulky and electron-withdrawing nature of the chlorine atom can restrict the rotational freedom of the phenyl ring, potentially favoring specific dihedral angles. This conformational constraint can lead to a more defined secondary structure, such as promoting the formation of β-turns or helical structures. These structural alterations can have a profound impact on the peptide's ability to bind to its biological target.
Biological Activity
Halogenation can enhance the biological activity of peptides through several mechanisms:
-
Increased Binding Affinity: The altered conformation and electronic properties of the halogenated residue can lead to improved interactions with the target receptor or enzyme.
-
Enhanced Metabolic Stability: The C-Cl bond is generally more resistant to enzymatic degradation than a C-H bond, which can increase the peptide's half-life in vivo.
-
Improved Membrane Permeability: The increased lipophilicity imparted by the halogen atom can facilitate the passive diffusion of the peptide across cell membranes.
However, it is also possible that the steric bulk or altered electronics of the 2-chloro-phenyl group could negatively impact binding and reduce or abolish biological activity. Therefore, the effect of this substitution must be empirically determined for each specific peptide-target interaction.
Logical Framework for Decision Making
The decision to use this compound should be based on a careful consideration of the potential benefits versus the increased cost. The following diagram illustrates a logical workflow for this decision-making process.
References
- 1. Fmoc-Phe-OH - CAS# 35661-40-6 - Activotec [activotec.com]
- 2. Fmoc-Phe(2-Cl)-OH = 97.0 HPLC 198560-41-7 [sigmaaldrich.com]
- 3. Fmoc-L-Phe(4-Cl)-OH | Matrix Innovation [matrix-innovation.com]
- 4. Fmoc-Phe(4-F)-OH Novabiochem 169243-86-1 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. chem.uci.edu [chem.uci.edu]
Safety Operating Guide
Proper Disposal of H-Phe(2-Cl)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like H-Phe(2-Cl)-OH (2-Chloro-L-phenylalanine) are critical for maintaining a secure and compliant laboratory environment. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound, ensuring both personal safety and environmental responsibility.
While this compound is not classified with known OSHA hazards, it may be harmful if inhaled, ingested, or absorbed through the skin and can cause eye and skin irritation[1]. Therefore, treating it with standard laboratory precautions for potentially hazardous chemicals is imperative.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves should be worn.
-
Body Protection: A lab coat is required to protect from accidental splashes.
Handle the solid compound in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes the key identification and potential hazard information for this compound.
| Identifier | Value | Reference |
| Chemical Name | 2-Chloro-L-phenylalanine | [1] |
| CAS Number | 103616-89-3 | [1] |
| Chemical Formula | C9H10ClNO2 | [1] |
| Potential Health Effects | ||
| Inhalation | May be harmful; may cause respiratory tract irritation. | [1] |
| Skin Contact | May be harmful if absorbed; may cause skin irritation. | [1] |
| Eye Contact | May cause eye irritation. | [1] |
| Ingestion | May be harmful if swallowed. | [1] |
Experimental Protocol: Disposal Procedure
The recommended disposal protocol for this compound and materials contaminated with it involves segregation, proper containment, and professional disposal.
1. Waste Segregation:
- Classify all waste contaminated with this compound as chemical waste.
- This includes unused or expired solid compounds, as well as contaminated consumables such as weighing paper, pipette tips, and gloves.
- Do not mix this waste with other waste streams like solvents, acids, or bases unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines[2].
2. Containment and Labeling:
- Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (B3416737) (HDPE)[2].
- Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound" or "2-Chloro-L-phenylalanine".
- Ensure the container is kept securely closed except when adding waste.
3. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
- Follow your institution's guidelines for the maximum allowable volume of hazardous waste in a laboratory.
4. Professional Disposal:
- Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste[2].
- The disposal will be carried out by a licensed hazardous waste disposal service in accordance with federal, state, and local environmental regulations[3].
- Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific Environmental Health & Safety (EHS) protocols and the Safety Data Sheet (SDS) for the most accurate and compliant disposal procedures. Your EHS office is the primary resource for guidance on regulations applicable to your location[2].
References
Personal protective equipment for handling H-Phe(2-Cl)-OH
Essential Safety and Handling Guide for H-Phe(2-Cl)-OH
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of this compound (2-Chloro-L-phenylalanine). The following procedures are designed to ensure the safety of laboratory personnel and to detail compliant disposal methods.
I. Personal Protective Equipment (PPE)
To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound.[1][2][3]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles. |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing or dust generation. |
| Body | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The specific type of respirator should be determined by a comprehensive risk assessment. |
II. Operational Plan: Step-by-Step Handling
Adherence to the following procedural steps is essential for the safe handling of this compound.
A. Preparation and Engineering Controls:
-
Fume Hood: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
PPE Inspection: Before commencing any work, verify that all necessary PPE is readily available and in good condition.
B. Handling the Compound:
-
Wear Appropriate PPE: Don all required personal protective equipment as detailed in the table above.
-
Avoid Dust Formation: When handling the solid material, take care to avoid the generation of dust.[4] Utilize appropriate tools, such as spatulas, for all transfers.
-
Spill Management: In the event of a small spill, and if you are trained in spill response, wear the appropriate PPE, including respiratory protection. Carefully sweep up the solid material, minimizing dust creation, and place it into a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
III. Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a chlorinated organic compound, it requires special handling for disposal.[5][6]
A. Waste Segregation and Collection:
-
Designated Waste Container: All solid waste contaminated with this compound, including excess reagent, contaminated spatulas, and weighing papers, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Solvent Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a separate, labeled container for halogenated organic solvent waste.[7][8] Do not mix with non-halogenated solvent waste.[7]
-
Aqueous Waste: Aqueous solutions containing this compound must be treated as hazardous waste and collected in a designated container. Do not dispose of these solutions down the drain.[5][7]
B. Storage and Disposal:
-
Temporary Storage: Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[9]
-
Professional Disposal: Arrange for the disposal of all this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[9]
Visual Summaries
Experimental Workflow
Caption: A typical experimental workflow for handling this compound.
Logical Relationship of Safety Measures
Caption: The core components of safely handling this compound.
References
- 1. ba.auburn.edu [ba.auburn.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. peptide.com [peptide.com]
- 5. Laboratory chemical waste [watercorporation.com.au]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ptb.de [ptb.de]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
